Product packaging for 4-Acetylaminobiphenyl(Cat. No.:CAS No. 4075-79-0)

4-Acetylaminobiphenyl

Número de catálogo: B142796
Número CAS: 4075-79-0
Peso molecular: 211.26 g/mol
Clave InChI: SVLDILRDQOVJED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Acetylaminobiphenyl (CAS 4075-79-0) is a key acetylated derivative and major metabolite of the known human carcinogen 4-Aminobiphenyl . It is critically important in toxicology and cancer research for studying the metabolic activation pathways of aromatic amines. This compound is metabolically converted to reactive intermediates, such as N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP), which is a crucial step in the genotoxic mechanism . These electrophilic metabolites form covalent DNA adducts, with the primary lesion being identified as N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4ABP), leading to DNA strand breaks and genotoxicity . Research has demonstrated that N-OH-AABP causes significant structural perturbations to human DNA and exhibits substantial genotoxicity, as confirmed by comet assay . Studies cited in the Carcinogenic Potency Database have classified this compound as a tumorigen, with data showing it induces mammary gland tumors in female rats . Its role extends to serving as a model compound for investigating the enzymatic activity of N-acetyltransferases (NAT) and sulfotransferases, which are pivotal in the bioactivation and detoxification of aromatic amines . This reagent is essential for researchers studying the etiology of bladder cancer, mechanisms of DNA adduct formation, and the metabolic pathways of environmental carcinogens. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B142796 4-Acetylaminobiphenyl CAS No. 4075-79-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(4-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLDILRDQOVJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8039243
Record name 4-Acetylaminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8039243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name 4-Acetylaminobiphenyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3271
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

VERY SOL IN ALC, ACETONE, METHANOL; INSOL IN WATER
Record name 4-ACETYLAMINOBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM DILUTED METHANOL

CAS No.

4075-79-0
Record name N-Acetyl-4-aminobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4075-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylaminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phenylacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Phenylacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Phenylacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-[1,1'-biphenyl]-4-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Acetylaminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8039243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-phenylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ACETYLAMINOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9BHQ2TJ87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-ACETYLAMINOBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

172 °C
Record name 4-ACETYLAMINOBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

4-Acetylaminobiphenyl chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4-Acetylaminobiphenyl

Introduction

This compound, also known as N-acetyl-4-aminobiphenyl or 4'-phenylacetanilide, is a chemical compound that belongs to the biphenyls family.[1][2] It is recognized as a metabolite of 4-aminobiphenyl, a known procarcinogenic agent.[2] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below, providing a clear comparison of its fundamental characteristics.

PropertyValueSource
Physical Description Solid, Crystals from diluted methanol, Light Tan Solid[1][2]
CAS Number 4075-79-0[1][2][3]
Molecular Formula C₁₄H₁₃NO[1][2][3]
Molecular Weight 211.26 g/mol [1][2]
Melting Point 171-172 °C[1][2]
Boiling Point 350.95°C (rough estimate)[2]
Solubility Very soluble in alcohol, acetone, and methanol. Insoluble in water. Soluble in chloroform.[1][2]
UV Absorption Max (in Alcohol) 237 nm (log ε = 4.29)[1]

Structural Information

The structural details of this compound are crucial for understanding its chemical behavior and interactions.

IdentifierValueSource
IUPAC Name N-(4-phenylphenyl)acetamide[1][4]
Synonyms 4-Acetamidobiphenyl, 4'-Phenylacetanilide, N-Acetyl-4-aminobiphenyl[1][2][5]
InChI InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)[2][3]
InChIKey SVLDILRDQOVJED-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)Nc1ccc(cc1)c1ccccc1[2][3][4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 4-aminobiphenyl. While specific protocols for this compound are not detailed in the provided results, a general method can be inferred from the synthesis of related compounds. A common method is the Friedel-Crafts acylation. For instance, the synthesis of the related compound 4-acetylbiphenyl is achieved by reacting biphenyl with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane.[6][7]

Hypothetical Protocol for N-acetylation of 4-Aminobiphenyl:

  • Dissolution: Dissolve 4-aminobiphenyl in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

  • Acylating Agent Addition: Slowly add acetic anhydride or acetyl chloride to the solution. The reaction is often performed at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically poured into water to precipitate the product and quench any unreacted acylating agent.

  • Purification: The crude this compound can be collected by filtration and purified by recrystallization from a suitable solvent, such as aqueous methanol, to yield pure crystals.[1]

Analytical Methods

Various analytical techniques are employed for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: A solution of the sample is prepared in a volatile organic solvent.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • GC Conditions: A suitable capillary column (e.g., non-polar) is used. The oven temperature is programmed to ramp up to ensure separation of components.

  • MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer scans a specific mass-to-charge (m/z) range. For this compound, characteristic fragment ions are observed, with major peaks often at m/z 169 and 211.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF).[1]

  • LC Conditions: A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with a modifier like formic acid.

  • MS Conditions: Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis.

Radioimmunoassay (RIA):

A radioimmunoassay procedure has been developed for the detection of this compound, particularly for its role as a metabolite of the carcinogen 4-aminobiphenyl in urine samples. This method is noted for its high specificity.[1]

Visualizations

Metabolic Pathway of 4-Aminobiphenyl

This compound is a key metabolite in the biotransformation of 4-aminobiphenyl. This process is mediated by cytochrome P-450 enzymes.[1]

metabolic_pathway cluster_liver Liver Metabolism A 4-Aminobiphenyl B N-Hydroxy-4-aminobiphenyl A->B Cytochrome P450 Oxidation C This compound A->C N-Acetylation D Aryl Nitrenium Ion B->D Activation E DNA Adducts D->E Reaction with DNA

Caption: Metabolic activation of 4-aminobiphenyl leading to this compound.

Experimental Workflow for Spectroscopic Analysis

A typical workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below.

spectroscopic_workflow Sample This compound Sample Prep Sample Preparation (e.g., dissolution in solvent) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (GC-MS, LC-MS) Prep->MS Data Data Acquisition NMR->Data IR->Data MS->Data Analysis Spectral Analysis and Structure Elucidation Data->Analysis

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Acetylaminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-acetylaminobiphenyl, a significant compound often utilized in research and development within the pharmaceutical and chemical industries. This document details the chemical processes involved, presents critical data in a structured format, and outlines detailed experimental protocols.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the acetylation of 4-aminobiphenyl. This reaction involves the introduction of an acetyl group into the amino functional group of 4-aminobiphenyl, typically utilizing acetic anhydride as the acetylating agent.

Reaction Scheme

The overall reaction is as follows:

4-Aminobiphenyl + Acetic Anhydride → this compound + Acetic Acid

Experimental Protocol: Synthesis

This protocol outlines the laboratory procedure for the synthesis of this compound from 4-aminobiphenyl.

Materials:

  • 4-Aminobiphenyl

  • Acetic Anhydride

  • Pyridine (as catalyst, optional)

  • Glacial Acetic Acid

  • Ice

  • Distilled water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In a clean, dry Erlenmeyer flask, dissolve a specific molar equivalent of 4-aminobiphenyl in a suitable volume of glacial acetic acid.

  • To this solution, slowly add a slight molar excess of acetic anhydride while stirring continuously. A catalytic amount of pyridine can be added to facilitate the reaction.

  • The reaction mixture is then gently heated, for instance in a water bath, for approximately 1-2 hours to ensure the completion of the reaction.

  • After the heating period, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is then poured into a beaker containing crushed ice and water to precipitate the crude this compound.

  • The precipitated solid is collected by vacuum filtration using a Buchner funnel.

  • The collected crude product is washed with cold distilled water to remove any unreacted starting materials and soluble impurities.

  • The crude product is then dried, for example, in a desiccator or a vacuum oven at a low temperature.

Purification of this compound

The crude this compound synthesized requires purification to remove any remaining impurities. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Purification by Recrystallization

This protocol details the steps for purifying crude this compound.

Materials:

  • Crude this compound

  • Methanol

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • The crude this compound is placed in an Erlenmeyer flask.

  • A minimal amount of hot methanol is added to the flask to dissolve the crude product completely. The solution should be heated gently on a hot plate.

  • Once the solid is fully dissolved, hot distilled water is added dropwise to the solution until a slight turbidity (cloudiness) persists, indicating the saturation point.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The hot solution is then filtered to remove the charcoal.

  • The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • The purified crystals are collected by vacuum filtration.

  • The crystals are washed with a small amount of a cold methanol-water mixture.

  • The purified this compound crystals are then dried thoroughly. The purity can be assessed by measuring the melting point and comparing it to the literature value.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₄H₁₃NO
Molecular Weight211.26 g/mol
Melting Point172 °C[1]
Boiling Point419.3 °C at 760 mmHg[2]
AppearanceLight tan solid; crystals from diluted methanol[1][3]
SolubilityVery soluble in alcohol, acetone, and methanol; insoluble in water[1][3]
Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50 - 7.65m9HAromatic-H
2.18s3H-COCH₃

¹³C NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmAssignment
168.73C=O
140.54Aromatic C
137.36Aromatic C
137.27Aromatic C
128.79Aromatic CH
127.56Aromatic CH
127.12Aromatic C
126.84Aromatic CH
120.49Aromatic CH
24.43-CH₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
~3300N-H stretch (amide)
~3050Aromatic C-H stretch
~1660C=O stretch (amide I)
~1600, 1480Aromatic C=C stretch
~1540N-H bend (amide II)

Mass Spectrometry (MS) Data

m/zInterpretation
211[M]⁺ (Molecular ion)
169[M - C₂H₂O]⁺

Mandatory Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 4-Aminobiphenyl reaction Acetylation in Glacial Acetic Acid (Heat) start1->reaction start2 Acetic Anhydride start2->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying product Crude this compound drying->product G Purification Workflow for this compound cluster_start Starting Material cluster_recrystallization Recrystallization cluster_isolation Isolation cluster_product Final Product start Crude this compound dissolution Dissolution in Hot Methanol start->dissolution saturation Saturation with Hot Water dissolution->saturation cooling Slow Cooling to Room Temperature saturation->cooling ice_bath Cooling in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Washing with Cold Methanol/Water filtration->washing drying Drying washing->drying product Pure this compound drying->product

References

The Carcinogenic Core of 4-Acetylaminobiphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Acetylaminobiphenyl (4-AABP) is an aromatic amine that poses a significant carcinogenic risk, primarily through its metabolic conversion to the well-established human bladder carcinogen, 4-aminobiphenyl (4-ABP). This technical guide provides a comprehensive analysis of the mechanism of action of 4-AABP in carcinogenesis, with a focus on its metabolic activation, DNA adduct formation, and the subsequent cellular signaling pathways that are disrupted. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, critical biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.

Introduction

This compound (4-AABP) is an N-acetylated derivative of 4-aminobiphenyl (4-ABP), a known Group 1 human carcinogen as classified by the International Agency for Research on Cancer (IARC).[1] The primary concern regarding 4-AABP's toxicity stems from its structural similarity and metabolic relationship to 4-ABP.[2] Occupational exposure to 4-ABP has been definitively linked to an increased risk of urinary bladder cancer in humans.[3] While direct long-term carcinogenicity studies on 4-AABP are limited, its role as a metabolite and precursor of 4-ABP implicates it as a significant contributor to the overall carcinogenic hazard.[2] This guide elucidates the core mechanisms by which 4-AABP is believed to initiate and promote cancer.

Metabolic Activation: The Genesis of a Carcinogen

The carcinogenicity of 4-AABP is intrinsically linked to its metabolic activation, a multi-step process primarily occurring in the liver, which transforms the relatively inert parent compound into highly reactive electrophiles capable of damaging DNA.

Deacetylation to 4-Aminobiphenyl

The initial and critical step in the activation of 4-AABP is its deacetylation to form 4-aminobiphenyl (4-ABP). This reaction is catalyzed by N-deacetylase enzymes, which are present in various tissues, including the liver.

N-Hydroxylation and Esterification of 4-Aminobiphenyl

Once formed, 4-ABP undergoes a series of biotransformation reactions that are central to its carcinogenic activity.

  • N-Hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of 4-ABP to form N-hydroxy-4-aminobiphenyl (N-OH-ABP).[4] This is a crucial activation step.

  • Esterification: The proximate carcinogen, N-OH-ABP, can be further activated through esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters.[2] These esters are unstable and can spontaneously break down to form the ultimate carcinogen, the arylnitrenium ion.

Transport and Activation in the Bladder

The liver conjugates these reactive metabolites, particularly N-hydroxy-4-aminobiphenyl, with glucuronic acid to form N-glucuronides. These water-soluble conjugates are transported via the bloodstream to the kidneys for excretion. In the acidic environment of the urinary bladder, the N-glucuronides are hydrolyzed, releasing the reactive N-hydroxy-4-aminobiphenyl. This localized release of the carcinogen in the bladder epithelium is a key factor in the organ-specific carcinogenicity of 4-ABP.[4]

Metabolic_Activation_of_4AABP cluster_liver Liver cluster_bladder Bladder Lumen (Acidic pH) cluster_bladder_epithelium Bladder Epithelium AABP This compound (4-AABP) ABP 4-Aminobiphenyl (4-ABP) AABP->ABP N-deacetylation N_OH_ABP N-hydroxy-4-aminobiphenyl (N-OH-ABP) ABP->N_OH_ABP N-hydroxylation (CYP1A2) Reactive_Esters Reactive Esters (N-acetoxy/N-sulfonyloxy) N_OH_ABP->Reactive_Esters O-acetylation (NATs) or Sulfation (SULTs) Glucuronide N-glucuronide conjugate N_OH_ABP->Glucuronide Glucuronidation Arylnitrenium Arylnitrenium Ion (Ultimate Carcinogen) Reactive_Esters->Arylnitrenium Spontaneous heterolysis DNA_adduct DNA Adducts Arylnitrenium->DNA_adduct Direct reaction with DNA Glucuronide_bladder N-glucuronide conjugate Glucuronide->Glucuronide_bladder Transport via Bloodstream N_OH_ABP_bladder N-hydroxy-4-aminobiphenyl Glucuronide_bladder->N_OH_ABP_bladder Hydrolysis N_OH_ABP_bladder->DNA_adduct Further activation and reaction with DNA

Caption: Metabolic activation pathway of this compound.

DNA Adduct Formation: The Molecular Lesion

The ultimate carcinogenic metabolites of 4-AABP, primarily the arylnitrenium ion derived from 4-ABP, are highly electrophilic and readily react with nucleophilic sites in cellular macromolecules, most critically with DNA.

Major DNA Adducts

The predominant DNA adduct formed by 4-ABP is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[4] Minor adducts are also formed at the N2 position of guanine and the N6 position of adenine. These bulky adducts distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription.

Cellular Consequences of DNA Damage: Signaling Pathways to Carcinogenesis

The formation of DNA adducts by 4-AABP metabolites triggers a cascade of cellular responses, primarily through the activation of DNA damage response (DDR) pathways. The failure of these pathways to accurately repair the damage can lead to mutations, genomic instability, and ultimately, cancer.

DNA Damage Response (DDR)

The presence of bulky dG-C8-ABP adducts stalls DNA replication forks, which is a potent signal for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[5][6] ATR, in turn, phosphorylates and activates a number of downstream targets, including the checkpoint kinase Chk1, which leads to cell cycle arrest, providing time for DNA repair.[7] The related kinase, ATM (Ataxia Telangiectasia Mutated), is primarily activated by double-strand breaks, but crosstalk between the ATR and ATM pathways exists.[5][6]

p53 Activation and Apoptosis

The tumor suppressor protein p53 is a critical downstream effector of the DDR.[8] Activated by ATM and ATR, p53 can induce cell cycle arrest or apoptosis.[9] In the face of extensive or irreparable DNA damage, p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), culminating in programmed cell death.[10]

DNA_Damage_Response cluster_initiation Initiation cluster_response Cellular Response cluster_outcome Outcome AABP This compound Metabolites Reactive Metabolites AABP->Metabolites DNA_Adducts DNA Adducts (e.g., dG-C8-ABP) Metabolites->DNA_Adducts ATR ATR Activation DNA_Adducts->ATR p53 p53 Activation ATR->p53 DNARepair DNA Repair ATR->DNARepair CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->DNARepair CellSurvival Cell Survival (Normal Phenotype) Apoptosis->CellSurvival Elimination of Damaged Cells Mutation Mutation DNARepair->Mutation Error-prone Repair DNARepair->CellSurvival Successful Repair GenomicInstability Genomic Instability Mutation->GenomicInstability Cancer Cancer GenomicInstability->Cancer

Caption: Signaling pathways from 4-AABP exposure to carcinogenesis.

Quantitative Data on Carcinogenicity and DNA Adducts

The following tables summarize quantitative data from various studies on the carcinogenicity and DNA adduct levels of 4-aminobiphenyl, the key metabolite of 4-AABP. Direct quantitative carcinogenicity data for 4-AABP is limited.

Table 1: Human Carcinogenicity of 4-Aminobiphenyl
Exposed PopulationExposure DurationCancer TypeIncidence/RiskReference
171 Chemical Workers1.5 - 19 yearsBladder Cancer11% (19 cases)[3]
541 Chemical WorkersUp to 14 years follow-upBladder Cancer7.9% (43 cases)[3]
Chemical Plant WorkersPre-1949 to 1952Bladder Cancer10-fold increased mortality risk[3]
Table 2: Animal Carcinogenicity of 4-Aminobiphenyl
SpeciesRoute of AdministrationDoseTumor TypeIncidenceReference
BALB/c Mice (Male)Drinking Water300 ppmBladder CarcinomaDose-related increase[11]
BALB/c Mice (Female)Drinking Water300 ppmHepatocellular NeoplasmsDose-related increase[11]
BALB/c Mice (Female)Drinking Water300 ppmAngiosarcomasDose-related increase[11]
DogsOral0.3 g, 3 times/weekBladder Carcinoma4 out of 4 dogs[3]
RabbitsOralNot specifiedBladder Papillomas and CarcinomasInduced[3]
Table 3: DNA Adduct Levels of 4-Aminobiphenyl and Metabolites
CompoundSystemConcentrationAdduct TypeAdduct Level (adducts per 107 nucleotides)Reference
4-AminobiphenylHuman Hepatocytes10 µMdG-C8-4-ABP42 - 72[1]
N-OH-4-AABPHuman Uroepithelial CellsNot specifieddG-C8-ABPMajor adduct detected[12]
4-AminobiphenylHuman Bladder RT4 Cells1 µM (24h)dG-C8-4-ABP~10-fold higher than AαC[13]
N-OH-4-ABPHuman Uroepithelial CellsNot specifieddG-N2-ABPMinor adduct detected[14]

Key Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) to a his+ phenotype, allowing the bacteria to grow on a histidine-free medium.

  • Methodology:

    • Strains: Commonly used strains include TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens).[15]

    • Metabolic Activation: Since many chemicals, including 4-AABP, require metabolic activation to become mutagenic, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix).[15]

    • Procedure: The bacterial tester strain, the test chemical at various concentrations, and the S9 mix (if required) are combined in a soft agar overlay. This mixture is poured onto a minimal glucose agar plate.[16]

    • Incubation: Plates are incubated at 37°C for 48-72 hours.[17]

    • Scoring: The number of revertant colonies on each plate is counted. A chemical is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[16]

  • Application to 4-AABP/4-ABP: Both 4-AABP and 4-ABP have been shown to be mutagenic in the Ames test, particularly in the presence of an S9 mix, highlighting the requirement for metabolic activation.[18]

Ames_Test_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Salmonella typhimurium (his- strain) Mix Combine in Top Agar Bacteria->Mix TestCompound Test Compound (4-AABP) TestCompound->Mix S9 S9 Mix (Metabolic Activation) S9->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies (his+) Incubate->Count Result Mutagenic Potential Assessment Count->Result

Caption: Workflow for the Ames Test.
32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

  • Principle: DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with 32P and separated by chromatography, allowing for their detection and quantification.

  • Methodology:

    • DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the carcinogen. The DNA is then digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.[19][20]

    • Adduct Enrichment: The bulky, hydrophobic adducts can be enriched from the normal nucleotides, often by nuclease P1 digestion (which dephosphorylates normal nucleotides but not many bulky adducts) or by butanol extraction.[21]

    • 32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-32P]ATP and T4 polynucleotide kinase.[19][20]

    • Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).[14]

    • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-1010 normal nucleotides.[21]

  • Application to 4-AABP/4-ABP: The 32P-postlabeling assay has been instrumental in identifying and quantifying the dG-C8-ABP adduct in various tissues, including human bladder epithelium, following exposure to 4-ABP and its metabolites.[12][14]

Conclusion

The carcinogenic mechanism of this compound is a multi-faceted process that is initiated by its metabolic conversion to 4-aminobiphenyl. Subsequent metabolic activation leads to the formation of reactive electrophiles that form covalent adducts with DNA, primarily the dG-C8-ABP adduct. These DNA lesions trigger a complex DNA damage response, and the failure of this response to faithfully repair the damage results in mutations and genomic instability, which are the hallmarks of cancer. A thorough understanding of these molecular mechanisms is paramount for the accurate assessment of the carcinogenic risk posed by 4-AABP and for the development of effective strategies for prevention and intervention. This guide provides a foundational resource for professionals engaged in these critical endeavors.

References

Metabolic Pathways of 4-Acetylaminobiphenyl In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vivo metabolic pathways of 4-Acetylaminobiphenyl (4-AABP), a known metabolite of the human carcinogen 4-aminobiphenyl (ABP). Understanding the biotransformation of 4-AABP is critical for assessing its toxicological profile and its role in the carcinogenicity of its parent compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (4-AABP) is a key intermediate in the metabolism of 4-aminobiphenyl (ABP), an aromatic amine found in tobacco smoke and various industrial products. The metabolic fate of 4-AABP is complex, involving a series of Phase I and Phase II enzymatic reactions that can lead to either detoxification and excretion or bioactivation to reactive electrophilic species capable of binding to cellular macromolecules like DNA. This guide details the known metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic processes.

Metabolic Pathways of this compound

The in vivo metabolism of 4-AABP is intrinsically linked to that of its parent compound, 4-aminobiphenyl (ABP). 4-AABP is formed from ABP via N-acetylation, a reaction catalyzed by N-acetyltransferases (NATs). Once formed, 4-AABP can undergo several metabolic transformations, primarily in the liver. These pathways include N-hydroxylation, C-hydroxylation (ring hydroxylation), and subsequent conjugation reactions.

Key Metabolic Reactions:

  • N-Deacetylation: 4-AABP can be deacetylated back to ABP. This reversible reaction suggests a dynamic equilibrium between the two compounds in vivo.[1]

  • N-Hydroxylation: This is a critical bioactivation step, leading to the formation of N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). This metabolite is considered a proximate carcinogen. This reaction is likely mediated by cytochrome P450 (CYP) enzymes.[2]

  • C-Hydroxylation (Ring Hydroxylation): Hydroxylation of the biphenyl rings is a major detoxification pathway. The primary product is 4'-hydroxy-4-acetylaminobiphenyl (4'-OH-AABP). Other hydroxylated metabolites, such as 2'-hydroxy-4-acetylaminobiphenyl (2'-hydroxy-AABP) and 3',4'-dihydroxy-4-acetylaminobiphenyl, have also been identified.[3]

  • O-Methylation: Following hydroxylation, methoxy metabolites such as 3'-hydroxy-4'-methoxy-4-acetylaminobiphenyl and 4'-hydroxy-3'-methoxy-4-acetylaminobiphenyl can be formed.[3]

  • Glucuronidation: The hydroxylated metabolites and N-OH-AABP can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble glucuronides, facilitating their excretion.[2]

The following diagram illustrates the primary metabolic pathways of 4-AABP.

Figure 1: Metabolic pathways of this compound (4-AABP).

Quantitative Data on this compound Metabolism

Quantitative data on the in vivo metabolism of 4-AABP is limited. Most available data comes from studies investigating the metabolism of the parent compound, 4-aminobiphenyl (ABP).

Table 1: Distribution of 14C-Labeled Metabolites in Rat Urine 48 Hours After Administration of 14C-ABP

Fraction% of Total 14C in UrineMetabolite Type
U134.6%Conjugated
U238.8%Conjugated
U320.4%Unconjugated
Data from a study on the urinary metabolites of 4-aminobiphenyl in rats.[3]

Table 2: Blood Concentrations of 4-AABP and its Metabolites in Rats

Administered Compound (Dose)Time Point4-AABP Concentration (nmol/ml)4'-OH-AABP Concentration
ABP (0.24 mmol/kg, i.p.)15 minPlateaued at 17Increased slowly at 1.65 nmol/h
4-AABP (0.88 mmol/kg, i.p.)4 h27-35Present
Data from a study on the reaction of N-hydroxy-4-aminobiphenyl with rat blood in vivo.[1]

Experimental Protocols

Detailed experimental protocols are crucial for studying the metabolism of 4-AABP. Below are generalized methodologies for key in vivo and in vitro experiments.

In Situ Liver Perfusion

This technique allows for the study of hepatic metabolism in an intact organ.

Objective: To investigate the hepatic metabolism of 4-AABP in a controlled environment that maintains the physiological architecture of the liver.

Materials:

  • Male Sprague-Dawley rats (or other relevant species)

  • Anesthesia (e.g., pentobarbital)

  • Perfusion pump

  • Oxygenator

  • Krebs-Henseleit bicarbonate buffer (perfusate), gassed with 95% O2 / 5% CO2

  • This compound (4-AABP)

  • Surgical instruments

  • Sample collection tubes

Procedure:

  • Anesthetize the rat.

  • Perform a midline laparotomy to expose the liver and associated blood vessels.

  • Cannulate the portal vein for inflow and the thoracic inferior vena cava for outflow.

  • Ligate other vessels to isolate the liver circulation.

  • Initiate perfusion with pre-warmed, oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 4 ml/min/g liver).

  • Allow the liver to stabilize for a period (e.g., 20 minutes).

  • Introduce 4-AABP into the perfusate at a defined concentration.

  • Collect perfusate samples at various time points.

  • Collect bile samples if the bile duct is cannulated.

  • At the end of the experiment, homogenize the liver tissue.

  • Analyze perfusate, bile, and liver homogenate for 4-AABP and its metabolites using analytical techniques such as HPLC-MS/MS.

The following diagram outlines the workflow for an in situ liver perfusion experiment.

Liver_Perfusion_Workflow cluster_preparation Preparation cluster_perfusion Perfusion cluster_sampling Sample Collection cluster_analysis Analysis Anesthesia Anesthetize Animal Surgery Surgical Exposure of Liver Anesthesia->Surgery Cannulation Cannulate Portal Vein & Vena Cava Surgery->Cannulation Start_Perfusion Initiate Perfusion with Buffer Cannulation->Start_Perfusion Stabilization Stabilization Period Start_Perfusion->Stabilization Add_Compound Introduce 4-AABP Stabilization->Add_Compound Collect_Perfusate Collect Perfusate Samples Add_Compound->Collect_Perfusate Collect_Bile Collect Bile Samples Add_Compound->Collect_Bile Homogenize_Liver Homogenize Liver Tissue Add_Compound->Homogenize_Liver HPLC_MS Analyze Samples by HPLC-MS/MS Collect_Perfusate->HPLC_MS Collect_Bile->HPLC_MS Homogenize_Liver->HPLC_MS Data_Analysis Data Analysis and Metabolite Identification HPLC_MS->Data_Analysis

Figure 2: Experimental workflow for in situ liver perfusion.

Microsomal Stability Assay

This in vitro assay is used to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, located in the endoplasmic reticulum of liver cells.

Objective: To determine the rate of metabolism of 4-AABP by liver microsomes.

Materials:

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • This compound (4-AABP)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., cold acetonitrile)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 4-AABP in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the 4-AABP stock solution.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of 4-AABP using LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 4-AABP.

Conclusion

The in vivo metabolism of this compound is a complex process involving multiple enzymatic pathways that can lead to both detoxification and bioactivation. N-hydroxylation is a key step in the activation of 4-AABP to a carcinogenic intermediate. While quantitative data specifically for 4-AABP metabolism is not abundant, studies on its parent compound, 4-aminobiphenyl, provide valuable insights. The experimental protocols outlined in this guide offer a framework for further investigation into the metabolic fate of 4-AABP, which is essential for a comprehensive understanding of its toxicological and carcinogenic potential. Further research is warranted to obtain more detailed quantitative data on the tissue distribution and excretion of 4-AABP and its metabolites in various species, including humans.

References

The Toxicological Profile of 4-Acetylaminobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylaminobiphenyl (4-AABP) is an acetylated derivative of 4-aminobiphenyl (4-ABP), a well-established human and animal carcinogen. The toxicological significance of 4-AABP is intrinsically linked to its metabolic fate, particularly its conversion into reactive metabolites that can induce genotoxic and carcinogenic effects. This technical guide provides a comprehensive overview of the toxicological profile of 4-AABP, detailing its metabolism, mechanisms of toxicity, genotoxicity, and carcinogenic potential. The information is supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for risk assessment and research.

Introduction

This compound (CAS: 4075-79-0), also known as 4'-phenylacetanilide, is an aromatic amide and a metabolite of the potent human bladder carcinogen 4-aminobiphenyl (4-ABP).[1][2] 4-ABP is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with significant evidence linking it to bladder cancer in occupationally exposed workers and smokers.[1][3] While direct carcinogenicity data on 4-AABP is less extensive, its structural similarity and metabolic relationship to 4-ABP raise significant toxicological concerns.[4] The primary hypothesis is that 4-AABP can be metabolized back to 4-ABP or to other reactive intermediates that exert similar carcinogenic effects.[4] This document synthesizes the current knowledge on the toxicological properties of 4-AABP.

Metabolism and Toxicokinetics

The toxicity of 4-AABP is dependent on its metabolic activation to electrophilic intermediates that can covalently bind to cellular macromolecules like DNA. The metabolic pathways involve a complex interplay of activation and detoxification reactions primarily occurring in the liver.

2.1 Metabolic Activation:

The bioactivation of 4-AABP is a multi-step process:

  • N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of 4-AABP to form N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[5]

  • Deacetylation: Arylacetamide deacetylase enzymes, found in the microsomal subcellular fraction of the liver, can deacetylate 4-AABP to 4-ABP.[6] This 4-ABP can then undergo N-hydroxylation.

  • O-Esterification: The proximate carcinogen, N-OH-AABP, can be further activated by conjugation of the N-hydroxyl group with acetate (via N,O-acetyltransferase) or sulfate (via sulfotransferase). These esters are unstable and can spontaneously break down to form a highly reactive electrophile, the aryl nitrenium ion.[5]

  • DNA Adduct Formation: The aryl nitrenium ion readily attacks nucleophilic sites in DNA, primarily the C8 position of guanine, to form persistent DNA adducts such as N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP).[5] These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis.

2.2 Detoxification Pathways:

Concurrent with activation, 4-AABP and its parent compound 4-ABP can undergo detoxification reactions:

  • Ring Hydroxylation: Cytochrome P450 enzymes can hydroxylate the aromatic rings (e.g., forming 4'-hydroxy-4-acetylaminobiphenyl), creating more water-soluble compounds that are easier to excrete.[7][8]

  • Glucuronidation: The hydroxylated metabolites and N-hydroxy intermediates can be conjugated with glucuronic acid, a process that increases their water solubility and facilitates their elimination in bile and urine.[7][9]

Metabolism_of_4_AABP cluster_activation Metabolic Activation cluster_detoxification Detoxification AABP This compound (4-AABP) NOH_AABP N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) AABP->NOH_AABP CYP1A2 (N-hydroxylation) ABP 4-Aminobiphenyl (4-ABP) AABP->ABP Deacetylase Ring_OH Ring-hydroxylated Metabolites AABP->Ring_OH CYP450 Nitrenium Aryl Nitrenium Ion NOH_AABP->Nitrenium N,O-acetyltransferase O-esterification Conjugates Glucuronide Conjugates NOH_AABP->Conjugates Glucuronidation DNA_Adducts DNA Adducts (e.g., dG-C8-4ABP) Nitrenium->DNA_Adducts Binds to DNA Ring_OH->Conjugates Glucuronidation Excretion Excretion (Urine, Bile) Conjugates->Excretion

Caption: Metabolic pathways of this compound (4-AABP).

Genotoxicity

4-AABP and its metabolites have demonstrated clear genotoxic effects in various assays. The formation of DNA adducts is a key initiating event in its genotoxicity.[5]

3.1 Mutagenicity Assays:

The mutagenicity of 4-AABP has been evaluated using the Salmonella typhimurium reverse mutation assay (Ames test). These studies show that 4-AABP is mutagenic, particularly in the presence of a metabolic activation system (S9 fraction from rat or mouse liver). Furthermore, its mutagenicity is enhanced in bacterial strains that overexpress N-acetyltransferase (NAT/OAT), highlighting the critical role of this enzyme in the activation pathway.[10]

Assay Test System Metabolic Activation Concentration Result Reference
Ames TestS. typhimurium YG1029 (high NAT)Rat S910 µ g/plate 855 ± 47 revertants/plate[10]
Ames TestS. typhimurium TA100 (normal NAT)Rat S910 µ g/plate 169 ± 39 revertants/plate[10]
Ames TestS. typhimurium TA100/1,8DNP6 (no NAT)Rat S910 µ g/plate 149 ± 28 revertants/plate[10]
Comet AssayHuman DNA (in vitro)N-OH-AABP0.378 - 1.515 mMDose-dependent DNA damage[5]

3.2 Experimental Protocol: Ames Test (General Methodology)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical.

  • Strain Selection: Histidine-dependent strains of Salmonella typhimurium (e.g., TA100, YG1029) are selected. These strains carry mutations in the operon responsible for histidine synthesis, rendering them unable to grow in a histidine-deficient medium.

  • Metabolic Activation: The test compound, 4-AABP, is tested with and without an exogenous metabolic activation system (S9 mix). The S9 mix is prepared from the liver homogenate of rats pre-treated with an enzyme inducer like Aroclor 1254.

  • Exposure: A mixture containing the bacterial culture, the test compound at various concentrations, and the S9 mix (if required) is pre-incubated.

  • Plating: The mixture is then added to a top agar and poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted and compared to a negative (solvent) control. A dose-dependent increase in the number of revertants indicates a mutagenic effect.[10]

Ames_Test_Workflow Start Start: Prepare Reagents Bacteria Select & Culture S. typhimurium strain Start->Bacteria S9_Prep Prepare S9 Mix (Metabolic Activation) Start->S9_Prep Test_Compound Prepare 4-AABP Concentrations Start->Test_Compound Mix Combine Bacteria, 4-AABP, and S9 Mix in Test Tube Bacteria->Mix S9_Prep->Mix Test_Compound->Mix Plate Add to Top Agar and Pour on Minimal Glucose Plate Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data vs. Controls Count->Analyze End End: Determine Mutagenicity Analyze->End

Caption: Generalized experimental workflow for the Ames test.

Carcinogenicity

4-AABP is considered a tumorigenic and mutagenic agent.[11] Its carcinogenic potential is largely inferred from its metabolic conversion to 4-ABP, a known human carcinogen that causes bladder and liver tumors in various animal models.[1] Studies in neonatal mice have shown that 4-AABP can induce dose-related hepatocarcinogenicity in males.[6]

Species Route Dose / Duration Effect Reference
RatOral2770 mg/kg / 21 weeksCarcinogenic effects[12]
RatOral4070 mg/kg / 34 weeksCarcinogenic effects[12]
Neonatal Mice (ICR/Ha)Subcutaneous25, 50, 100 µg (single dose)Dose-related hepatocarcinogenicity[6]

4.1 Experimental Protocol: Chronic Carcinogenicity Study (General Methodology)

Long-term bioassays in rodents are the standard for assessing the carcinogenic potential of a chemical.

  • Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) are used, with both sexes included.

  • Dose Selection: A preliminary subchronic (e.g., 90-day) study is conducted to determine the maximum tolerated dose (MTD) and other dose levels for the chronic study.

  • Administration: The test substance (4-AABP) is administered to the animals for the majority of their lifespan (e.g., 24 months). The route of administration (e.g., oral gavage, dietary) should be relevant to potential human exposure.

  • Group Size: Each dose group, including a concurrent control group (vehicle only), typically consists of at least 50 animals per sex.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then periodically thereafter.

  • Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die prematurely). Tissues and organs are collected, preserved, and subjected to histopathological examination by a qualified pathologist.

  • Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the incidence in the control group to determine if there is a carcinogenic effect.[1]

Other Toxicological Data

Quantitative data on the acute toxicity of 4-AABP, such as a median lethal dose (LD50), is limited in publicly available literature. However, hazard classifications indicate it is harmful if swallowed.[6]

Parameter Species Route Value Classification / Note Reference
TDLoRatOral2770 mg/kg/21W-CToxic Dose Low, Carcinogenic[12]
GHS Classification-Oral-Harmful if swallowed (Acute Tox. 4)[6]

TDLo (Toxic Dose Low): The lowest dose of a substance that produces a toxic effect.

Mechanism of Toxicity

The primary mechanism of toxicity for 4-AABP is genotoxicity, driven by metabolic activation. The resulting DNA adducts are critical lesions that, if not properly repaired by cellular DNA repair mechanisms, can lead to somatic mutations in key proto-oncogenes or tumor suppressor genes, ultimately initiating cancer.

Mechanism_of_Toxicity AABP 4-AABP Exposure Metabolism Metabolic Activation (e.g., CYP1A2, NAT) AABP->Metabolism Reactive Formation of Reactive Electrophiles (Aryl Nitrenium Ion) Metabolism->Reactive Adducts DNA Adduct Formation Reactive->Adducts Repair_Fail Failed DNA Repair Adducts->Repair_Fail Error-prone replication Repair_Success Successful DNA Repair Adducts->Repair_Success Cellular repair mechanisms Mutation Somatic Mutations (Oncogenes, Tumor Suppressors) Repair_Fail->Mutation Proliferation Uncontrolled Cell Proliferation Mutation->Proliferation Cancer Cancer Initiation & Promotion Proliferation->Cancer Normal_Cell Normal Cell Function Repair_Success->Normal_Cell

Caption: Signaling pathway for 4-AABP-induced genotoxicity.

Conclusion

The toxicological profile of this compound is characterized by its potential for metabolic activation into genotoxic and carcinogenic species. Its close structural and metabolic relationship to the known human carcinogen 4-aminobiphenyl provides a strong basis for concern. The key mechanism of toxicity involves P450-mediated N-hydroxylation and subsequent esterification to form reactive electrophiles that bind to DNA, leading to mutations and cancer. The available data, particularly from mutagenicity assays and animal studies, underscores the need for careful handling and risk management for professionals in research and drug development. Further studies to quantify its toxicokinetic parameters and establish clear dose-response relationships for various toxicological endpoints are warranted.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Acetylaminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-Acetylaminobiphenyl (CAS: 4075-79-0), a significant metabolite of the procarcinogenic agent 4-Aminobiphenyl.[1][2] This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and toxicological studies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing a quantitative foundation for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO[3][4]
Molecular Weight 211.26 g/mol [2][4][5]
Melting Point 171-172 °C[2][3][4][5]
Boiling Point 419.3 °C at 760 mmHg (Predicted)[3]
Density 1.124 g/cm³ (Predicted)[3]
Solubility Insoluble in water; Very soluble in alcohol, acetone, and methanol.[1][5][6]
Appearance Light tan solid; Crystals from diluted methanol.[1][2][5]
LogP 3.385[3]
Refractive Index 1.61 (Predicted)[3]
Flash Point 251.4 °C[3]

Metabolic Pathway and Bioactivation

This compound is a metabolite of the known carcinogen 4-aminobiphenyl (ABP).[7] The metabolic processing of both ABP and this compound primarily occurs in the liver and involves a series of enzymatic reactions, including N-acetylation, C- and N-hydroxylation, and glucuronidation.[8] The cytochrome P-450-dependent system plays a crucial role in these transformations.[5] The N-hydroxylation of this compound leads to the formation of N-hydroxy-4-acetylaminobiphenyl, a carcinogenic metabolite.[5]

metabolic_pathway cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Excretion ABP 4-Aminobiphenyl AABP This compound ABP->AABP N-acetyltransferase OH_ABP 4'-Hydroxy-4-aminobiphenyl ABP->OH_ABP Cytochrome P450 (C-hydroxylation) N_OH_AABP N-Hydroxy-4-acetylaminobiphenyl AABP->N_OH_AABP Cytochrome P450 (N-hydroxylation) OH_AABP 4'-Hydroxy-4-acetylaminobiphenyl AABP->OH_AABP Cytochrome P450 (C-hydroxylation) N_OH_AABP_Gluc N-OH-AABP Glucuronide N_OH_AABP->N_OH_AABP_Gluc UDP-glucuronosyltransferase OH_AABP_Gluc 4'-OH-AABP Glucuronide OH_AABP->OH_AABP_Gluc UDP-glucuronosyltransferase Urine Urine N_OH_AABP_Gluc->Urine OH_AABP_Gluc->Urine

Metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of solid organic compounds like this compound are outlined below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in a given solvent.

Methodology:

  • System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

  • Phase Separation: The suspension is allowed to settle, and the saturated solution is carefully separated from the excess solid, typically by centrifugation followed by filtration through a non-adsorptive filter.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a solid compound like this compound is depicted below.

experimental_workflow cluster_0 Initial Characterization cluster_1 Physical Properties Determination cluster_2 Spectroscopic Analysis cluster_3 Data Compilation start Obtain pure sample of This compound appearance Visual Inspection (Color, Form) start->appearance mass_spec Mass Spectrometry (for molecular weight confirmation) start->mass_spec mp Melting Point Determination (Capillary Method) appearance->mp solubility Solubility Assessment (Shake-Flask Method) appearance->solubility report Compile Data into Technical Guide mp->report uv_vis UV-Vis Spectroscopy (for λmax and quantification) solubility->uv_vis uv_vis->report mass_spec->report

Workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Acetylaminobiphenyl in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 4-Acetylaminobiphenyl (AABP), a known metabolite of the human carcinogen 4-aminobiphenyl (ABP). This document is intended for researchers, scientists, and drug development professionals who handle this compound. It consolidates available solubility data, discusses potential stability issues, and offers detailed experimental protocols for determining these critical parameters. Furthermore, this guide presents key workflows and the metabolic context of this compound through logical diagrams.

Introduction

This compound (AABP), also known as N-acetyl-4-aminobiphenyl, is a key metabolite in the biotransformation of the carcinogenic aromatic amine, 4-aminobiphenyl (ABP). Understanding its physicochemical properties, particularly its solubility in common laboratory solvents and its chemical stability, is paramount for accurate and reproducible experimental work in toxicology, pharmacology, and drug metabolism studies. Poor solubility can lead to inaccurate quantification and dosing, while uncharacterized degradation can result in the misinterpretation of experimental outcomes. This guide addresses these core characteristics to facilitate robust scientific investigation.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its handling, formulation, and bioavailability. While extensive quantitative solubility data for this compound is not widely available in public literature, qualitative descriptions have been reported.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound. Researchers should consider this information as a preliminary guide and are encouraged to determine quantitative solubility in their specific solvent systems and experimental conditions.

Solvent ClassSolventFormulaTypeReported SolubilityCitation
Polar Protic MethanolCH₃OHAlcoholVery Soluble / Soluble
EthanolC₂H₅OHAlcoholVery Soluble
WaterH₂OAqueousInsoluble
Polar Aprotic AcetoneC₃H₆OKetoneVery Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSSulfoxideExpected to be soluble
Non-Polar ChloroformCHCl₃HalogenatedSoluble

Note: "Very Soluble" and "Soluble" are qualitative descriptors. Quantitative determination via the protocol in Section 4.1 is recommended for precise applications.

Stability Profile of this compound

The stability of this compound is critical for ensuring the integrity of stock solutions, experimental samples, and analytical results. As an aromatic amide, it is susceptible to several degradation pathways.

Potential Degradation Pathways
  • Hydrolysis: The amide bond in this compound is susceptible to cleavage under strongly acidic or basic conditions, which would yield 4-aminobiphenyl and acetic acid. This process is accelerated by heat.

  • Photodegradation: Aromatic compounds can be sensitive to light, particularly in the UV spectrum. Exposure may lead to photochemical reactions and degradation. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Oxidation: The biphenyl ring system and the amine metabolite (4-aminobiphenyl) can be susceptible to oxidation. This can be mitigated by using degassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions. Therefore, stock solutions should be stored at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).

Stability Considerations and Best Practices
ParameterConditionRecommendation
pH Acidic or AlkalineMaintain solutions at a neutral pH (6-8) to minimize hydrolysis. Use buffered solutions where appropriate.
Light UV or Ambient LightStore solutions in amber vials or protect from light with aluminum foil.
Temperature Elevated TemperaturesStore stock solutions at ≤ -20°C and working solutions at 2-8°C. Avoid repeated freeze-thaw cycles.
Atmosphere OxygenFor long-term storage or sensitive applications, use degassed solvents and store under an inert atmosphere.

Experimental Protocols

The following sections provide detailed methodologies for the quantitative determination of solubility and the assessment of chemical stability.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Methanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. An amount that ensures solid remains undissolved at equilibrium is crucial.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved solids.

  • Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

Protocol for Chemical Stability Assessment (Forced Degradation Study)

A forced degradation or stress testing study is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[3][4] This protocol outlines a typical stability-indicating HPLC method development.

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and buffers

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with a photodiode array (PDA) or MS detector

Procedure:

  • Sample Preparation: For each condition, prepare a sample by diluting the stock solution to a target concentration (e.g., 100 µg/mL) in the respective stress medium. Prepare an unstressed control sample diluted in the mobile phase.

  • Acid Hydrolysis: Mix the drug solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the drug solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid drug powder and a solution of the drug to 80°C in an oven for 48 hours.

  • Photolytic Degradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.

  • Analysis:

    • Prior to injection, neutralize the acidic and basic samples.

    • Analyze all stressed samples and the control sample by a stability-indicating HPLC-PDA/MS method.

    • The method should be capable of separating the intact drug from all formed degradation products.

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation.

    • Assess peak purity of the parent drug peak in all conditions.

    • Tentatively identify degradation products using MS data if available.

Visualization of Key Processes

Diagrams created using Graphviz provide clear visual representations of experimental workflows and the metabolic fate of this compound.

Diagram: Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid AABP to vial B Add precise volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for 24-48 hours at constant temperature C->D E Settle and collect supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtrate accurately F->G H Quantify by validated HPLC method G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Diagram: Workflow for Stability Assessment

G cluster_stress Forced Degradation Conditions Start Prepare AABP Stock Solution Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (ICH Light) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Evaluate Peak Purity, % Degradation, and Identify Degradants Analysis->Report

Caption: Workflow for a forced degradation study to assess chemical stability.

Diagram: Metabolic Pathway of 4-Aminobiphenyl

G cluster_activation Phase I & II Metabolism (Liver) ABP 4-Aminobiphenyl (ABP) (Parent Carcinogen) NOH_ABP N-Hydroxy-4-aminobiphenyl (N-OH-ABP) ABP->NOH_ABP CYP450 (N-Oxidation) AABP This compound (AABP) ABP->AABP NAT (N-Acetylation) Glucuronide ABP-N-glucuronide ABP->Glucuronide UGT (N-Glucuronidation) NOH_AABP N-Hydroxy-4-acetylaminobiphenyl AABP->NOH_AABP CYP450 (N-Hydroxylation) OH_AABP 4'-Hydroxy-4-acetylaminobiphenyl AABP->OH_AABP CYP450 (C-Hydroxylation) Final_Metabolites Further Conjugation & Excretion Glucuronide->Final_Metabolites NOH_AABP->Final_Metabolites OH_AABP->Final_Metabolites

Caption: Simplified metabolic activation and detoxification pathways of 4-Aminobiphenyl.[5][6][7]

References

A Technical Deep Dive into the Historical Research of 4-Acetylaminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylaminobiphenyl (4-AABP) is a carcinogenic aromatic amine that has been the subject of extensive research for decades. As the N-acetylated metabolite of 4-aminobiphenyl (4-ABP), its study is intrinsically linked to the broader investigation of aromatic amines, a class of compounds with significant industrial history and profound toxicological implications. This technical guide provides an in-depth exploration of the historical context of 4-AABP research, detailing its discovery, the elucidation of its carcinogenic properties, and the key experimental findings that have shaped our understanding of its mechanism of action.

Historical Context and Early Investigations

The story of 4-AABP is inseparable from that of its parent compound, 4-ABP. Initially used as a rubber antioxidant and an intermediate in dye synthesis, the industrial production of 4-ABP in the United States ceased in the mid-1950s. This cessation was a direct result of mounting evidence linking occupational exposure to a dramatically increased risk of bladder cancer.

Pioneering epidemiological studies in the 1950s were instrumental in establishing this connection. A landmark study of workers at a chemical plant involved in the production of 4-ABP revealed a startlingly high incidence of bladder tumors. These early investigations, though lacking the sophisticated molecular tools of today, laid the critical groundwork for decades of research into the toxicology and carcinogenicity of aromatic amines. It was in this context that 4-AABP, a primary metabolite of 4-ABP, emerged as a key molecule of interest for researchers seeking to understand the mechanisms of aromatic amine-induced cancer.

Carcinogenicity and Toxicity

The carcinogenic potential of 4-AABP and its parent compound has been extensively documented in numerous animal studies. These investigations have been crucial in classifying 4-ABP as a known human carcinogen and in understanding the dose-response relationships and target organ specificity of these compounds.

Quantitative Toxicity Data
Compound Species Route of Administration Metric Value Reference
This compoundRatOralTDLo2770 mg/kg/21W-C[1]
This compoundRatOralTD4070 mg/kg/34W-C[1]

TDLo (Lowest Published Toxic Dose) and TD (Toxic Dose) refer to the dose that induces tumors.

Tumor Incidence in Animal Studies

Long-term carcinogenicity studies have been instrumental in characterizing the tumor spectrum induced by 4-ABP and, by extension, its metabolite 4-AABP.

Species Sex Dose (ppm in drinking water) Tumor Type Incidence (%) Reference
BALB/c MouseMale0Bladder Carcinoma0[2]
70
140
282.5
5510.3
11028.6
22050.0
BALB/c MouseFemale0Hepatocellular Neoplasms2.5[2]
72.6
195.3
3810.5
7523.7
15052.6
30078.9
BALB/c MouseFemale0Angiosarcomas0[2]
70
192.6
382.6
7510.5
15021.1
30044.7

Experimental Protocols

Understanding the methodologies of key historical studies is crucial for interpreting their findings and for designing contemporary research.

Carcinogenicity Study in BALB/c Mice (Schieferstein et al., 1985)
  • Objective: To determine the dose-related carcinogenicity of 4-aminobiphenyl.

  • Animals: Male and female BALB/cStCrlfC3Hf/Nctr mice (840 of each sex).

  • Test Substance Administration: 4-aminobiphenyl was administered in the drinking water at concentrations of 0, 7, 14, 28, 55, 110, and 220 ppm for males, and 0, 7, 19, 38, 75, 150, and 300 ppm for females.[2]

  • Duration: Necropsies were performed at 13, 26, 39, 52, and 96 weeks of exposure.[2]

  • Endpoints: The primary endpoints were the incidence of angiosarcomas, bladder urothelial carcinomas, and hepatocellular neoplasms. Non-neoplastic lesions were also evaluated.[2]

  • Observations: A clear dose-response relationship was observed for all three tumor types. The incidence of bladder carcinoma was higher in males, while hepatocellular neoplasms and angiosarcomas were more frequent in females.[2]

G cluster_protocol Carcinogenicity Study Workflow start Animal Selection (BALB/c Mice) dosing 4-ABP in Drinking Water (Multiple Doses) start->dosing observation Long-term Observation (up to 96 weeks) dosing->observation necropsy Scheduled Necropsies (13, 26, 39, 52, 96 weeks) observation->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Tumor Incidence Analysis histopathology->data_analysis G cluster_activation Metabolic Activation cluster_detox Detoxification ABP 4-Aminobiphenyl (4-ABP) N_OH_ABP N-hydroxy-4-aminobiphenyl ABP->N_OH_ABP CYP1A2 AABP This compound (4-AABP) (Detoxification) ABP->AABP NATs N_Acetoxy_ABP N-acetoxy-arylaminobiphenyl (Reactive Electrophile) N_OH_ABP->N_Acetoxy_ABP NATs DNA_Adduct DNA Adducts (e.g., dG-C8-ABP) N_Acetoxy_ABP->DNA_Adduct Covalent Binding to DNA G DNA_Damage 4-AABP Induced DNA Adducts p53_activation p53 Activation DNA_Damage->p53_activation p53_mutation p53 Mutation DNA_Damage->p53_mutation If repair fails cell_cycle_arrest Cell Cycle Arrest p53_activation->cell_cycle_arrest dna_repair DNA Repair p53_activation->dna_repair apoptosis Apoptosis p53_activation->apoptosis cancer Cancer Progression p53_mutation->cancer

References

The Role of 4-Acetylaminobiphenyl in DNA Adduct Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylaminobiphenyl (4-AABP) is an acetylated metabolite of 4-aminobiphenyl (4-ABP), a well-established human carcinogen found in tobacco smoke and various industrial settings. The carcinogenic potential of 4-ABP is intrinsically linked to its metabolic activation into reactive intermediates that covalently bind to DNA, forming DNA adducts. These adducts can induce mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis. This technical guide provides an in-depth overview of the role of 4-AABP in DNA adduct formation, including its metabolic activation, the types of adducts formed, their biological consequences, and detailed experimental protocols for their detection and quantification.

Metabolic Activation of this compound

The carcinogenicity of 4-AABP is dependent on its metabolic activation to electrophilic species that can react with nucleophilic sites on DNA. This multi-step process primarily occurs in the liver and involves a series of enzymatic reactions.

The initial and critical step in the activation of 4-aminobiphenyl (ABP), the precursor to 4-AABP, is N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2. This results in the formation of N-hydroxy-4-aminobiphenyl. This intermediate can then be O-acetylated by N-acetyltransferases (NATs) to form N-acetoxy-4-aminobiphenyl, a highly reactive electrophile. Alternatively, N-hydroxy-4-aminobiphenyl can be transported to the bladder, where acidic urine can lead to the formation of a reactive nitrenium ion.

4-AABP itself can be N-hydroxylated to form N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP).[1] This proximate carcinogen can then undergo further activation.[1] In human uroepithelial cells, microsomal acetyltransferases can convert N-OH-AABP to reactive electrophiles that bind to DNA.[1] The metabolic activation of 4-AABP is a complex process involving a combination of N-acetylation, C- and N-hydroxylations, and glucuronidation.[2] Two sulfotransferase-dependent pathways have also been identified for the metabolic activation of N-hydroxy-4'-fluoro-4-acetylaminobiphenyl (a derivative of 4-AABP), leading to both N-acetylated and deacetylated DNA adducts.[3]

Metabolic_Activation_of_4AABP cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism & Activation 4-AABP 4-AABP N-OH-AABP N-OH-AABP 4-AABP->N-OH-AABP CYP450 (N-hydroxylation) 4-ABP 4-ABP 4-AABP->4-ABP Deacetylation N-O-Glucuronide N-O-Glucuronide N-OH-AABP->N-O-Glucuronide UGTs N-Sulfate N-Sulfate N-OH-AABP->N-Sulfate Sulfotransferases N-OH-ABP N-OH-ABP N-Acetoxy-ABP N-Acetoxy-ABP N-OH-ABP->N-Acetoxy-ABP NATs (O-acetylation) Nitrenium_Ion Nitrenium_Ion N-OH-ABP->Nitrenium_Ion Acidic pH (urine) 4-ABP->N-OH-ABP CYP450 (N-hydroxylation) DNA_Adducts DNA_Adducts N-Acetoxy-ABP->DNA_Adducts Reaction with DNA Nitrenium_Ion->DNA_Adducts Reaction with DNA N-Sulfate->DNA_Adducts Reaction with DNA

Metabolic activation pathway of this compound (4-AABP).

Types of 4-AABP-DNA Adducts and Their Biological Significance

The ultimate reactive metabolites of 4-AABP, primarily the nitrenium ion, readily react with nucleophilic sites in DNA, forming covalent adducts. The most prevalent and well-characterized adduct is formed at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[1] Other minor adducts can also be formed.

The formation of these bulky DNA adducts distorts the DNA helix, interfering with normal cellular processes such as DNA replication and transcription. If not repaired, these adducts can lead to mispairing of DNA bases during replication, resulting in mutations. Specific mutational hotspots in the p53 gene observed in human bladder cancer have been strongly correlated with the locations of 4-ABP-DNA adduct formation, providing a direct link between exposure, DNA damage, and cancer development.

Quantitative Data on 4-AABP-DNA Adducts

The levels of 4-AABP-DNA adducts in tissues can serve as a biomarker of exposure and potential cancer risk. Various studies have quantified these adducts in both human and animal models.

Tissue/Cell TypeOrganismExposure/ConditionAdduct Level (adducts per 10^9 nucleotides)Reference
Human Bladder TumorHumanCancer Patients5 - 80[4]
Human Bladder (Tumor and Surrounding)HumanCancer Patients5 - 80[5]
Human HepatocytesHumanIn vitro (10 µM 4-ABP)340 - 14000[6][7]
Rat LiverRat4-ABP Treatedfemtomol levels[4][5]
Mouse LiverMouse4-ABP Treated (dose-dependent)Dose-dependent increase[8]

Experimental Protocols

Several highly sensitive methods are available for the detection and quantification of 4-AABP-DNA adducts. The choice of method often depends on the required sensitivity, the availability of specialized equipment, and whether structural confirmation of the adduct is necessary.

32P-Postlabeling Assay

The 32P-postlabeling assay is an ultra-sensitive method capable of detecting as low as one adduct in 109-1010 nucleotides.[9] The method involves the enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with 32P, and chromatographic separation.

Protocol:

  • DNA Digestion:

    • Digest 1-10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[10][11]

  • Adduct Enrichment:

    • Enrich the adducted nucleotides by either nuclease P1 digestion or butanol extraction.[11]

  • 32P-Labeling:

    • Label the 3'-monophosphate of the adducted nucleotides with 32P at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-32P]ATP.[11] This converts the adducted deoxynucleoside 3'-monophosphates to 5'-32P-labeled deoxynucleoside 3',5'-bisphosphates.[12]

  • Chromatographic Separation:

    • Separate the 32P-labeled adducts from normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[11][12]

  • Detection and Quantification:

    • Detect the separated adducts by autoradiography and quantify using a phosphorimager or by scintillation counting of the excised TLC spots.[11]

Mass Spectrometry-Based Methods (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and structural confirmation of DNA adducts.[4] This method is highly sensitive, with detection limits in the attomole range (1 adduct in 109 bases).[4][5]

Protocol:

  • DNA Isolation and Hydrolysis:

    • Isolate DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.

    • Enzymatically hydrolyze the DNA to individual 2'-deoxynucleosides.

  • Immunoaffinity Purification (Optional but Recommended):

    • Enrich the dG-C8-ABP adducts from the DNA hydrolysate using immunoaffinity chromatography with monoclonal antibodies specific for the adduct.[4][5]

  • LC-MS/MS Analysis:

    • Inject the purified sample into an LC-MS/MS system.

    • Separate the adducts from normal deoxynucleosides using a C18 reverse-phase column with a gradient elution.

    • Detect and quantify the adducts using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The characteristic transition for dG-C8-ABP is m/z 435 → m/z 319, and for a deuterated internal standard (d9-dG-C8-ABP) is m/z 444 → m/z 328.[4][5]

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are high-throughput methods that utilize specific antibodies to detect and quantify DNA adducts. They are less sensitive than 32P-postlabeling or LC-MS/MS but are suitable for screening a large number of samples.

Protocol:

  • DNA Denaturation and Coating:

    • Denature the DNA sample by heating and rapidly cooling on ice.

    • Coat a 96-well microtiter plate with the denatured DNA.

  • Blocking:

    • Block the uncoated sites on the plate with a blocking buffer (e.g., non-fat dry milk or bovine serum albumin).

  • Antibody Incubation:

    • Incubate the plate with a primary antibody specific for the 4-ABP-DNA adduct.[8]

    • Wash the plate and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection:

    • Add a chromogenic substrate for the enzyme and measure the absorbance using a microplate reader.

  • Quantification:

    • Determine the adduct levels by comparing the sample absorbance to a standard curve generated with known amounts of 4-ABP-modified DNA.[8]

Experimental_Workflow_for_DNA_Adduct_Detection cluster_sample_prep Sample Preparation cluster_detection_methods Detection & Quantification Tissue_Sample Tissue_Sample DNA_Isolation DNA_Isolation Tissue_Sample->DNA_Isolation DNA_Hydrolysis DNA_Hydrolysis DNA_Isolation->DNA_Hydrolysis 32P_Postlabeling 32P_Postlabeling DNA_Hydrolysis->32P_Postlabeling Enzymatic Digestion LC_MSMS LC_MSMS DNA_Hydrolysis->LC_MSMS Enzymatic Digestion ELISA ELISA DNA_Hydrolysis->ELISA Denaturation TLC_Separation TLC_Separation 32P_Postlabeling->TLC_Separation Radiolabeling Chromatographic_Separation Chromatographic_Separation LC_MSMS->Chromatographic_Separation Injection Antibody_Binding Antibody_Binding ELISA->Antibody_Binding Coating & Blocking Autoradiography Autoradiography TLC_Separation->Autoradiography Imaging Mass_Analysis Mass_Analysis Chromatographic_Separation->Mass_Analysis Ionization Colorimetric_Detection Colorimetric_Detection Antibody_Binding->Colorimetric_Detection Enzymatic Reaction

General experimental workflow for DNA adduct detection.

DNA Damage Response to 4-AABP-DNA Adducts

The formation of bulky DNA adducts by 4-AABP triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the DNA damage, signal its presence, and promote its repair.

Upon detection of a bulky adduct, sensor proteins initiate a signaling cascade that activates transducer kinases, such as ATM and ATR. These kinases, in turn, phosphorylate a variety of downstream effector proteins that mediate cell cycle arrest, apoptosis, and DNA repair. The primary repair pathway for bulky adducts like dG-C8-ABP is Nucleotide Excision Repair (NER). The NER pathway recognizes and removes the damaged DNA segment, which is then resynthesized using the undamaged strand as a template. If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cell and prevent the propagation of mutations.

DNA_Damage_Response_Pathway 4AABP_Exposure 4AABP_Exposure DNA_Adducts DNA_Adducts 4AABP_Exposure->DNA_Adducts Sensor_Proteins Sensor_Proteins DNA_Adducts->Sensor_Proteins Damage Recognition Transducer_Kinases Transducer_Kinases Sensor_Proteins->Transducer_Kinases Signal Transduction (e.g., ATM/ATR) Effector_Proteins Effector_Proteins Transducer_Kinases->Effector_Proteins Phosphorylation Cascade Cell_Cycle_Arrest Cell_Cycle_Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA_Repair Effector_Proteins->DNA_Repair e.g., NER Apoptosis Apoptosis Effector_Proteins->Apoptosis

References

The Genotoxic and Mutagenic Profile of 4-Acetylaminobiphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Acetylaminobiphenyl (4-AABP) is a metabolite of the known human carcinogen 4-aminobiphenyl (4-ABP), a compound of significant interest in toxicology and drug safety assessment due to its presence in tobacco smoke and as a potential metabolite of various industrial chemicals. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of 4-AABP, detailing its metabolic activation, DNA adduct formation, and its activity in various genotoxicity assays. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to aid in the design and interpretation of related research. Visualizations of the metabolic activation pathway and a standard genotoxicity testing workflow are included to facilitate a deeper understanding of the underlying mechanisms and experimental approaches.

Introduction

Aromatic amines and their acetylated derivatives represent a class of compounds with well-documented carcinogenic potential. This compound (4-AABP) is the N-acetylated metabolite of 4-aminobiphenyl (4-ABP), a recognized human bladder carcinogen.[1][2] The genotoxicity of these compounds is intrinsically linked to their metabolic activation to reactive electrophilic species that can form covalent adducts with cellular macromolecules, primarily DNA. Understanding the genotoxic and mutagenic profile of 4-AABP is crucial for risk assessment and in the development of safer chemicals and pharmaceuticals.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of 4-AABP is not inherent to the molecule itself but arises from its metabolic conversion to reactive intermediates. This process, primarily occurring in the liver, involves a series of enzymatic reactions that ultimately lead to the formation of a highly reactive nitrenium ion that can bind to DNA, forming DNA adducts.

Signaling Pathway of Metabolic Activation

The metabolic activation of 4-AABP is a multi-step process initiated by cytochrome P450 (CYP) enzymes, with CYP1A2 being a key player.[3][4][5] This is followed by O-esterification, a critical step in the formation of the ultimate carcinogenic species, which is catalyzed by N-acetyltransferases (NATs).[6] The resulting reactive electrophile, the N-acetoxy-4-aminobiphenyl, decomposes to a nitrenium ion that readily reacts with nucleophilic sites on DNA bases, particularly guanine.

Metabolic_Activation_of_4_AABP cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism (Activation) cluster_2 DNA Adduct Formation AABP This compound (4-AABP) N_OH_AABP N-hydroxy-4-acetylaminobiphenyl AABP->N_OH_AABP CYP1A2 (N-hydroxylation) N_Acetoxy_ABP N-acetoxy-4-aminobiphenyl (Unstable Ester) N_OH_AABP->N_Acetoxy_ABP N-acetyltransferase (NAT) (O-acetylation) Nitrenium_Ion Arylnitrenium Ion (Reactive Electrophile) N_Acetoxy_ABP->Nitrenium_Ion Spontaneous Heterolysis DNA_Adduct N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) Nitrenium_Ion->DNA_Adduct Covalent Bonding DNA DNA (Guanine)

Figure 1: Metabolic activation pathway of this compound.
DNA Adducts

The primary DNA adduct formed from the metabolic activation of 4-AABP is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[2] This adduct is considered a critical lesion in the initiation of mutagenesis and carcinogenesis. The levels of dG-C8-ABP adducts have been quantified in various tissues in animal models, with the liver and urinary bladder being significant targets.[2]

Quantitative Genotoxicity Data

The genotoxicity of 4-AABP has been evaluated in a variety of assay systems. The following tables summarize quantitative data from key studies.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds. 4-AABP has been shown to be mutagenic in this assay, particularly in the presence of a metabolic activation system (S9).

Salmonella typhimurium StrainConcentration (µ g/plate )Metabolic Activation (S9)Mean Revertants/Plate ± SDReference
YG1029 (high NAT/OAT)10Rat Liver S9855 ± 47[7]
TA100 (wild-type NAT/OAT)10Rat Liver S9169 ± 39[7]
TA100/1,8DNP6 (NAT/OAT deficient)10Rat Liver S9149 ± 28[7]
DNA Adduct Levels in vivo

Studies in animal models have quantified the levels of the major DNA adduct, dG-C8-ABP, in target tissues following administration of 4-ABP, the parent compound of 4-AABP.

Animal ModelTissueDose of 4-ABPAdduct Level (adducts per 106 nucleosides)Reference
Male MiceBladder20 mg/kg (single i.p. dose)~13.2[2]
Female MiceBladder20 mg/kg (single i.p. dose)~4.2[2]
Male MiceLiver20 mg/kg (single i.p. dose)~3.0[2]
Female MiceLiver20 mg/kg (single i.p. dose)~14.5[2]
Human Bladder Tumor TissueBladderN/A (smokers)0.005 - 0.08 (adducts per 106 nucleosides)[1]

Note: Data for 4-ABP is presented as it is the precursor to 4-AABP and the resulting DNA adduct is the same.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of genotoxicity studies. The following sections provide outlines for key experimental protocols.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the plate incorporation method.

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. Strains with varying levels of N-acetyltransferase activity, such as YG1029, can provide mechanistic insights.[7]

  • Metabolic Activation: An S9 fraction from the liver of Aroclor 1254-induced rats or hamsters is used to provide metabolic enzymes.

  • Procedure: a. Prepare overnight cultures of the bacterial strains. b. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (in a suitable solvent like DMSO), and 0.5 mL of the S9 mix (or buffer for non-activation plates). c. Vortex briefly and pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic response.[8][9]

In Vitro Chromosomal Aberration Assay

This assay is performed using cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

  • Cell Culture: Culture CHO cells in appropriate medium until they are in the exponential growth phase.

  • Treatment: a. Seed the cells into culture flasks or plates. b. After 24 hours, replace the medium with fresh medium containing various concentrations of 4-AABP, with and without S9 metabolic activation. Include positive and negative (solvent) controls. c. The treatment period is typically short (e.g., 3-6 hours with S9) or continuous for up to 1.5-2 normal cell cycles without S9.[10][11]

  • Harvesting and Slide Preparation: a. Add a metaphase-arresting agent (e.g., Colcemid) for the final 2-3 hours of culture. b. Harvest the cells by trypsinization. c. Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) and fix them in a methanol:acetic acid (3:1) solution. d. Drop the fixed cell suspension onto clean microscope slides and air dry.

  • Analysis: a. Stain the slides with Giemsa. b. Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges). c. A statistically significant, dose-dependent increase in the percentage of cells with aberrations is considered a positive result.[12][13]

32P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.

  • DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to 4-AABP.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but recommended): Enrich the adducted nucleotides using nuclease P1 digestion or butanol extraction.

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: a. Visualize the adduct spots by autoradiography or using a phosphorimager. b. Quantify the amount of radioactivity in the adduct spots and in the total nucleotides to calculate the adduct levels (e.g., adducts per 108 or 109 normal nucleotides).[14][15]

Experimental and Assessment Workflows

A systematic approach is necessary for the comprehensive evaluation of the genotoxicity of a compound like 4-AABP.

Genotoxicity_Workflow cluster_workflow Experimental Workflow for Genotoxicity Assessment cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Assays (if warranted by in vitro results) start Test Compound: This compound ames Ames Test (Bacterial Mutagenicity) start->ames micronucleus In Vitro Micronucleus Test (Chromosomal Damage) start->micronucleus chrom_aberration Chromosomal Aberration Assay (Clastogenicity) start->chrom_aberration metabolism Metabolic Activation Studies (e.g., with liver microsomes) ames->metabolism Positive Result evaluation Genotoxicity Hazard and Risk Assessment ames->evaluation Negative Result micronucleus->metabolism Positive Result micronucleus->evaluation Negative Result chrom_aberration->metabolism Positive Result chrom_aberration->evaluation Negative Result adducts DNA Adduct Analysis (32P-Postlabeling, LC-MS/MS) metabolism->adducts invivo_micronucleus In Vivo Micronucleus Test (Rodent bone marrow) adducts->invivo_micronucleus Confirmed DNA Binding comet Comet Assay (DNA strand breaks) adducts->comet Confirmed DNA Binding transgenic_mutation Transgenic Rodent Mutation Assay adducts->transgenic_mutation Confirmed DNA Binding invivo_micronucleus->evaluation comet->evaluation transgenic_mutation->evaluation

Figure 2: A typical workflow for the genotoxicity assessment of an aromatic amine.

Conclusion

This compound is a genotoxic and mutagenic compound that requires metabolic activation to exert its effects. The key events in its genotoxicity are N-hydroxylation by CYP enzymes and subsequent O-esterification by NAT enzymes, leading to the formation of the dG-C8-ABP DNA adduct. This adduct is a critical biomarker of exposure and a likely initiating event in the carcinogenesis associated with 4-aminobiphenyl. A battery of in vitro and in vivo assays is necessary to fully characterize the genotoxic potential of 4-AABP and related compounds. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to design, conduct, and interpret studies on the genotoxicity of aromatic amines.

References

Methodological & Application

Application Notes and Protocols for the Detection of 4-Acetylaminobiphenyl in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylaminobiphenyl (4-AABP) is a key metabolite of 4-aminobiphenyl (4-ABP), a known human bladder carcinogen found in tobacco smoke and certain industrial environments. The detection and quantification of 4-AABP in urine serves as a critical biomarker for assessing exposure to 4-ABP. This document provides detailed application notes and protocols for the analytical determination of 4-AABP in human urine using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Metabolic Pathway of 4-Aminobiphenyl

4-Aminobiphenyl undergoes metabolic activation and detoxification processes primarily in the liver. A principal detoxification pathway involves N-acetylation by N-acetyltransferases (NATs) to form this compound. This metabolite, along with its glucuronidated conjugates, is then excreted in the urine. The acidic environment of the bladder can lead to the hydrolysis of these conjugates, releasing the parent compounds.

Metabolic Pathway of 4-Aminobiphenyl cluster_liver Liver Metabolism cluster_urine Excretion in Urine 4-ABP 4-Aminobiphenyl N-acetylation N-Acetyltransferase (NAT1, NAT2) 4-ABP->N-acetylation N-oxidation Cytochrome P450 (CYP1A2) 4-ABP->N-oxidation Glucuronidation_ABP UDP-Glucuronosyltransferase (UGT) 4-ABP->Glucuronidation_ABP 4-AABP This compound (4-AABP) N-acetylation->4-AABP Glucuronidation_AABP UDP-Glucuronosyltransferase (UGT) 4-AABP->Glucuronidation_AABP Urine_Metabolites Urinary Metabolites: - 4-AABP - 4-AABP-N-glucuronide - 4-ABP-N-glucuronide 4-AABP->Urine_Metabolites N-OH-ABP N-Hydroxy-4-aminobiphenyl N-oxidation->N-OH-ABP 4-AABP_Glucuronide 4-AABP-N-glucuronide Glucuronidation_AABP->4-AABP_Glucuronide 4-AABP_Glucuronide->Urine_Metabolites 4-ABP_Glucuronide 4-ABP-N-glucuronide Glucuronidation_ABP->4-ABP_Glucuronide 4-ABP_Glucuronide->Urine_Metabolites

Metabolic conversion of 4-aminobiphenyl to urinary metabolites.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantification of 4-AABP in urine. The method typically involves sample hydrolysis, extraction, derivatization, and subsequent analysis by GC-MS.

Experimental Workflow

GC-MS Workflow start Urine Sample hydrolysis Enzymatic or Acid Hydrolysis (to cleave glucuronides) start->hydrolysis extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) hydrolysis->extraction derivatization Derivatization (e.g., with PFPA) extraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Data Analysis and Quantification gcms->quantification LC-MSMS Workflow start Urine Sample hydrolysis Optional: Enzymatic Hydrolysis (for total 4-AABP) start->hydrolysis extraction Solid-Phase Extraction (SPE) or 'Dilute-and-Shoot' hydrolysis->extraction lcmsms LC-MS/MS Analysis (MRM Mode) extraction->lcmsms quantification Data Analysis and Quantification lcmsms->quantification Competitive ELISA Workflow start Coat Plate with 4-AABP-Protein Conjugate block Block Wells start->block add_sample_ab Add Urine Sample/Standard and Anti-4-AABP Antibody block->add_sample_ab wash1 Wash add_sample_ab->wash1 add_secondary Add Enzyme-Linked Secondary Antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate read Measure Absorbance add_substrate->read analyze Calculate Concentration read->analyze

Application Notes and Protocols for the Quantification of 4-Acetylaminobiphenyl by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylaminobiphenyl (4-AABP) is a chemical intermediate and a metabolite of the known carcinogen 4-aminobiphenyl. Accurate and precise quantification of 4-AABP is essential for various applications, including toxicological studies, quality control in chemical manufacturing, and research in drug metabolism. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely accessible analytical technique for the determination of 4-AABP in various samples. This document provides a detailed application note and protocol for this analytical method.

Principle of the Method

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Data Presentation

The performance of this HPLC-UV method for the quantification of this compound is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic Conditions and Performance
ParameterValue
HPLC SystemStandard HPLC with UV-Vis Detector
ColumnC18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic: Acetonitrile:Water (70:30 v/v)[1]
Flow Rate1.0 mL/min[1]
Column Temperature30 °C[1]
Detection Wavelength254 nm[1]
Injection Volume10 µL[1]
Retention TimeApproximately 4-6 minutes (typical)
Table 2: Method Validation Parameters
ParameterTypical Performance
Linearity Range0.15 - 100 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (% Recovery)95% - 105%[1]
Precision (% RSD)< 3.0%[1]
Limit of Detection (LOD)0.05 µg/mL[1]
Limit of Quantification (LOQ)0.15 µg/mL[1]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound using an HPLC-UV system.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for cleaning)

  • Volumetric flasks and pipettes

  • Autosampler vials with inserts

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase Preparation (70:30 Acetonitrile:Water)

  • Measure 700 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 300 mL of HPLC-grade water to the same cylinder.

  • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in acetonitrile and bring the volume to the mark with acetonitrile. Mix well. This is the stock solution.

Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.15, 0.5, 1, 5, 10, 50, and 100 µg/mL).

Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase).

  • Ensure the final concentration of this compound is within the calibration range. If necessary, perform serial dilutions.

  • Filter the final sample solution through a 0.45 µm syringe filter into an autosampler vial before injection.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions. It is recommended to inject a standard solution periodically to monitor system suitability.

Data Analysis
  • Integrate the peak corresponding to this compound in each chromatogram.

  • Create a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound by HPLC-UV.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water 70:30) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StockSolution Stock Standard (1 mg/mL in Acetonitrile) WorkingStandards Working Standards (Dilution Series) StockSolution->WorkingStandards CalibrationCurve Calibration Curve Generation (Inject Standards) WorkingStandards->CalibrationCurve SamplePrep Sample Preparation (Dissolve and Dilute) SampleAnalysis Sample Analysis (Inject Samples) SamplePrep->SampleAnalysis SystemEquilibration->CalibrationCurve CalibrationCurve->SampleAnalysis PeakIntegration Peak Integration SampleAnalysis->PeakIntegration LinearRegression Linear Regression PeakIntegration->LinearRegression Quantification Quantification of Analyte LinearRegression->Quantification

Caption: Experimental workflow for 4-AABP quantification.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Acetylaminobiphenyl and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylaminobiphenyl (AABP) is a metabolite of the known human bladder carcinogen 4-aminobiphenyl (ABP).[1] The analysis of AABP and its subsequent metabolites is crucial for toxicological studies, drug metabolism research, and understanding the mechanisms of carcinogenesis.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the identification and quantification of these compounds in biological matrices.[4][5] Due to the polar nature of some of these metabolites, a derivatization step is often necessary to improve their volatility and chromatographic performance.[4][6]

These application notes provide a comprehensive overview of the methodologies for the GC-MS analysis of this compound and its key metabolites. The protocols outlined below cover sample preparation, derivatization, and GC-MS instrument parameters.

Metabolic Pathway of this compound

The metabolism of this compound is complex, involving several key enzymatic reactions. The primary metabolic pathways include N-acetylation, C- and N-hydroxylation, and subsequent glucuronidation.[7] Understanding these pathways is essential for identifying the target analytes in a given biological sample. The metabolic conversion of 4-aminobiphenyl (ABP) to AABP and its further metabolism are interconnected.[7] When AABP is the parent compound, its metabolism can lead to the formation of hydroxylated and N-hydroxylated derivatives.[7]

Metabolic Pathway of this compound AABP This compound (AABP) N_OH_AABP N-Hydroxy-4-acetylaminobiphenyl (N-OH-AABP) AABP->N_OH_AABP N-Hydroxylation OH_AABP C-Hydroxylated AABP (e.g., 4'-hydroxy AABP) AABP->OH_AABP C-Hydroxylation ABP 4-Aminobiphenyl (ABP) AABP->ABP Deacetylation Glucuronides Glucuronide Conjugates N_OH_AABP->Glucuronides Glucuronidation DNA_Adducts DNA Adducts N_OH_AABP->DNA_Adducts Bioactivation OH_AABP->Glucuronides Glucuronidation

Metabolic Pathway of this compound

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of aromatic amines using GC-MS. These values are indicative of the performance that can be expected from a well-optimized method.

Table 1: Recovery and Reproducibility of Aromatic Amines from Aqueous Matrix [8]

AnalyteSpiked Concentration (µg/mL)Average Recovery (%)Relative Standard Deviation (RSD, %)
4-Aminobiphenyl3095< 8
This compound3092< 9
2-Naphthylamine3098< 7
Benzidine3087< 9

Table 2: GC/MS Analysis of 4-Aminobiphenyl-DNA Adducts in Mouse Liver [9]

Treatment Dose (mg/kg 4-ABP)Adducts / 10^7 nucleotides (Mean ± SD)
0Not Detected
40.8 ± 0.2
102.1 ± 0.5
204.5 ± 1.1
409.8 ± 2.3
8020.1 ± 4.7

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound and its non-conjugated metabolites from aqueous samples such as urine.[4]

Materials:

  • 2 mL centrifuge tubes

  • Aqueous sample (e.g., urine)

  • Internal standard solution (e.g., Triphenylamine-d15 at 5 µg/mL)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 2 mL centrifuge tube, add 1 mL of the aqueous sample.

  • Spike the sample with 20 µL of the 5 µg/mL internal standard solution. Vortex briefly.

  • Add 100 µL of saturated Sodium Bicarbonate solution to basify the sample (pH > 8).

  • Add 1 mL of Dichloromethane and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[4]

  • Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.

  • Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.[4]

Derivatization

Derivatization is crucial for improving the chromatographic properties of polar metabolites. Acylation with reagents like pentafluoropropionic anhydride (PFPA) is a common approach for aromatic amines.[4][9]

Materials:

  • Concentrated sample extract from the LLE step

  • Hexane

  • Pentafluoropropionic anhydride (PFPA)

  • Heating block or water bath

Procedure:

  • To the concentrated extract, add 50 µL of Hexane and 10 µL of PFPA.

  • Cap the vial and vortex briefly.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the remaining solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 100 µL of Hexane.

  • Transfer the final solution to a GC-MS autosampler vial for analysis.[4]

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (1 mL) Spike Spike with Internal Standard Sample->Spike Basify Basify with NaHCO3 Spike->Basify Extract Liquid-Liquid Extraction (DCM) Basify->Extract Separate Centrifuge and Collect Organic Layer Extract->Separate Dry Dry with Na2SO4 Separate->Dry Concentrate Evaporate under Nitrogen Dry->Concentrate Deriv Add Hexane and PFPA Concentrate->Deriv Incubate Incubate at 60°C Deriv->Incubate Evap_Reagent Evaporate to Dryness Incubate->Evap_Reagent Reconstitute Reconstitute in Hexane Evap_Reagent->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

GC-MS Analysis Workflow
GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized aromatic amines. These may need to be optimized for your specific instrument and application.

Table 3: Recommended GC-MS Conditions

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 60°C, hold for 2 min
Ramp 1: 10°C/min to 200°C
Ramp 2: 20°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Conclusion

The protocols and data presented provide a robust framework for the GC-MS analysis of this compound and its metabolites. Adherence to proper sample preparation and derivatization techniques is critical for achieving accurate and reproducible results. The provided metabolic pathway and experimental workflow diagrams offer a clear visual guide for researchers. These methods are essential tools for advancing our understanding of the toxicology and metabolic fate of this important class of compounds.

References

Application Notes and Protocols for Using 4-Acetylaminobiphenyl as a Positive Control in Mutagenicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutagenicity testing is a critical component of preclinical safety assessment for new chemical entities, pharmaceuticals, and other products. These assays are designed to detect genetic damage, such as gene mutations and chromosomal aberrations, which can indicate carcinogenic potential. The inclusion of appropriate positive controls is essential for the validation and interpretation of these assays, ensuring the test system is functioning correctly and is sensitive to known mutagens. 4-Acetylaminobiphenyl (4-AABP) is a well-characterized aromatic amine mutagen that is frequently used as a positive control, particularly in assays requiring metabolic activation. This document provides detailed application notes and protocols for the use of 4-AABP as a positive control in two of the most common in vitro mutagenicity assays: the Bacterial Reverse Mutation Test (Ames Test) and the In Vitro Mammalian Cell Micronucleus Test.

Mechanism of Action and Metabolic Activation of this compound

This compound is a pro-mutagen, meaning it requires metabolic activation to exert its genotoxic effects. The primary metabolic pathway involves a series of enzymatic reactions, predominantly occurring in the liver, that convert 4-AABP into a reactive electrophile capable of binding to DNA and forming adducts.

The metabolic activation of 4-AABP is a multi-step process. Initially, 4-AABP can be N-hydroxylated by cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxy-4-acetylaminobiphenyl.[1][2] This intermediate can then undergo further activation through O-acetylation by N-acetyltransferases (NATs) to form a highly reactive N-acetoxy-arylamine.[3] This electrophilic intermediate can then react with nucleophilic sites in DNA, primarily at the C8 position of guanine, to form DNA adducts.[3] These adducts can lead to mutations during DNA replication if not repaired. Alternatively, N-hydroxy-4-acetylaminobiphenyl can be deacetylated to N-hydroxy-4-aminobiphenyl, which can then be sulfated by sulfotransferases to form another reactive species.[1]

Due to this requirement for metabolic activation, in vitro mutagenicity assays using 4-AABP as a positive control must include an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9 mix) from rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

G cluster_0 Metabolic Activation of this compound AABP This compound (4-AABP) N_OH_AABP N-Hydroxy-4-acetylaminobiphenyl AABP->N_OH_AABP Cytochrome P450 (e.g., CYP1A2) N_Acetoxy_AABP N-Acetoxy-4-acetylaminobiphenyl (Reactive Electrophile) N_OH_AABP->N_Acetoxy_AABP N-Acetyltransferase (NAT) DNA_Adducts DNA Adducts N_Acetoxy_AABP->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations

Metabolic activation pathway of this compound (4-AABP).

The Bacterial Reverse Mutation Test (Ames Test)

The Ames test, as described in OECD Guideline 471, is a widely used in vitro assay for detecting gene mutations.[4][5] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella and tryptophan for E. coli) due to mutations in the genes responsible for its synthesis. The assay measures the ability of a test substance to induce reverse mutations (reversions), restoring the functional gene and allowing the bacteria to grow on an amino acid-deficient medium.

Data Presentation: 4-AABP as a Positive Control in the Ames Test

The following table summarizes the expected results when using 4-AABP as a positive control in the Ames test with metabolic activation (S9). The data is based on published literature and demonstrates the mutagenic potential of 4-AABP in specific bacterial strains.[6]

Bacterial Strain4-AABP Concentration (per plate)Metabolic Activation (S9)Expected Mean Revertants ± SDFold Increase over Spontaneous (Approx.)
S. typhimurium YG102910 µgRequired855 ± 47> 5-fold
S. typhimurium TA10010 µgRequired169 ± 39> 2-fold

Note: The fold increase is an approximation and can vary based on the spontaneous revertant frequency of the bacterial strains in a given experiment. A positive result is generally considered a reproducible, dose-related increase in the number of revertants, with a specific fold increase (often ≥2-fold over the negative control) being a common criterion for a positive call.[2]

Experimental Protocol: Ames Test with 4-AABP as a Positive Control

This protocol is a generalized procedure based on OECD Guideline 471.[4][5] Specific details may vary between laboratories.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strain (e.g., WP2 uvrA)

  • This compound (4-AABP)

  • Dimethyl sulfoxide (DMSO) for dissolving 4-AABP

  • S9 mix (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat or hamster liver)

  • Cofactor solution for S9 mix (e.g., NADP, G6P)

  • Molten top agar (containing a trace amount of histidine and biotin for Salmonella, or tryptophan for E. coli)

  • Minimal glucose agar plates

  • Sterile test tubes

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential or early stationary phase of growth.

  • Preparation of Positive Control: Prepare a stock solution of 4-AABP in DMSO. Further dilute in DMSO to achieve the desired final concentration (e.g., 10 µg per plate).

  • Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and prepare the S9 mix by adding the cofactor solution. Keep on ice.

  • Plate Incorporation Method: a. To a sterile test tube, add in the following order:

    • 2.0 mL of molten top agar (kept at 45°C)
    • 0.1 mL of the overnight bacterial culture
    • 0.1 mL of the 4-AABP solution (positive control) or the test article
    • 0.5 mL of S9 mix (for metabolically activated plates) or phosphate buffer (for non-activated plates) b. Vortex the tube gently for 3 seconds. c. Pour the mixture evenly onto the surface of a minimal glucose agar plate. d. Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours in the dark.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: Calculate the mean number of revertants per plate for the positive control, negative control (vehicle only), and the test article. A positive response for the positive control is a significant increase in the number of revertants compared to the negative control, meeting the laboratory's historical criteria.

G cluster_0 Ames Test Workflow with 4-AABP Positive Control Prep_Culture Prepare Overnight Bacterial Cultures Mix Mix Bacteria, Control/Test Article, S9 Mix (if applicable), and Top Agar Prep_Culture->Mix Prep_Controls Prepare 4-AABP (Positive Control) and Test Article Solutions Prep_Controls->Mix Prep_S9 Prepare S9 Mix (for Metabolic Activation) Prep_S9->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Score Count Revertant Colonies Incubate->Score Analyze Analyze Data and Compare to Negative Control Score->Analyze

Experimental workflow for the Ames test using 4-AABP as a positive control.

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test, as described in OECD Guideline 487, is used to detect chromosomal damage in mammalian cells.[1] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. This assay can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) agents.

Data Presentation: Positive Controls in the In Vitro Micronucleus Test

While 4-AABP is a known clastogen and is suitable as a positive control in the in vitro micronucleus assay with metabolic activation, specific quantitative data for its use is not as readily available in the literature as for the Ames test. Therefore, the following table provides examples of commonly used positive controls and their expected outcomes to illustrate the magnitude of a positive response in this assay.

Positive ControlConcentration RangeMetabolic Activation (S9)Cell TypeExpected Outcome
Mitomycin C (MMC)0.01 - 0.04 µg/mLNot RequiredTK6, Human LymphocytesSignificant increase in the percentage of micronucleated binucleated cells.[3]
Cyclophosphamide (CP)10 - 17.5 µg/mLRequiredHuman Lymphocytes, CHOSignificant increase in the percentage of micronucleated binucleated cells.[7]
Colchicine0.05 µg/mLNot RequiredHuman LymphocytesSignificant increase in the percentage of micronucleated binucleated cells.[3]

Note: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells that exceeds the historical negative control data range.[8]

Experimental Protocol: In Vitro Micronucleus Test with a Positive Control

This protocol is a generalized procedure based on OECD Guideline 487.[1] It is commonly performed using cell lines such as Chinese Hamster Ovary (CHO), TK6, or primary human peripheral blood lymphocytes.

Materials:

  • Mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes

  • Cell culture medium and supplements

  • This compound (4-AABP) or other appropriate positive control

  • Dimethyl sulfoxide (DMSO)

  • S9 mix

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa, acridine orange, or a fluorescent dye)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Culture: Culture the cells to a suitable density. For suspension cells, ensure they are in the exponential growth phase. For adherent cells, seed them in culture flasks or plates and allow them to attach.

  • Treatment:

    • Short Treatment (with and without S9): Expose the cells to various concentrations of the test article and the positive control (e.g., 4-AABP with S9) for 3-6 hours. After the exposure period, wash the cells and add fresh medium.

    • Extended Treatment (without S9): Expose the cells for 1.5-2 normal cell cycle lengths.

  • Cytokinesis Block: Add cytochalasin B to the culture medium at a concentration sufficient to block cytokinesis and allow for the accumulation of binucleated cells. The timing of addition and the duration of the cytochalasin B treatment depend on the cell cycle length of the cells being used.

  • Harvesting: At an appropriate time after treatment (typically 1.5-2 cell cycles), harvest the cells.

  • Slide Preparation: a. Treat the cells with a hypotonic solution to swell the cytoplasm. b. Fix the cells with a suitable fixative. c. Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with a DNA-specific stain.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei should be morphologically identical to but smaller than the main nuclei.

  • Data Analysis: Calculate the frequency of micronucleated binucleated cells for each treatment group. Assess cytotoxicity using measures such as the cytokinesis-block proliferation index (CBPI). A positive result for the positive control is a statistically significant increase in the frequency of micronucleated cells compared to the negative control.

G cluster_0 Logical Relationship of a Positive Control Assay Mutagenicity Assay (e.g., Ames Test, Micronucleus Test) Neg_Ctrl Negative Control (Vehicle) Assay->Neg_Ctrl Pos_Ctrl Positive Control (e.g., 4-AABP) Assay->Pos_Ctrl Test_Article Test Article Assay->Test_Article Result_Neg Baseline Level of Mutations/Micronuclei Neg_Ctrl->Result_Neg Result_Pos Significant Increase in Mutations/Micronuclei Pos_Ctrl->Result_Pos Result_Test_Neg No Significant Increase (Negative Result) Test_Article->Result_Test_Neg Result_Test_Pos Significant Increase (Positive Result) Test_Article->Result_Test_Pos Validation Assay is Valid and Sensitive Result_Neg->Validation Result_Pos->Validation

Logical relationship of a positive control in mutagenicity assays.

Conclusion

References

Application of 4-Acetylaminobiphenyl in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylaminobiphenyl (4-AABP) is a carcinogenic metabolite of the well-known human bladder carcinogen, 4-aminobiphenyl (4-ABP). Found in tobacco smoke and various industrial processes, 4-ABP and its metabolites, including 4-AABP, are subjects of extensive research to understand the mechanisms of chemical carcinogenesis. 4-AABP serves as a critical tool in cancer research, particularly in studies investigating DNA damage, mutagenesis, and the efficacy of potential chemopreventive agents. These application notes provide detailed protocols for utilizing 4-AABP in both in vivo and in vitro cancer research models.

Mechanism of Carcinogenicity

The carcinogenic activity of 4-AABP is contingent upon its metabolic activation to reactive electrophilic species that can form covalent bonds with cellular macromolecules, most notably DNA. This process, initiated by cytochrome P450-mediated N-hydroxylation to form N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP), leads to the formation of DNA adducts. These adducts, if not repaired, can result in mutations during DNA replication, a critical initiating event in carcinogenesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of 4-AABP and its parent compound, 4-ABP.

Table 1: In Vivo Carcinogenicity Data for 4-Aminobiphenyl (Parent Compound) in Rodent Models

Animal ModelRoute of AdministrationDoseTumor TypeIncidenceReference
Female Sprague-Dawley RatsIntragastric20 mg (single dose)Mammary CarcinomaNot specified[1]
Female Sprague-Dawley RatsIntravenous50 mg/kg (single dose)Mammary CarcinomaNot specified[1]
Congenic Rats (Rapid Acetylator)Oral Gavage65 mg/kg (single dose of DMBA for comparison)Mammary Tumors76.0%[2]
Congenic Rats (Slow Acetylator)Oral Gavage65 mg/kg (single dose of DMBA for comparison)Mammary Tumors43.3%[2]

Note: Specific dose-response data for mammary tumor incidence induced directly by this compound is limited in the reviewed literature. The data for the parent compound 4-aminobiphenyl and other carcinogens are provided for context.

Table 2: In Vitro DNA Adduct Formation and Mutagenicity

SystemCompoundConcentrationEndpointResultReference
Human Uroepithelial Cells (HUC)N-OH-ABPNot specifiedDNA AdductsdG-C8-4-ABP and dA-C8-4-ABP identified[3]
Calf Thymus DNAN-OH-AABPNot specifiedDNA AdductsMajor adduct with Rf 0.15[4]

Experimental Protocols

In Vivo Mammary Carcinogenesis Study in Rats

This protocol describes a general procedure for inducing mammary tumors in rats using a chemical carcinogen like 4-AABP, adapted from studies on related compounds.[1][2]

Materials:

  • Female Sprague-Dawley rats (50-60 days old)

  • This compound (4-AABP)

  • Vehicle (e.g., sesame oil or tricaprylin)

  • Gavage needles

  • Animal housing facilities

  • Calipers for tumor measurement

  • Histopathology equipment

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment.

  • Carcinogen Preparation: Prepare the desired dose of 4-AABP in the chosen vehicle. Ensure complete dissolution.

  • Administration: Administer 4-AABP via oral gavage. The volume should be adjusted based on the animal's body weight. A typical single dose for related carcinogens is in the range of 50-65 mg/kg body weight.[2][5]

  • Monitoring: Palpate the mammary gland regions of each rat weekly to detect the appearance of tumors.

  • Tumor Measurement: Once a tumor is palpable, measure its dimensions (length and width) using calipers twice a week.

  • Endpoint: The study can be terminated at a predetermined time point (e.g., 20-30 weeks), or when tumors reach a specific size (e.g., 1.5-2 cm in diameter).

  • Necropsy and Histopathology: At termination, euthanize the animals, and perform a complete necropsy. Excise mammary tumors and other relevant tissues, fix them in 10% neutral buffered formalin, and process for histopathological examination to confirm tumor type.

Experimental Workflow for In Vivo Carcinogenesis Study

in_vivo_workflow acclimation Animal Acclimation prep Carcinogen Preparation acclimation->prep admin Administration (Oral Gavage) prep->admin monitor Tumor Monitoring (Palpation) admin->monitor measure Tumor Measurement monitor->measure endpoint Study Endpoint measure->endpoint necropsy Necropsy & Histopathology endpoint->necropsy

Caption: Workflow for a typical in vivo mammary carcinogenesis study.

In Vitro Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of 4-AABP on a cancer cell line.[6][7]

Materials:

  • Cancer cell line (e.g., MCF-7, T24)

  • Complete culture medium

  • 96-well plates

  • This compound (4-AABP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of 4-AABP in complete culture medium. Replace the existing medium with the 4-AABP-containing medium. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

mtt_workflow seeding Cell Seeding (96-well plate) treatment Treatment with 4-AABP seeding->treatment incubation Incubation treatment->incubation mtt_add MTT Addition incubation->mtt_add solubilization Formazan Solubilization mtt_add->solubilization read Absorbance Measurement solubilization->read analysis Data Analysis read->analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis in cells treated with 4-AABP using flow cytometry.[8][9]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound (4-AABP)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 4-AABP for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Logical Relationship for Apoptosis Analysis

apoptosis_analysis cluster_cells Cell Population live Live Cells (Annexin V- / PI-) early Early Apoptotic (Annexin V+ / PI-) late Late Apoptotic/Necrotic (Annexin V+ / PI+) necrotic Necrotic (Annexin V- / PI+) treatment 4-AABP Treatment treatment->early treatment->late treatment->necrotic

Caption: Distinguishing cell populations after Annexin V/PI staining.

Western Blot Analysis of MAPK Pathway Activation

This protocol is for investigating the effect of 4-AABP on the phosphorylation of key proteins in the MAPK signaling pathway, such as ERK1/2.[10][11]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound (4-AABP)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with 4-AABP, then wash with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

Signaling Pathway Diagram: MAPK/ERK Pathway

mapk_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation AABP 4-AABP AABP->MEK Potential Inhibition AABP->ERK Potential Activation

Caption: Simplified MAPK/ERK signaling cascade and potential points of modulation by 4-AABP.

Conclusion

This compound is a valuable tool for investigating the molecular mechanisms of chemical carcinogenesis. The protocols provided herein offer a framework for studying its effects on tumor development in vivo and on cellular processes such as viability, apoptosis, and signaling pathways in vitro. Researchers and drug development professionals can adapt these methodologies to explore the carcinogenic potential of other compounds, identify biomarkers of exposure and effect, and evaluate the efficacy of novel cancer therapies.

References

Application Notes and Protocols for Studying the Carcinogenicity of 4-Acetylaminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the carcinogenic potential of 4-Acetylaminobiphenyl (4-AABP). The protocols are designed to assess its genotoxicity, metabolic activation, and tumorigenic potential, drawing parallels with the well-characterized human carcinogen 4-Aminobiphenyl (4-ABP), of which 4-AABP is a metabolite.[1][2]

Introduction

4-Aminobiphenyl (4-ABP) is a known Group 1 human carcinogen, primarily associated with an increased risk of urinary bladder cancer.[3][4][5] Its carcinogenicity is contingent upon metabolic activation to reactive electrophiles that form DNA adducts, a critical initiating event in carcinogenesis.[3][4][5][6][7][8] this compound (4-AABP) is a significant metabolite in the biotransformation of 4-ABP.[1] While the genotoxicity of 4-AABP has been demonstrated, comprehensive data on its independent carcinogenic potential is lacking.[3][9] The following experimental design outlines a systematic approach to elucidate the carcinogenic risk of 4-AABP.

In Vitro Genotoxicity and Mutagenicity Assays

These initial assays are crucial for determining the intrinsic DNA-damaging potential of 4-AABP and its metabolites.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the ability of 4-AABP to induce mutations in different strains of Salmonella typhimurium.[9]

Protocol:

  • Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and TA102. Include strains overexpressing N-acetyltransferase (NAT), such as YG1029, to assess the role of acetylation in metabolic activation.[9]

  • Metabolic Activation: Perform the assay with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat or mouse liver).[9]

  • Procedure:

    • Prepare serial dilutions of 4-AABP.

    • In a test tube, combine the tester strain, 4-AABP solution (or vehicle control), and S9 mix (if applicable).

    • Pre-incubate at 37°C with gentle shaking.

    • Add top agar and pour onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies.

  • Data Analysis: A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Table 1: Hypothetical Ames Test Results for 4-AABP

Concentration (µ g/plate )S. typhimurium StrainWithout S9 Activation (Revertants/plate ± SD)With S9 Activation (Revertants/plate ± SD)
0 (Vehicle)TA9825 ± 530 ± 6
1TA9828 ± 475 ± 10
10TA9835 ± 6250 ± 25
100TA9840 ± 7850 ± 70
0 (Vehicle)YG1029 (NAT++)30 ± 535 ± 7
1YG1029 (NAT++)32 ± 6150 ± 15
10YG1029 (NAT++)45 ± 8950 ± 85
100YG1029 (NAT++)55 ± 92100 ± 150
In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage in mammalian cells.

Protocol:

  • Cell Line: Use a human cell line, such as human uroepithelial cells (HUC) or a metabolically competent cell line like HepG2.[10]

  • Treatment: Expose cells to various concentrations of 4-AABP with and without S9 metabolic activation for a short (e.g., 4 hours) and long (e.g., 24 hours) duration.

  • Micronucleus Staining: After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells. Harvest cells, fix, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Metabolic Activation and DNA Adduct Formation

Understanding how 4-AABP is metabolized and whether it forms DNA adducts is central to assessing its carcinogenic mechanism.[10][11]

In Vitro Metabolism in Human Liver Microsomes and Hepatocytes

This experiment identifies the metabolic pathways of 4-AABP.

Protocol:

  • System: Use pooled human liver microsomes (HLMs) or cryopreserved human hepatocytes.

  • Incubation: Incubate 4-AABP with HLMs or hepatocytes in the presence of appropriate cofactors (e.g., NADPH for P450-mediated reactions).

  • Metabolite Identification: At various time points, stop the reaction and extract the metabolites. Analyze the extracts using LC-MS/MS to identify and quantify metabolites such as N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP).[10]

  • Enzyme Phenotyping: Use specific chemical inhibitors or recombinant human P450 enzymes to identify the specific CYPs involved in 4-AABP metabolism.

DNA Adduct Analysis in Human Uroepithelial Cells

This protocol directly assesses the ability of 4-AABP to form DNA adducts in a target tissue for bladder carcinogens.[6][7]

Protocol:

  • Cell Culture and Treatment: Culture primary human uroepithelial cells and expose them to 4-AABP or its metabolite N-OH-AABP for 24 hours.[7][10]

  • DNA Isolation: Harvest the cells and isolate genomic DNA using standard phenol-chloroform extraction or a commercial kit.

  • DNA Adduct Quantification:

    • ³²P-Postlabeling: A highly sensitive method to detect a wide range of adducts.

    • LC-MS/MS: Provides structural identification and quantification of specific adducts, such as N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[7][12]

  • Data Analysis: Quantify the number of adducts per 10⁸ nucleotides.

Table 2: Hypothetical DNA Adduct Levels in Human Uroepithelial Cells

TreatmentConcentration (µM)dG-C8-ABP Adducts / 10⁸ Nucleotides (Mean ± SD)
Vehicle Control0< 0.1
4-AABP101.5 ± 0.3
4-AABP10012.8 ± 2.1
N-OH-AABP1025.6 ± 3.5
N-OH-AABP100180.4 ± 15.2

Long-Term In Vivo Carcinogenicity Bioassay

Animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.[13][14]

Two-Year Rodent Bioassay

This study will evaluate the potential of 4-AABP to induce tumors in rats and mice.

Protocol:

  • Species and Strain: Use both male and female Sprague-Dawley rats and B6C3F1 mice.

  • Dose Selection: Based on a 90-day subchronic toxicity study, select at least three dose levels (e.g., low, mid, high) and a vehicle control group. The high dose should induce minimal toxicity but not significantly reduce lifespan.

  • Administration: Administer 4-AABP via a relevant route of exposure, such as oral gavage or in the diet, for 24 months.

  • Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.

  • Necropsy and Histopathology: At the end of the study, perform a complete gross necropsy on all animals. Collect all organs and tissues, with special attention to the urinary bladder, liver, and mammary gland, for histopathological examination.[3][4]

  • Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

Table 3: Hypothetical Tumor Incidence in a 2-Year Rat Bioassay of 4-AABP

Group (mg/kg/day)SexUrinary Bladder Carcinoma Incidence (%)Liver Adenoma/Carcinoma Incidence (%)
0 (Control)Male0/50 (0%)2/50 (4%)
10Male2/50 (4%)5/50 (10%)
30Male15/50 (30%)18/50 (36%)
100Male35/50 (70%)40/50 (80%)
0 (Control)Female0/50 (0%)1/50 (2%)
10Female1/50 (2%)3/50 (6%)
30Female10/50 (20%)12/50 (24%)
100Female28/50 (56%)32/50 (64%)
*Statistically significant increase compared to control (p < 0.05)

Visualizations

Metabolic Activation Pathway of this compound

G AABP This compound (4-AABP) NOH_AABP N-Hydroxy-4-acetylaminobiphenyl (N-OH-AABP) AABP->NOH_AABP CYP1A2 (N-oxidation) Ester Reactive Ester (e.g., N-acetoxy or N-sulfonyloxy) NOH_AABP->Ester NAT/SULT (O-acetylation/ O-sulfonation) Nitrenium Aryl Nitrenium Ion Ester->Nitrenium Adduct DNA Adduct (dG-C8-ABP) Nitrenium->Adduct DNA DNA DNA->Adduct Mutation Mutation Adduct->Mutation Miscoding during Replication/Repair Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of 4-AABP leading to DNA adduct formation.

Experimental Workflow for Carcinogenicity Assessment

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Risk Assessment Ames Ames Test Genotoxic Genotoxic Carcinogen? Ames->Genotoxic Micronucleus Micronucleus Assay Micronucleus->Genotoxic Metabolism Metabolism Studies (HLM, Hepatocytes) Adduct DNA Adduct Analysis (Urothelial Cells) Metabolism->Adduct Adduct->Genotoxic Subchronic 90-Day Subchronic Toxicity (Dose Finding) Bioassay 2-Year Rodent Bioassay Subchronic->Bioassay Histopathology Histopathology Bioassay->Histopathology Tumorigenic Tumorigenic? Histopathology->Tumorigenic Conclusion Overall Carcinogenicity Conclusion Genotoxic->Conclusion Tumorigenic->Conclusion

Caption: Integrated workflow for assessing 4-AABP carcinogenicity.

Logical Relationship of Carcinogenesis

G Exposure Exposure to 4-AABP Activation Metabolic Activation Exposure->Activation Uptake Adducts DNA Adduct Formation Activation->Adducts Generates Electrophiles Mutations Somatic Mutations Adducts->Mutations Causes Initiation Cellular Initiation Mutations->Initiation Leads to Promotion Promotion/ Progression Initiation->Promotion Requires Tumor Tumor Formation Promotion->Tumor Results in

References

Troubleshooting & Optimization

improving yield and purity in 4-Acetylaminobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4-Acetylaminobiphenyl, with a focus on optimizing reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Acetylation of 4-Aminobiphenyl: This is a direct and widely used method involving the reaction of 4-aminobiphenyl with an acetylating agent, such as acetic anhydride or acetyl chloride.

  • Friedel-Crafts Acylation of Biphenyl: This route involves the acylation of biphenyl using an acetylating agent in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃).[1] To favor the formation of the desired para-isomer, this reaction is typically carried out at low temperatures.[1]

Q2: How can I improve the yield and purity of my product when starting from 4-aminobiphenyl?

A2: To enhance yield and purity, consider the following factors:

  • Acetylating Agent: Acetic anhydride is commonly used. Using it in a slight excess can help drive the reaction to completion, but a large excess can complicate purification.

  • Catalyst: While the reaction can proceed without a catalyst, mild acidic catalysts like acetic acid (which can be present in vinegar) can be effective.[2] For more robust reactions, catalysts are generally not required if using a reactive acetylating agent like acetic anhydride.

  • Solvent: The reaction can be performed under solvent-free conditions, which simplifies workup and reduces waste.[2][3] If a solvent is needed, choose one that dissolves the starting material but from which the product can be easily precipitated or crystallized upon completion.

  • Temperature: The acetylation of amines is typically an exothermic reaction. Maintaining a moderate temperature (e.g., room temperature or slightly above) is usually sufficient and helps prevent the formation of side products.[2]

Q3: What are the most likely impurities in my crude this compound, and how can they be removed?

A3: Common impurities often stem from the starting materials or side reactions. These include:

  • Unreacted 4-aminobiphenyl: If the acetylation reaction does not go to completion.

  • Acetic Acid/Anhydride: Residual acetylating agent or its hydrolysis product.

  • Di-acetylated Byproducts: Over-acetylation can occur, though it is less common under controlled conditions.

  • Oxidation Products: The starting amine is susceptible to oxidation, which can result in colored impurities.[4]

The most effective purification methods are recrystallization and column chromatography.[4] Recrystallization from an ethanol-water mixture is often sufficient for removing most impurities.[1][4]

Q4: My purified product has a pink or brown discoloration. What is the cause and how can I fix it?

A4: Discoloration is typically caused by trace oxidation products of the starting 4-aminobiphenyl.[4] This color can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored impurities, which are then removed via hot filtration.[4]

Q5: I am observing a low yield after recrystallization. What are the common reasons for this?

A5: Low yield during recrystallization can be attributed to several factors:

  • Using too much solvent: This prevents the solution from becoming saturated upon cooling, leading to product loss in the mother liquor.

  • Cooling the solution too rapidly: This can lead to the formation of very fine crystals that are difficult to filter and may trap impurities.

  • Premature crystallization: If the solution cools too much during hot filtration, the product can crystallize in the filter paper.

  • The crude product is too impure: A high impurity load can interfere with crystal lattice formation, reducing the recovery of the pure compound.[4]

Data Presentation: Reaction Conditions

The choice of synthetic route and catalyst can significantly impact the final yield and purity.

Synthetic RouteReactantsCatalyst/ReagentsTemp.PurityYieldReference
Friedel-Crafts AcylationBiphenyl, Acetic AnhydrideAlCl₃, 4-DMAP (co-catalyst)-10 to -20°C>99%93.3%[1][5]
Amine AcetylationAromatic Amines, Acetic AnhydrideVinegar (Acetic Acid)Room Temp.HighHigh[2]
Amine AcetylationAlcohols, Amines, PhenolsNone (Solvent-free)VariesHighHigh[3]

Troubleshooting Guides

Guide 1: Low Reaction Yield

If you are experiencing a lower than expected yield, use the following flowchart to diagnose and resolve the issue.

LowYieldTroubleshooting start Problem: Low Yield check_completion 1. Check Reaction Completion (TLC, GC-MS, NMR) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution_incomplete1 Increase reaction time or temperature. incomplete->solution_incomplete1 solution_incomplete2 Check stoichiometry and purity of starting materials. incomplete->solution_incomplete2 solution_incomplete3 Verify catalyst activity (if applicable). incomplete->solution_incomplete3 check_workup 2. Review Workup & Purification (Extraction, Recrystallization) complete->check_workup loss_workup Product Loss During Workup? check_workup->loss_workup solution_workup1 Optimize recrystallization solvent volume. loss_workup->solution_workup1 Yes solution_workup2 Ensure pH is correct during extractions. loss_workup->solution_workup2 Yes solution_workup3 Analyze mother liquor for lost product. loss_workup->solution_workup3 Yes SynthesisWorkflow start Start step1 1. Dissolve 4-aminobiphenyl in a suitable solvent (e.g., glacial acetic acid). start->step1 step2 2. Add Acetic Anhydride dropwise while stirring. step1->step2 step3 3. Stir Reaction mixture at room temperature. step2->step3 step4 4. Monitor Reaction progress using TLC. step3->step4 step5 5. Quench Pour mixture into ice-cold water to precipitate the product. step4->step5 step6 6. Isolate Collect crude product by vacuum filtration. step5->step6 step7 7. Purify Recrystallize from an ethanol-water mixture. step6->step7 end End (Pure 4-Acetyl- aminobiphenyl) step7->end

References

troubleshooting low sensitivity in 4-Acetylaminobiphenyl HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low sensitivity in the HPLC analysis of 4-Acetylaminobiphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low sensitivity in your analysis. The questions are organized by the stage of the analytical process.

Sample Preparation

Q1: I'm experiencing low recovery of this compound after sample preparation. What are the common causes and solutions?

A1: Low recovery is a frequent cause of poor sensitivity and can stem from several factors during sample preparation.[1] A systematic approach is needed to identify the source of analyte loss.

  • Incomplete Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for this compound in your specific matrix (e.g., plasma, tissue homogenate).

    • Solution: For plasma samples, a simple and efficient protein precipitation with cold acetonitrile is often effective.[2] If using solid-phase extraction (SPE), ensure the cartridge type and elution solvent are optimized for your analyte.

  • Analyte Adsorption: this compound can adsorb to plasticware or glassware, especially at low concentrations.

    • Solution: Consider using low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also minimize adsorption.

  • Sample Degradation: The analyte may be unstable under the storage or extraction conditions.

    • Solution: Protect samples from light, as azo compounds can be light-sensitive.[3] Ensure samples are stored at appropriate low temperatures and minimize freeze-thaw cycles.[4]

  • Evaporation to Dryness: If your protocol involves an evaporation step, analyte can be lost.

    • Solution: Evaporate under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[2] Avoid overly aggressive evaporation which can lead to sample sputtering.

  • Reconstitution Issues: The dried extract may not fully redissolve in the reconstitution solvent.

    • Solution: Reconstitute the residue in the initial mobile phase to ensure compatibility with the HPLC system.[2] Vortexing for an adequate time (e.g., 30 seconds) is crucial for complete dissolution.[2]

HPLC System & Method Parameters

Q2: My peak for this compound is very small or not visible. How can I optimize my HPLC method for better sensitivity?

A2: Method optimization is critical for achieving the desired sensitivity. Several parameters can be adjusted.

  • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact peak shape and retention.

    • Solution: A common mobile phase for reversed-phase separation of similar compounds is a gradient of acetonitrile and water with an acidic modifier like 0.1% formic acid.[2][5] Using an appropriate pH can sharpen the peak, which may increase its height.[6]

  • Injection Volume: Injecting a larger volume can increase the mass of analyte on the column, leading to a larger peak.

    • Solution: Increase the injection volume. However, be cautious of potential peak broadening or distortion if the injection solvent is much stronger than the mobile phase or if the volume is too large for the column.[6]

  • Flow Rate: While flow rate primarily affects analysis time and resolution, it can have an indirect impact on sensitivity.

    • Solution: Lowering the flow rate can sometimes lead to better peak shape and, consequently, improved height, but will increase run time. Ensure the flow rate is optimized for your column dimensions and particle size.

  • Column Temperature: Temperature affects solvent viscosity and analyte retention.

    • Solution: Use a column oven to maintain a stable temperature.[3] While higher temperatures can improve efficiency and reduce backpressure, ensure your analyte is stable at the selected temperature.

Detector Settings

Q3: How do I configure my UV detector for maximum sensitivity for this compound?

A3: Proper detector settings are crucial for maximizing the signal-to-noise ratio. For UV detection, consider the following:

  • Wavelength: The detector must be set to the wavelength of maximum absorbance (λmax) for this compound.

    • Solution: Determine the λmax of this compound in your mobile phase. Aromatic compounds with polar functional groups often have a λmax in the 240–260 nm range.[7] For related compounds, detection wavelengths around 276 nm have been used.[8]

  • Slit Width (Bandwidth): The slit width affects the spectral resolution and light intensity reaching the detector.

    • Solution: To detect very low concentrations, using a wider slit (e.g., 16 nm) can increase the light throughput and improve the signal-to-noise ratio, although it may reduce specificity.[7]

  • Response Time: The detector's response time should be matched to the peak width.

    • Solution: Set the response time to approximately one-third of the peak width at half-height of your narrowest peak of interest.[7] A setting that is too fast can introduce noise, while one that is too slow can broaden the peak.

  • Alternative Detectors: If UV detection is not sensitive enough, consider other detection methods.

    • Solution: For 4-aminobiphenyl, a related compound, fluorescence detection was found to be the most sensitive, followed by electrochemical and then UV detection.[8] HPLC-MS/MS offers high selectivity and sensitivity and is a preferred technique for bioanalytical studies.[2]

Column & System Issues

Q4: I have a good signal for my standards, but my sensitivity is low for actual samples. What could be wrong?

A4: This often points to matrix effects or column contamination.

  • Column Contamination: Strongly retained materials from the sample matrix can accumulate on the column, leading to peak shape problems and loss of sensitivity.

    • Solution: Use a guard column to protect your analytical column.[9] Implement a column wash step with a strong solvent at the end of each sequence to remove contaminants.[10]

  • Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases (high or low pH). This can expose active silanol groups that cause peak tailing and reduce sensitivity.[11]

    • Solution: Ensure you are operating within the recommended pH range for your column.[11] If the column performance has significantly deteriorated, it may need to be replaced.

  • System Leaks: A leak in the system, even a small one, can lead to inaccurate flow rates and sample loss, resulting in smaller peaks.[12][13]

    • Solution: Systematically check all fittings and connections for any signs of leakage.[14] Monitor the system pressure; a lower-than-usual or fluctuating pressure can indicate a leak.[9]

Quantitative Data Summary

The following tables provide reference data for HPLC analysis of this compound and related compounds.

Table 1: Comparison of Detector Sensitivity for 4-Aminobiphenyl (a related compound)

Detection MethodLimit of Detection (LOD)
UV Spectrophotometric6.0 x 10⁻⁶ mol L⁻¹
Electrochemical2.0 x 10⁻⁶ mol L⁻¹
Fluorescent8.0 x 10⁻⁸ mol L⁻¹

Data sourced from a study on 4-aminobiphenyl and may serve as a reference.[8]

Table 2: Example HPLC-UV Method Parameters

ParameterSettingReference
Column C18 Reverse-Phase[2]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Flow Rate 0.5 - 1.0 mL/min[8][15]
Detection Wavelength 276 nm (for 4-aminobiphenyl)[8]
Injection Volume 10 - 25 µL[8][15]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol provides a general methodology for the analysis of this compound in a biological matrix.[2]

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the final solution to an autosampler vial for analysis.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient should be developed to ensure separation from matrix components (e.g., starting at 20% B, ramping to 95% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized for the specific precursor-to-product ion transitions for this compound and its internal standard. The protonated molecule [M+H]⁺ for this compound is m/z 197.2.[2]

Visual Guides

The following diagrams illustrate key workflows and relationships in troubleshooting low sensitivity.

Low_Sensitivity_Troubleshooting start_node Low Sensitivity Observed category_node1 Sample Preparation start_node->category_node1 Check First category_node category_node action_node action_node decision_node decision_node end_node Sensitivity Improved action_node1 Extraction Recovery Analyte Adsorption Sample Stability category_node1->action_node1 Verify decision_node1 Recovery >85%? action_node1->decision_node1 category_node2 HPLC Method decision_node1->category_node2 Yes action_node2 Optimize Extraction Method Use Low-Bind Consumables decision_node1->action_node2 No action_node3 Increase Injection Volume Adjust Mobile Phase pH Check Flow Rate category_node2->action_node3 Optimize action_node2->end_node decision_node2 Signal Improved? action_node3->decision_node2 decision_node2->end_node Yes category_node3 Detector Settings decision_node2->category_node3 No action_node4 Set to λmax Increase Slit Width Adjust Response Time category_node3->action_node4 Optimize decision_node3 Signal Improved? action_node4->decision_node3 decision_node3->end_node Yes category_node4 System Health decision_node3->category_node4 No action_node5 Check for Leaks Use Guard Column Flush/Replace Column category_node4->action_node5 Inspect action_node5->end_node

Caption: A step-by-step workflow for troubleshooting low sensitivity issues.

Caption: Experimental workflow for this compound quantification.[2][11]

Parameter_Relationships sensitivity Sensitivity (Signal-to-Noise) mobile_phase Mobile Phase ph pH mobile_phase->ph modifier Modifier (e.g., Formic Acid) mobile_phase->modifier column Column particle_size Particle Size column->particle_size dimensions Dimensions (ID, Length) column->dimensions detector Detector wavelength Wavelength (λmax) detector->wavelength slit_width Slit Width detector->slit_width injection Injection inj_vol Volume injection->inj_vol inj_solvent Solvent injection->inj_solvent ph->sensitivity Affects Peak Shape modifier->sensitivity Affects Peak Shape particle_size->sensitivity Affects Efficiency dimensions->sensitivity Affects Efficiency wavelength->sensitivity Affects Signal Intensity slit_width->sensitivity Affects Signal Intensity inj_vol->sensitivity Affects Mass on Column inj_solvent->sensitivity Affects Mass on Column

Caption: Key HPLC parameters influencing analytical sensitivity.

References

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of 4-Acetylaminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Acetylaminobiphenyl (AABP) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a primary focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[2] Common interfering substances in biological matrices include phospholipids, salts, proteins, and metabolites.

Q2: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A2: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins.[3] While fast, it is the least selective method and may result in significant matrix effects due to the co-extraction of phospholipids and other interferences.

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous biological sample into an immiscible organic solvent based on its differential solubility. LLE provides cleaner extracts than PPT, leading to reduced matrix effects.[4]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that retains this compound on a solid sorbent while matrix components are washed away. The analyte is then eluted with a suitable solvent. SPE generally provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity.[4]

Q3: How do I choose the best sample preparation method for my this compound analysis?

A3: The choice depends on the specific requirements of your assay:

  • For high-throughput screening where speed is critical and some matrix effect can be tolerated, Protein Precipitation is a suitable option.[5]

  • For a good balance between sample cleanliness and ease of use, Liquid-Liquid Extraction is a viable choice.[5]

  • For quantitative bioanalysis requiring the highest accuracy, precision, and sensitivity, Solid-Phase Extraction is the recommended method as it provides the cleanest extracts and minimizes matrix effects.[5]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the High-Performance Liquid Chromatography (HPLC) separation is a critical step. By achieving good chromatographic resolution between this compound and co-eluting matrix components, you can significantly reduce their impact on ionization. This can be accomplished by adjusting the mobile phase composition, gradient profile, and selecting an appropriate HPLC column (e.g., C18 reverse-phase).

Q5: Are there any specific considerations for analyzing this compound in urine samples?

A5: Urine samples often contain conjugates of this compound (e.g., glucuronides or sulfates) that require a hydrolysis step (either acidic or enzymatic) to release the free analyte before extraction and analysis.[6] Additionally, the high salt content and variability in urine composition can contribute to matrix effects, making a thorough sample cleanup method like SPE particularly important.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Co-eluting interferences from the matrix.- Inappropriate mobile phase pH.- Column degradation.- Improve sample cleanup using SPE to remove interferences.- Adjust mobile phase pH to ensure this compound is in a single ionic form.- Use a new HPLC column or a guard column.
Low Analyte Recovery - Inefficient extraction during sample preparation.- Analyte degradation.- Optimize the LLE solvent or SPE sorbent and elution solvent.- For SPE, ensure proper conditioning and equilibration of the cartridge.- Ensure appropriate pH of the sample for efficient extraction.- Investigate sample stability under the storage and processing conditions.
High Signal Variability (Poor Precision) - Inconsistent matrix effects between samples.- Inefficient or inconsistent sample preparation.- Use a more robust sample preparation method like SPE to minimize variability.- Utilize a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for matrix effects and extraction variability.[3]- Ensure consistent timing and technique during all sample preparation steps.
Ion Suppression or Enhancement - Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts).- Improve sample cleanup with SPE, which is highly effective at removing phospholipids.- Optimize chromatographic separation to resolve this compound from the interfering peaks.- Dilute the sample, if sensitivity allows, to reduce the concentration of interfering components.[1]- Consider switching to a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[8]
No Analyte Peak Detected - Analyte concentration is below the limit of detection (LOD).- Complete ion suppression.- Incorrect MS/MS transition parameters.- Use a more sensitive sample preparation method like SPE that includes a concentration step.- Investigate for severe ion suppression using a post-column infusion experiment.- Optimize MS/MS parameters (precursor and product ions, collision energy) by infusing a standard solution of this compound.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of different sample preparation techniques for the analysis of this compound. Note that specific values can vary depending on the exact protocol and laboratory conditions.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery >85% (hypothetical)[3]~77% (for similar organic acids)[1]~84% (for similar organic acids)[1]
Matrix Effect HighModerate[4]Low
Precision (%RSD) < 15% (hypothetical)[3]< 15%< 15%
Simplicity & Speed HighModerateLow
Cost LowLow-ModerateHigh
Solvent Consumption ModerateHighModerate

Experimental Protocols

Protein Precipitation (PPT) for this compound in Human Plasma

This protocol is adapted from a standard method for bioanalytical sample preparation.[3]

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a suitable internal standard solution (e.g., 1 µg/mL this compound-d3 in methanol).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Vortex for 30 seconds and transfer to an autosampler vial.

Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is a general procedure for the extraction of aromatic amines from urine and should be optimized for specific laboratory conditions.[6]

  • Sample Pre-treatment (Hydrolysis):

    • To 1 mL of urine, add a suitable internal standard.

    • For acid hydrolysis, add concentrated HCl to a final concentration of ~1 M.

    • Cap the tube and heat at 80-90°C for 1-2 hours to hydrolyze potential conjugates.

    • Cool the sample and neutralize by adding NaOH.

    • Adjust the pH to be optimal for SPE retention (typically slightly acidic to neutral for reverse-phase SPE).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Option 1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle Option 2 spe Solid-Phase Extraction (e.g., C18) add_is->spe Option 3 vortex Vortex ppt->vortex lle->vortex supernatant Transfer Supernatant spe->supernatant centrifuge Centrifuge vortex->centrifuge vortex->centrifuge centrifuge->supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Experimental Workflow for Sample Preparation

4-Aminobiphenyl 4-Aminobiphenyl N-acetylation N-acetylation 4-Aminobiphenyl->N-acetylation This compound This compound N-acetylation->this compound C-hydroxylation C-hydroxylation This compound->C-hydroxylation N-hydroxylation N-hydroxylation This compound->N-hydroxylation 4'-hydroxy-4-Acetylaminobiphenyl 4'-hydroxy-4-Acetylaminobiphenyl C-hydroxylation->4'-hydroxy-4-Acetylaminobiphenyl N-hydroxy-4-Acetylaminobiphenyl N-hydroxy-4-Acetylaminobiphenyl N-hydroxylation->N-hydroxy-4-Acetylaminobiphenyl Glucuronidation Glucuronidation 4'-hydroxy-4-Acetylaminobiphenyl->Glucuronidation N-hydroxy-4-Acetylaminobiphenyl->Glucuronidation Conjugated Metabolites Conjugated Metabolites Glucuronidation->Conjugated Metabolites

Simplified Metabolic Pathway of this compound

References

Technical Support Center: Optimizing Storage and Analysis of 4-Acetylaminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Acetylaminobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions to prevent degradation and to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a refrigerator at 2-8°C. The container should be tightly sealed to protect it from moisture and light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

Q2: How should I store solutions of this compound?

Solutions of this compound, particularly in organic solvents like methanol or chloroform, should be prepared fresh whenever possible. If short-term storage is necessary, they should be kept in tightly sealed, light-protected containers at 2-8°C. Due to its poor aqueous solubility, storing it in aqueous buffers for extended periods is not recommended as this can lead to precipitation and degradation.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under acidic or basic conditions, which would yield 4-aminobiphenyl and acetic acid.

  • Oxidation: The amino group and the biphenyl ring system can be susceptible to oxidation, leading to the formation of N-oxides and hydroxylated byproducts.

  • Photodegradation: Exposure to UV light may induce degradation, although specific photoproducts have not been extensively documented in publicly available literature.

Q4: I am observing a color change in my solid this compound sample. What could be the cause?

A color change, such as yellowing or browning, is often an indication of degradation. This could be due to oxidation or exposure to light over time. It is recommended to use a fresh, pure sample for experiments if a noticeable color change has occurred.

Troubleshooting Guides

HPLC Analysis Issues

Issue 1: Peak Tailing in Reversed-Phase HPLC

  • Symptom: The peak for this compound in your chromatogram has an asymmetrical shape with a pronounced tail.

  • Potential Cause: As an aromatic amine, this compound can exhibit secondary interactions with free silanol groups on the silica-based stationary phase of the HPLC column. This is a common issue with amine-containing compounds.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is appropriate. For amine compounds, a lower pH (e.g., pH 2.5-3.5) can protonate the amine group, which may reduce its interaction with silanols. However, the stability of the compound at low pH should be considered.

    • Use of a Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

    • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Lower Injection Concentration: High concentrations can exacerbate peak tailing. Try diluting your sample.

Issue 2: Poor Retention or Co-elution with the Solvent Front

  • Symptom: The this compound peak elutes very early in the chromatogram, close to or with the solvent front.

  • Potential Cause: The mobile phase may be too strong (i.e., has too high a percentage of organic solvent), or the stationary phase is not providing sufficient retention.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of your compound.

    • Change Organic Modifier: If using methanol, consider switching to acetonitrile, as it often provides different selectivity for aromatic compounds.

    • Select a Different Stationary Phase: A column with a different stationary phase (e.g., a phenyl-hexyl column) may provide better retention for aromatic compounds like this compound.

Issue 3: Inconsistent Peak Areas or Shifting Retention Times

  • Symptom: You are observing variability in peak areas for replicate injections or a drift in the retention time over a sequence of runs.

  • Potential Cause: This can be due to a number of factors including poor sample solubility, column equilibration issues, or system instability.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: this compound is poorly soluble in water. Ensure it is fully dissolved in your initial solvent and that the injection solvent is compatible with the mobile phase to prevent precipitation on the column.

    • Adequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Check for Leaks and Temperature Fluctuations: Inspect the HPLC system for any leaks. Ensure the column compartment temperature is stable.

Data on Storage Conditions and Degradation

The following table summarizes recommended storage conditions and potential degradation triggers. Quantitative degradation rates are highly dependent on the specific experimental conditions and are provided here for illustrative purposes.

ParameterRecommended ConditionPotential Consequences of DeviationIllustrative Degradation
Temperature 2-8°C (Solid)Increased temperature can accelerate hydrolysis and oxidation.Thermal stress (e.g., 60°C) may lead to significant degradation over several days.
Humidity Dry (low humidity)Moisture can promote hydrolysis of the amide bond.High humidity storage may lead to the formation of 4-aminobiphenyl.
Light Protected from lightExposure to UV light can induce photolytic degradation.Continuous exposure to UV light may result in the formation of colored degradants.
Atmosphere Inert gas (e.g., N₂)Oxygen can lead to oxidative degradation.The presence of oxygen can result in the formation of N-oxide and hydroxylated impurities.

Experimental Protocols

Proposed Stability-Indicating HPLC Method

This method is a starting point for the analysis of this compound and its potential degradation products. Method validation and optimization are required for specific applications.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably with base-deactivation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in methanol or acetonitrile to a final concentration of approximately 0.1 mg/mL.

Forced Degradation Protocol (Stress Testing)

To assess the stability of this compound and identify potential degradation products, the following stress conditions can be applied.

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days.

  • Photolytic Degradation: Expose a solution of the compound (in a 1:1 acetonitrile:water mixture) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

Visualizations

cluster_degradation Proposed Degradation Pathways 4-AABP This compound 4-ABP 4-Aminobiphenyl 4-AABP->4-ABP Hydrolysis (Acid/Base) N-Oxide N-Oxide Derivative 4-AABP->N-Oxide Oxidation Hydroxylated Hydroxylated Derivatives 4-AABP->Hydroxylated Oxidation/Photolysis

Caption: Proposed degradation pathways for this compound.

start HPLC Peak Tailing Observed check_ph Check Mobile Phase pH Is pH appropriate for amine analysis (e.g., 2.5-3.5)? start->check_ph adjust_ph Adjust pH with Acid (e.g., Formic Acid) check_ph->adjust_ph No resolve Peak Tailing Resolved check_ph->resolve Yes add_tea Add Competitive Amine (e.g., 0.1% TEA) adjust_ph->add_tea change_column Use Base-Deactivated Column add_tea->change_column change_column->resolve

Caption: Troubleshooting workflow for HPLC peak tailing.

cluster_workflow Stability Testing Workflow start Obtain this compound Sample stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress develop Develop Stability-Indicating HPLC Method stress->develop validate Validate Method (Specificity, Linearity, Accuracy, Precision) develop->validate analyze Analyze Stressed Samples validate->analyze identify Identify Degradation Products (e.g., using LC-MS) analyze->identify end Establish Storage Conditions and Shelf-Life identify->end

Caption: Experimental workflow for stability testing.

Technical Support Center: 4-Acetylaminobiphenyl Animal Dosing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting animal dosing experiments with 4-Acetylaminobiphenyl (4-AABP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-AABP) and why is it studied?

This compound is a chemical compound that is a metabolite of the known human and animal carcinogen, 4-aminobiphenyl (4-ABP).[1][2][3] It is often studied to understand the metabolic activation and detoxification pathways of aromatic amines and their role in carcinogenesis.[3][4] The parent compound, 4-aminobiphenyl, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is carcinogenic to humans.[1]

Q2: What are the primary safety concerns when handling 4-AABP?

4-AABP is considered a hazardous substance. It is harmful if swallowed and may cause skin and serious eye irritation.[2] As a metabolite of a known carcinogen, it should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, within a certified chemical fume hood.

Troubleshooting Guide

Dose Formulation and Administration

Q3: My 4-AABP formulation appears cloudy or has visible precipitate. What is the problem and how can I fix it?

This issue is likely due to the poor aqueous solubility of 4-AABP. To resolve this:

  • Vehicle Selection: 4-AABP is insoluble in water. Common vehicles for lipophilic compounds like 4-AABP include corn oil, tricaprylin, or a suspension in methylcellulose.[2][5] For subcutaneous injections in neonatal mice, tricaprylin has been used.[2]

  • Sonication: If preparing a suspension, use a sonicator to break down particles and create a more uniform mixture.

  • Warming: Gently warming the vehicle (e.g., corn oil) may help to dissolve the compound. Ensure the temperature is not high enough to cause degradation.

  • Fresh Preparation: Prepare the dosing formulation fresh daily to minimize precipitation over time.

Q4: I am observing inconsistent results between animals in the same dose group. What could be the cause?

Inconsistent results can stem from non-uniform dose administration. For suspensions, it is critical to ensure the mixture is homogenous.

  • Continuous Agitation: When using a suspension, stir it continuously during dose administration to prevent the compound from settling.

  • Gavage Technique: If using oral gavage, ensure proper technique to avoid accidental tracheal administration or incomplete dosing. Utilize appropriate gavage needle sizes for the animal's weight and age.

  • Dietary Administration: If administering via diet, ensure the compound is thoroughly and evenly mixed with the feed to prevent animals from selectively avoiding the treated feed.

Q5: What are the potential adverse effects of the vehicle itself?

The vehicle can have its own biological effects that may confound study results.

  • Corn Oil: Long-term administration of high doses of corn oil by gavage has been associated with an increased incidence of pancreatic acinar cell adenomas and can affect the kidney in pregnant and lactating rats, depending on the diet.[6][7] However, at lower volumes (e.g., 2 ml/kg), it may not have a significant impact in rats.[8][9][10]

  • Vehicle Controls: Always include a vehicle-only control group in your study design to differentiate the effects of the vehicle from those of the test compound.

Animal Health and Observations

Q6: I am observing unexpected toxicity or mortality in my study. What are the common causes?

Unexpected toxicity can arise from several factors:

  • Dose Selection: The selected doses may be too high. It is crucial to perform a dose range-finding study to determine the maximum tolerated dose (MTD) before initiating a long-term carcinogenicity study.[11] The MTD is the highest dose that does not cause overt toxicity or a significant reduction in body weight gain (typically no more than 10%).

  • Acute Toxicity: 4-AABP is harmful if swallowed.[2] Signs of acute toxicity in rodents can include changes in motor activity, reflexes, and body weight.[12]

  • Gavage Error: Trauma during oral gavage, such as esophageal perforation or accidental administration into the lungs, can lead to morbidity and mortality.

  • Compound Impurities: Ensure the purity of your 4-AABP, as impurities could contribute to unexpected toxicity.

Q7: What are the expected target organs for 4-AABP-related carcinogenicity?

The parent compound, 4-aminobiphenyl, is known to cause urinary bladder cancer in humans, dogs, and rabbits, and liver tumors in mice.[1] Given that 4-AABP is a metabolite, similar target organs should be carefully examined during necropsy and histopathological evaluation.

Quantitative Data

Table 1: Acute Toxicity Data (LD50)

CompoundSpeciesRoute of AdministrationLD50
4-AminobiphenylRatOral690 mg/kg
4-AminobiphenylMouseOral810 mg/kg
4-AminobiphenylMouseIntraperitoneal150 mg/kg

Table 2: Dosing Information from Rodent Carcinogenicity Studies

CompoundSpeciesRouteDosesDurationKey Findings
4-AminobiphenylMouseOralNot specifiedChronicLiver and bladder tumors
4-AminobiphenylRatSubcutaneousNot specifiedChronicMammary gland and intestinal tumors
This compoundNeonatal MouseSubcutaneous25, 50, 100 µ g/mouse (single dose)-Dose-related hepatocarcinogenicity in males

Experimental Protocols

Protocol 1: Oral Gavage Administration of 4-AABP in Corn Oil (Rat)

This protocol is a general guideline and should be adapted based on specific experimental designs and institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Dose Formulation:

    • Calculate the required amount of 4-AABP and corn oil based on the desired dose concentration and the total volume needed.

    • On the day of dosing, weigh the appropriate amount of 4-AABP.

    • In a sterile glass vial, add a small amount of corn oil to the 4-AABP powder to create a paste.

    • Gradually add the remaining corn oil while vortexing or sonicating to create a uniform suspension.

    • Maintain the suspension under continuous stirring during the dosing procedure.

  • Dosing Procedure:

    • Weigh each rat to determine the exact volume to be administered (typically 5-10 mL/kg body weight).

    • Gently restrain the rat.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Administer the dose slowly and steadily.

    • Observe the animal for any signs of distress immediately after dosing.

  • Control Group: Administer corn oil only to the vehicle control group at the same volume as the highest dose group.

Protocol 2: Dietary Administration of 4-AABP (Mouse)

  • Animal Model: Male and female B6C3F1 mice, 6-8 weeks old.

  • Diet Preparation:

    • Calculate the amount of 4-AABP needed to achieve the desired concentration in the feed (e.g., in parts per million, ppm).

    • In a fume hood, dissolve or suspend the 4-AABP in a small amount of a suitable solvent (e.g., acetone).

    • In a blender, gradually add the 4-AABP solution to a small portion of the powdered rodent diet and mix thoroughly.

    • Continue adding small portions of the diet and mix until a uniform premix is achieved.

    • Allow the solvent to fully evaporate in the fume hood.

    • Combine the premix with the total amount of feed in a large-scale mixer and mix for a sufficient time to ensure homogeneity.

    • Analyze feed samples to confirm the concentration and uniformity of 4-AABP.

  • Administration:

    • Provide the treated diet ad libitum to the respective dose groups.

    • Provide untreated diet to the control group.

    • Measure food consumption regularly to calculate the actual compound intake.

Visualizations

Metabolic_Pathway AABP This compound N_OH_AABP N-Hydroxy-4-acetylaminobiphenyl (Proximate Carcinogen) AABP->N_OH_AABP N-Hydroxylation (CYP450) ABP 4-Aminobiphenyl (Carcinogen) AABP->ABP Deacetylation Hydroxylated Ring-Hydroxylated Metabolites AABP->Hydroxylated C-Hydroxylation Reactive_Ester Reactive Ester (e.g., N-acetoxy, N-sulfonyloxy) N_OH_AABP->Reactive_Ester O-Acetylation / Sulfation Detox Detoxification (e.g., Glucuronidation) N_OH_AABP->Detox N_OH_ABP N-Hydroxy-4-aminobiphenyl ABP->N_OH_ABP N-Hydroxylation (CYP450) N_OH_ABP->Reactive_Ester O-Acetylation / Sulfation DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Binds to DNA Tumor Tumor Initiation DNA_Adducts->Tumor Hydroxylated->Detox

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_analysis Analysis Phase protocol Protocol Design & IACUC Approval drf Dose Range-Finding Study (Determine MTD) protocol->drf animals Animal Acclimation (e.g., 1-2 weeks) drf->animals formulation Dose Formulation (Daily Preparation) animals->formulation admin Compound Administration (e.g., Gavage, Diet) formulation->admin observe In-life Observations (Body weight, clinical signs) admin->observe necropsy Terminal Necropsy & Gross Pathology observe->necropsy histo Histopathology of Tissues necropsy->histo data Data Analysis & Interpretation histo->data

Caption: General workflow for a rodent carcinogenicity study.

Troubleshooting_Tree start Unexpected Animal Mortality or Severe Morbidity check_dose Was a dose range-finding study performed? start->check_dose no_drf Action: Conduct dose range-finding study to establish MTD. check_dose->no_drf No yes_drf Review MTD data. Consider dose spacing. check_dose->yes_drf Yes check_gavage Is oral gavage the route of administration? yes_gavage Review gavage technique. Check for signs of trauma (e.g., lung perforation). check_gavage->yes_gavage Yes no_gavage Investigate other causes (e.g., diet palatability, compound stability in feed). check_gavage->no_gavage No check_formulation Is the formulation a suspension? yes_suspension Verify formulation homogeneity. Ensure continuous mixing during dosing. check_formulation->yes_suspension Yes no_suspension Check for compound degradation or vehicle toxicity. check_formulation->no_suspension No yes_drf->check_gavage yes_gavage->check_formulation

Caption: Troubleshooting decision tree for unexpected mortality.

References

Technical Support Center: Enhancing Chromatographic Resolution of 4-Acetylaminobiphenyl and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of 4-Acetylaminobiphenyl (AABP) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good resolution for this compound and its metabolites?

A1: The primary challenges stem from the similar chemical structures and polarities of this compound (AABP) and its metabolites, such as N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) and 4'-hydroxy-AABP. These compounds are aromatic amines, which can exhibit poor peak shape (tailing) due to interactions with residual silanol groups on silica-based stationary phases. Furthermore, the presence of multiple metabolites in a biological matrix can lead to co-elution, making baseline separation difficult.

Q2: How does the mobile phase pH affect the retention and resolution of these compounds?

A2: The mobile phase pH is a critical parameter for ionizable compounds like aromatic amines. Adjusting the pH can alter the ionization state of the analytes, which in turn affects their interaction with the stationary phase and their retention time. For basic compounds like AABP and its metabolites, working at a pH that is at least two units away from their pKa can help ensure a consistent ionization state and minimize peak tailing. It is often beneficial to work in a slightly acidic mobile phase (e.g., pH 3-5) to protonate the amine groups, which can improve peak shape and selectivity on a C18 column.

Q3: Which stationary phase is most suitable for the separation of this compound and its metabolites?

A3: A C18 column is the most commonly used stationary phase for the reversed-phase HPLC separation of AABP and its metabolites due to its hydrophobicity, which allows for good retention of these relatively nonpolar compounds. However, to mitigate peak tailing associated with silanol interactions, it is advisable to use a modern, end-capped, high-purity silica C18 column. For challenging separations, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.

Q4: When should I consider using a gradient elution method over an isocratic one?

A4: A gradient elution is recommended when analyzing a mixture of AABP and its metabolites with a wide range of polarities. An isocratic method may not provide sufficient resolution for all compounds within a reasonable analysis time; early-eluting peaks might be poorly resolved, while late-eluting peaks may be broad and difficult to detect. A gradient method, where the organic solvent concentration is increased over time, allows for the effective separation of all components, resulting in sharper peaks and improved resolution across the entire chromatogram.

Troubleshooting Guides

Issue 1: Poor Peak Resolution and Co-elution of Metabolite Peaks

Symptoms:

  • Overlapping peaks for AABP and its metabolites.

  • Inability to accurately quantify individual analytes.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition 1. Adjust Organic Solvent Percentage: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and improve separation of closely eluting peaks. 2. Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and may resolve co-eluting peaks.
Suboptimal Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. For AABP and its metabolites, a slightly acidic pH (e.g., 3.0-5.0) can improve peak shape and selectivity.
Inadequate Column Efficiency 1. Use a Longer Column: A longer column provides more theoretical plates, which can enhance resolution. 2. Use a Column with Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency.
Isocratic Elution is Insufficient Develop a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it to elute the more retained compounds.
Issue 2: Peak Tailing for this compound and its Metabolites

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Inaccurate peak integration and quantification.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Silanol Groups 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic amine analytes. 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to block the active silanol sites. 3. Use an End-capped Column: Employ a high-purity, end-capped C18 column specifically designed to minimize silanol interactions.
Column Overload 1. Dilute the Sample: Inject a more dilute sample to see if the peak shape improves. 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants. If the problem persists, the column may need to be replaced.

Experimental Protocols

Note: The following is a representative HPLC method synthesized from common practices for the analysis of aromatic amines. Retention times are illustrative and may vary depending on the specific HPLC system, column, and exact mobile phase preparation.

HPLC Method for the Separation of this compound and its Metabolites

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (minutes)% Mobile Phase B
0.020
15.060
17.090
20.090
20.120
25.020
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Illustrative Retention Time Data

Compound Illustrative Retention Time (minutes)
4'-hydroxy-AABP8.5
N-hydroxy-AABP10.2
This compound (AABP)12.8

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound.

metabolic_pathway AABP This compound (AABP) N_OH_AABP N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) AABP->N_OH_AABP N-hydroxylation (CYP450) Hydroxy_AABP 4'-hydroxy-AABP AABP->Hydroxy_AABP C-hydroxylation (CYP450) DNA_Adducts DNA Adducts N_OH_AABP->DNA_Adducts Esterification & Nucleophilic Attack

Metabolic pathway of this compound (AABP).

Experimental Workflow for Method Optimization

This workflow outlines a logical approach to troubleshooting and optimizing the resolution of AABP and its metabolite peaks.

workflow start Start: Poor Peak Resolution check_mobile_phase Adjust Mobile Phase Composition start->check_mobile_phase adjust_organic Optimize % Organic Solvent check_mobile_phase->adjust_organic Yes check_column Evaluate Stationary Phase check_mobile_phase->check_column No change_solvent Try Alternative Organic Solvent (e.g., MeOH vs. ACN) adjust_organic->change_solvent adjust_ph Optimize Mobile Phase pH change_solvent->adjust_ph adjust_ph->check_column new_column Use High-Purity, End-capped C18 Column check_column->new_column Yes optimize_gradient Develop/Optimize Gradient Elution check_column->optimize_gradient No alt_stationary_phase Consider Phenyl-Hexyl Stationary Phase new_column->alt_stationary_phase alt_stationary_phase->optimize_gradient end End: Improved Resolution optimize_gradient->end

Workflow for optimizing HPLC method resolution.

Strategies to Minimize Variability in 4-Acetylaminobiphenyl-Induced Tumor Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and solutions to problems that researchers may encounter during their experiments with 4-AABP.

Q1: We are observing high variability in tumor incidence between animals in the same treatment group. What are the potential causes and how can we mitigate this?

A1: High inter-animal variability in tumor incidence is a common challenge in chemical carcinogenesis studies. Several factors can contribute to this issue:

  • Genetic Heterogeneity: Even within the same inbred strain, minor genetic variations can influence an animal's susceptibility to carcinogens.

  • Metabolic Differences: Individual variations in the expression and activity of metabolic enzymes, such as Cytochrome P450 (CYP) and N-acetyltransferases (NATs), can alter the rate of 4-AABP bioactivation and detoxification.[1][2]

  • Inconsistent Carcinogen Administration: Inaccurate dosing or inconsistent administration techniques can lead to significant differences in the actual dose received by each animal.

  • Animal Health Status: Underlying health issues or infections can influence an animal's physiological response to the carcinogen and affect tumor development.

  • Environmental Factors: Variations in housing conditions, diet, and light cycles can impact animal physiology and contribute to experimental variability.

Troubleshooting and Minimization Strategies:

StrategyDetailed Recommendation
Animal Model Selection and Handling Use highly inbred and genetically well-defined animal strains from a reputable supplier. Acclimatize animals to the facility for at least one week before starting the experiment. House animals in a controlled environment with consistent temperature, humidity, and light-dark cycles.
Carcinogen Preparation and Administration Prepare fresh 4-AABP solutions for each administration. Use a calibrated and validated method for dosing, such as oral gavage with a consistent vehicle. Ensure all personnel are thoroughly trained in the administration technique to minimize errors.
Dietary Control Provide a standardized, purified diet to all animals throughout the study. Be aware that dietary components can influence the activity of metabolic enzymes.[3]
Health Monitoring Regularly monitor the health of the animals and remove any that show signs of illness not related to the expected tumor development.
Increase Sample Size A larger group size can help to statistically mitigate the effects of individual animal variability.

Q2: The latency period for tumor development is inconsistent across our studies. What factors influence tumor latency and how can we standardize it?

A2: Tumor latency is a critical parameter that can be influenced by several experimental variables:

  • Dose of Carcinogen: Higher doses of 4-AABP generally lead to a shorter latency period for tumor development.[4]

  • Animal Strain and Sex: Different strains and sexes of rodents can exhibit varying sensitivities to 4-AABP, leading to differences in tumor latency.[1] For instance, male mice have been shown to have a higher incidence of 4-aminobiphenyl-induced liver tumors compared to females.[1]

  • Route of Administration: The method of carcinogen delivery (e.g., oral gavage, in diet) can affect its absorption, distribution, metabolism, and ultimately, the time to tumor onset.

  • Age of Animals at a particular time of Dosing: The age at which animals are first exposed to the carcinogen can impact their susceptibility and the subsequent tumor latency.

Troubleshooting and Minimization Strategies:

StrategyDetailed Recommendation
Standardize Dosing Regimen Use a consistent and accurately measured dose of 4-AABP for all animals in a given experimental group.
Consistent Animal Model Use the same species, strain, sex, and age of animals for all related experiments.
Defined Experimental Endpoint Clearly define the criteria for determining tumor onset (e.g., palpable mass of a certain size, detection by imaging).
Historical Control Data Maintain a historical database of tumor latency for your specific animal model and experimental conditions to identify any deviations in new studies.

Q3: We are seeing a wide range of tumor multiplicity (number of tumors per animal) within the same experimental group. How can we achieve more uniform tumor multiplicity?

A3: Variability in tumor multiplicity is often linked to the same factors that influence tumor incidence and latency.

Troubleshooting and Minimization Strategies:

StrategyDetailed Recommendation
Ensure Homogeneous Carcinogen Exposure For dietary administration, ensure that the 4-AABP is thoroughly and evenly mixed into the feed to prevent "hot spots." For gavage, ensure consistent delivery to the stomach.
Genetic Purity of Animal Strain Use animal strains with a high degree of genetic homogeneity to minimize individual differences in susceptibility to tumor induction.
Control for Inflammation Chronic inflammation can promote tumor growth.[3][5][6] Monitor for and take steps to minimize any sources of inflammation in the animal colony.
Precise Tumor Quantification Use a standardized and blinded method for counting and measuring tumors at necropsy to avoid observer bias.

Data Presentation

The following tables provide illustrative examples of how to structure quantitative data from 4-AABP-induced tumor models. Note that the data presented here is based on studies with the related compound 4-aminobiphenyl (4-ABP) and should be considered as a template for organizing your own experimental results.[1]

Table 1: Effect of 4-Aminobiphenyl (4-ABP) Dose on Liver Tumor Incidence and Multiplicity in Male Mice

Treatment GroupDose (nmol)Number of AnimalsTumor Incidence (%)Tumor Multiplicity (mean ± SD)
Wild-Type 0 (Vehicle)2000
60025601.2 ± 0.8
120026691.5 ± 1.1
NAT-deficient 0 (Vehicle)1800
6002200
120025360.5 ± 0.6

Data adapted from a study on 4-aminobiphenyl in mice and is for illustrative purposes.[1]

Table 2: Influence of Sex on 4-Aminobiphenyl (4-ABP)-Induced Liver Tumor Incidence in Mice (1200 nmol dose)

GenotypeSexNumber of AnimalsTumor Incidence (%)
Wild-Type Male2669
Female244
NAT-deficient Male2536
Female230

Data adapted from a study on 4-aminobiphenyl in mice and is for illustrative purposes.[1]

Experimental Protocols

The following are generalized protocols for inducing liver and bladder tumors in rodents using chemical carcinogens. These should be adapted and optimized specifically for 4-AABP based on preliminary dose-finding studies.

Protocol 1: 4-AABP-Induced Hepatocarcinogenesis in Mice (Adapted from a DEN-induced model)
  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Carcinogen Preparation: Dissolve 4-AABP in a suitable vehicle (e.g., corn oil) to the desired concentration. Prepare fresh on the day of administration.

  • Administration:

    • Administer 4-AABP via oral gavage at a pre-determined dose (e.g., 25-100 mg/kg body weight).

    • Perform weekly administrations for a period of 8-12 weeks.

  • Monitoring:

    • Monitor animal body weight and health status weekly.

    • At the end of the study period (e.g., 24-32 weeks), euthanize the animals.

  • Tumor Analysis:

    • Perform a gross examination of the liver for visible tumors.

    • Count and measure all liver nodules.

    • Fix liver tissue in 10% neutral buffered formalin for histopathological analysis to confirm the presence of hepatocellular carcinoma.

Protocol 2: 4-AABP-Induced Bladder Cancer in Rats (Adapted from a BBN-induced model)
  • Animal Model: Male Fischer 344 rats, 6 weeks old.

  • Carcinogen Preparation: Dissolve 4-AABP in the drinking water to the desired concentration (e.g., 0.01% - 0.05%). Prepare fresh weekly.

  • Administration:

    • Provide the 4-AABP-containing drinking water ad libitum for a period of 12-20 weeks.[7]

  • Monitoring:

    • Monitor water consumption and animal body weight weekly.

    • At the end of the study period (e.g., 24-30 weeks), euthanize the animals.

  • Tumor Analysis:

    • Dissect the urinary bladder and examine for the presence of tumors.

    • Count and measure all bladder tumors.

    • Fix the bladder in 10% neutral buffered formalin for histopathological analysis to confirm the presence of transitional cell carcinoma.

Signaling Pathways and Experimental Workflows

Metabolic Activation and Detoxification of 4-AABP

The carcinogenicity of 4-AABP is dependent on its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and cancer initiation.[8] Conversely, detoxification pathways work to eliminate the carcinogen from the body. Understanding this balance is key to interpreting experimental variability.

G cluster_0 Phase I Metabolism cluster_1 Phase II Activation cluster_2 Detoxification cluster_3 Cellular Damage cluster_4 Downstream Effects AABP 4-Acetylaminobiphenyl (4-AABP) N_OH_AABP N-hydroxy-4-AABP AABP->N_OH_AABP CYP1A2 N_OAc_AABP N-acetoxy-4-AABP N_OH_AABP->N_OAc_AABP NATs Glucuronide Glucuronide Conjugates N_OH_AABP->Glucuronide UGTs Sulfate Sulfate Conjugates N_OH_AABP->Sulfate SULTs DNA_Adducts DNA Adducts N_OAc_AABP->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Oxidative_Stress Oxidative Stress DNA_Adducts->Oxidative_Stress Cancer Cancer Mutation->Cancer Inflammation Inflammation Oxidative_Stress->Inflammation Inflammation->Cancer G start Start: Define Research Question animal_selection Animal Selection (Species, Strain, Sex, Age) start->animal_selection acclimatization Acclimatization (1-2 weeks) animal_selection->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization dosing 4-AABP Administration (Define Dose, Route, Schedule) randomization->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring necropsy Necropsy and Tissue Collection monitoring->necropsy At study termination or humane endpoints tumor_analysis Tumor Quantification (Incidence, Multiplicity, Latency) necropsy->tumor_analysis histopathology Histopathological Analysis necropsy->histopathology data_analysis Statistical Analysis of Data tumor_analysis->data_analysis histopathology->data_analysis end End: Conclusion and Reporting data_analysis->end

References

Technical Support Center: Synthesis and Purification of 4-Acetylaminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 4-Acetylaminobiphenyl. Our goal is to help you identify and remove common impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities arise from the acetylation of 4-aminobiphenyl. These include:

  • Unreacted 4-aminobiphenyl: The starting material for the synthesis.

  • Di-acetylated 4-aminobiphenyl (N,N-diacetyl-4-aminobiphenyl): A byproduct formed from over-acetylation.

  • Residual acetic anhydride or acetic acid: Reagents or byproducts from the acetylation reaction.

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is an effective initial method to assess the purity of your product. By comparing the spots of your crude product with a standard of pure this compound and 4-aminobiphenyl, you can identify the presence of the starting material.

Q3: What is the best method for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. A mixed solvent system, such as ethanol and water, is often used. For very high purity or for separating compounds with similar polarities, column chromatography may be necessary.

Q4: My purified this compound has a low melting point. What does this indicate?

A4: A low or broad melting point range typically indicates the presence of impurities. The melting point of pure this compound is in the range of 171-172°C.[1] The presence of impurities, such as 4-aminobiphenyl (melting point 52-54°C), will depress and broaden the melting point range.

Q5: I am seeing an extra peak in my NMR spectrum. What could it be?

A5: An extra peak could correspond to residual solvent, unreacted starting material, or a di-acetylated byproduct. Refer to the NMR section in the Troubleshooting Guide for detailed chemical shift information to help identify the impurity.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Solution
Oiling out (product separates as an oil, not crystals) The solution is supersaturated at a temperature above the melting point of the impure product.Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation point. Allow the solution to cool more slowly.
No crystals form upon cooling Too much solvent was used. The solution is not saturated.Boil off some of the solvent to increase the concentration of the product. Try scratching the inside of the flask with a glass rod at the surface of the liquid. Add a seed crystal of pure this compound.
Low yield of crystals Too much solvent was used, leading to significant product loss in the mother liquor. Crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored crystals The presence of colored impurities, possibly from the oxidation of 4-aminobiphenyl.Before crystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.
Thin-Layer Chromatography (TLC) Issues
Problem Potential Cause Solution
Spots are streaky The sample is too concentrated. The sample contains highly polar impurities.Dilute the sample before spotting it on the TLC plate. Add a small amount of a more polar solvent (e.g., methanol) to the eluent system.
Poor separation of spots (Rf values are too close) The polarity of the eluent is not optimal.Adjust the polarity of the eluent. For separating this compound and 4-aminobiphenyl, a mixture of hexane and ethyl acetate is a good starting point. To increase the separation, you can try varying the ratio or adding a small amount of a third solvent like methanol.
All spots remain at the baseline (Rf values are too low) The eluent is not polar enough to move the compounds up the plate.Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
All spots run with the solvent front (Rf values are too high) The eluent is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Experimental Protocols

Synthesis of this compound

This protocol is a general method for the acetylation of an aromatic amine.

Materials:

  • 4-aminobiphenyl

  • Acetic anhydride

  • A suitable solvent (e.g., ethyl acetate)

  • A weak acid catalyst (e.g., a catalytic amount of sulfuric acid or VOSO₄·5H₂O)[2]

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-aminobiphenyl in the chosen solvent in a round-bottom flask.

  • Add the catalyst to the solution.

  • Slowly add a stoichiometric amount of acetic anhydride to the mixture while stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

Purification by Recrystallization (Ethanol/Water)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.

  • To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals thoroughly.

Analytical Methods for Impurity Identification

Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate. A 3:1 ratio of Hexane:Ethyl Acetate has been reported for a similar compound with an Rf of 0.2.[3] You may need to adjust the ratio to achieve optimal separation.

  • Visualization: UV light (254 nm). 4-aminobiphenyl may also be visualized with iodine vapor.

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is a common choice. For example, an initial mobile phase of 80% water with 0.1% formic acid and 20% acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has a strong absorbance, such as 276 nm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 300 MHz) of this compound: Signals will be present for the aromatic protons and the acetyl methyl group.

  • ¹³C NMR (CDCl₃, 75 MHz) of this compound: Signals will correspond to the carbons of the biphenyl rings and the acetyl group.[5]

  • Identifying Impurities:

    • 4-aminobiphenyl: Look for characteristic signals of the unreacted amine.

    • N,N-diacetyl-4-aminobiphenyl: The presence of two acetyl signals may be observed.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₁₄H₁₃NO211.26171-172[1]Soluble in ethanol, methanol, acetone; insoluble in water.[2][6]
4-aminobiphenyl C₁₂H₁₁N169.2252-54Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, chloroform.[7]
N,N-diacetyl-4-aminobiphenyl C₁₆H₁₅NO₂253.29Not readily availableExpected to be less polar than this compound.

Table 2: Typical Analytical Data

Analytical TechniqueThis compound4-aminobiphenyl
TLC (Hexane:EtOAc, 3:1) Rf ≈ 0.2 (estimated)[3]Higher Rf than this compound
HPLC (Reversed-Phase) Later retention timeEarlier retention time
¹H NMR (DMSO-d₆) Aromatic protons, singlet for NH, singlet for CH₃Aromatic protons, singlet for NH₂[8]
¹³C NMR (CDCl₃) Characteristic aromatic and carbonyl signals[5]Characteristic aromatic signals

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for Synthesis and Purification synthesis Synthesis: Acetylation of 4-aminobiphenyl workup Aqueous Workup synthesis->workup crude Crude this compound workup->crude purification Purification: Recrystallization or Chromatography crude->purification pure Pure this compound purification->pure analysis Purity Analysis: TLC, HPLC, NMR, MP pure->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Figure 2. Troubleshooting Logic for Impurity Identification start Crude Product Analysis tlc TLC Analysis start->tlc hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr mp Melting Point Analysis start->mp impurity_present Impurity Detected tlc->impurity_present Multiple Spots hplc->impurity_present Multiple Peaks nmr->impurity_present Extra Signals mp->impurity_present Low/Broad MP purify Purification Step impurity_present->purify pure_product Pure Product impurity_present->pure_product If purification is successful purify->start Re-analyze

Caption: A logical workflow for identifying and addressing impurities in synthesized this compound.

References

Technical Support Center: Optimizing In Vitro Metabolism Assays for 4-Acetylaminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetylaminobiphenyl in in vitro metabolism assays. Our goal is to help you optimize your incubation times and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound in vitro?

A1: this compound (4-AABP) is the N-acetylated metabolite of the known carcinogen 4-aminobiphenyl (4-ABP). Its metabolism can proceed through several pathways, primarily initiated by cytochrome P450 (CYP) enzymes. The key pathways include:

  • N-hydroxylation: Oxidation of the acetylamino group to form N-hydroxy-4-acetylaminobiphenyl, a reactive intermediate.

  • Ring hydroxylation: Addition of hydroxyl groups to the aromatic rings, leading to various phenolic metabolites.

  • Deacetylation: Removal of the acetyl group to form 4-aminobiphenyl (4-ABP), which can then undergo its own metabolic activation.[1]

These phase I metabolites can subsequently undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[1]

Q2: How do I select an appropriate starting incubation time for my experiment?

A2: For a new compound like this compound, it is advisable to start with a pilot time-course experiment. A typical range for initial screening in liver microsomes is 0, 5, 15, 30, and 60 minutes. For hepatocytes, which have a broader range of metabolic activity, you might extend this to 0, 15, 30, 60, 120, and 240 minutes. The goal is to find a time range where you observe a linear rate of parent compound depletion and metabolite formation.

Q3: What factors can influence the optimal incubation time?

A3: Several factors can impact the rate of metabolism and thus the optimal incubation time:

  • Enzyme Source: The type of in vitro system (e.g., liver microsomes, S9 fractions, hepatocytes) and the species from which they are derived will have different enzymatic activities.

  • Protein Concentration: Higher concentrations of microsomal protein or hepatocytes will generally lead to faster metabolism.

  • Substrate Concentration: The initial concentration of this compound can affect the reaction kinetics. It is important to work at a concentration below the Michaelis-Menten constant (Km) to ensure linear kinetics.

  • Cofactor Availability: Ensuring an adequate supply of necessary cofactors (e.g., NADPH for CYP-mediated reactions) is crucial for sustained enzyme activity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or very low metabolism of this compound 1. Inactive Enzymes: Improper storage or handling of liver microsomes or hepatocytes. 2. Short Incubation Time: The incubation may be too short to detect metabolite formation. 3. Low Enzyme Concentration: Insufficient protein concentration in the assay. 4. Cofactor Depletion: NADPH or other cofactors may have been depleted.1. Ensure enzymes are stored at -80°C and thawed on ice immediately before use. Run a positive control with a known substrate to verify enzyme activity. 2. Extend the incubation time. Consider a longer time-course study (e.g., up to 4 hours for microsomes, 24 hours for hepatocytes). 3. Increase the microsomal protein or hepatocyte concentration. 4. Use a cofactor-regenerating system or increase the initial cofactor concentration.
Metabolism is too rapid (parent compound is gone at the first time point) 1. Long Incubation Time: The initial time points are too long to capture the linear phase of the reaction. 2. High Enzyme Concentration: The protein concentration is too high for this compound.1. Select shorter incubation time points (e.g., 0, 1, 2, 5, and 10 minutes). 2. Reduce the microsomal protein or hepatocyte concentration.
Non-linear metabolism over time 1. Enzyme Instability: The metabolic enzymes may be losing activity over the incubation period. 2. Substrate Depletion: The concentration of this compound is falling below a level that supports a linear reaction rate. 3. Product Inhibition: Metabolites formed during the reaction may be inhibiting the enzymes.1. Use shorter incubation times where the reaction is linear. 2. Lower the enzyme concentration to slow down the reaction. 3. Analyze earlier time points to determine the initial rate of metabolism before inhibition occurs.
High variability between replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 2. Incomplete Reaction Termination: The quenching solution is not effectively stopping the metabolic reaction at the desired time. 3. Sample Processing Issues: Inconsistent extraction or sample preparation.1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Use ice-cold stop solution and ensure rapid and thorough mixing. 3. Standardize the sample processing protocol and use an internal standard to account for variability.

Data Presentation

The following table provides an illustrative example of time-dependent metabolism of this compound in human liver microsomes. Please note that this data is for representative purposes only.

Incubation Time (minutes)% this compound RemainingN-hydroxy-4-AABP Formed (pmol/mg protein)4'-hydroxy-4-AABP Formed (pmol/mg protein)
010000
58515.28.1
156238.722.5
303565.445.3
601288.968.7

Experimental Protocols

Protocol: Time-Course Metabolism of this compound in Human Liver Microsomes
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should be less than 1%.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation Setup:

    • On ice, add the following to microcentrifuge tubes:

      • Potassium phosphate buffer

      • Human liver microsomes (final concentration, e.g., 0.5 mg/mL)

      • This compound (final concentration, e.g., 1 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • Vortex the terminated reaction mixtures and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples for the disappearance of this compound and the formation of its metabolites using a validated LC-MS/MS method.

Visualizations

Metabolic Pathway of this compound AABP This compound N_OH_AABP N-hydroxy-4-acetylaminobiphenyl AABP->N_OH_AABP CYP-mediated N-hydroxylation Ring_OH_AABP Ring-hydroxylated metabolites AABP->Ring_OH_AABP CYP-mediated ring hydroxylation ABP 4-Aminobiphenyl AABP->ABP Deacetylation Conjugates Phase II Conjugates (e.g., Glucuronides) N_OH_AABP->Conjugates Ring_OH_AABP->Conjugates ABP->Conjugates

Caption: Predicted metabolic pathway of this compound.

Troubleshooting Workflow for Incubation Time Optimization Start Start Time-Course Experiment Check_Metabolism Is metabolism rate optimal? Start->Check_Metabolism Too_Fast Metabolism too fast? Check_Metabolism->Too_Fast No Optimal Proceed with optimized incubation time Check_Metabolism->Optimal Yes Too_Slow Metabolism too slow? Too_Fast->Too_Slow No Adjust_Shorter Decrease incubation time and/or enzyme concentration Too_Fast->Adjust_Shorter Yes Adjust_Longer Increase incubation time and/or enzyme concentration Too_Slow->Adjust_Longer Yes Adjust_Shorter->Start Adjust_Longer->Start

Caption: Logic for optimizing incubation times.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of 4-Acetylaminobiphenyl in Human Plasma: HPLC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of 4-Acetylaminobiphenyl in Human Plasma.

The accurate quantification of this compound (4-AABP), a potential metabolite and biomarker, in human plasma is critical for pharmacokinetic, toxicokinetic, and clinical studies. The choice of analytical methodology is paramount to ensure the reliability and reproducibility of results. This guide provides a comprehensive comparison of two common analytical techniques for the determination of 4-AABP in plasma: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is based on established validation parameters and includes detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method is often driven by its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound in human plasma by HPLC-MS/MS and a representative HPLC-UV method.

Validation ParameterHPLC-MS/MSHPLC-UV
Linearity Range 1 - 1000 ng/mL50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL50 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% RSD) < 15%< 15%
Selectivity High (Specific MRM transitions)Moderate (Potential for interferences)
Sample Volume 100 µL500 µL
Run Time ~ 5 minutes~ 15 minutes

Detailed Experimental Protocols

Reproducibility of experimental data is fundamental to scientific research. The following sections provide detailed methodologies for the key experiments cited in this comparison.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of 4-AABP in human plasma.

1. Sample Preparation (Protein Precipitation) [1]

  • Thaw frozen human plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., this compound-d7 at 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions

  • HPLC System: A system capable of delivering a gradient flow.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-AABP: Precursor ion m/z 198.1 -> Product ion m/z 156.1

    • IS (4-AABP-d7): Precursor ion m/z 205.1 -> Product ion m/z 163.1

  • Key Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a cost-effective alternative to HPLC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma in a glass tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound with a distinct retention time).

  • Add 50 µL of 1 M sodium hydroxide and vortex briefly.

  • Add 5 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate, 80:20 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

Visualizing the Workflow and Validation Relationships

To better understand the processes involved, the following diagrams illustrate the experimental workflow for the HPLC-MS/MS method and the logical relationships between key validation parameters.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Internal Standard Addition plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortexing ppt->vortex1 centrifuge Centrifugation vortex1->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation to Dryness supernatant->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant

Experimental workflow for 4-AABP analysis by HPLC-MS/MS.

cluster_performance Core Performance Characteristics cluster_matrix Matrix Effects cluster_stability Stability Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Selectivity Selectivity Validation->Selectivity ME Matrix Effect Validation->ME FTS Freeze-Thaw Validation->FTS BTS Bench-Top Validation->BTS LTS Long-Term Validation->LTS

Logical relationships in analytical method validation.

Conclusion

Both HPLC-MS/MS and HPLC-UV are viable techniques for the quantification of this compound in human plasma. The choice between the two methods will depend on the specific requirements of the study.

  • HPLC-MS/MS is the preferred method when high sensitivity and selectivity are required, particularly for studies with low expected analyte concentrations or complex matrices. The lower sample volume requirement is also advantageous when sample availability is limited.

  • HPLC-UV offers a robust and cost-effective alternative for applications where the expected concentrations of 4-AABP are higher and the sample matrix is relatively clean. The instrumentation is more widely available and the operational costs are generally lower.

Researchers should carefully consider the performance characteristics and experimental requirements of each method to select the most appropriate approach for their bioanalytical needs. The detailed protocols provided in this guide serve as a starting point for method implementation and validation in a regulated or research environment.

References

A Comparative Analysis of the Carcinogenic Potential of 4-Acetylaminobiphenyl and 4-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic properties of 4-Acetylaminobiphenyl (4-AABP) and 4-Aminobiphenyl (4-ABP), focusing on the available experimental data. The information presented is intended to inform risk assessment, guide experimental design, and ensure safe handling practices in research and development settings.

Executive Summary

There is a significant disparity in the available data regarding the carcinogenic properties of this compound (4-AABP) and 4-Aminobiphenyl (4-ABP). 4-ABP is a well-documented human and animal carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[1] In stark contrast, there is currently no conclusive data to suggest that 4-AABP is carcinogenic, and it is not classified as such by major regulatory bodies.[2]

The suspicion of 4-AABP's carcinogenicity arises from its structural similarity to 4-ABP and its potential to be metabolized to 4-ABP in vivo.[3] This guide will delve into the experimental evidence for both compounds, highlighting the established carcinogenicity of 4-ABP and the current understanding of the potential risks associated with 4-AABP.

Data Presentation

The following tables summarize the key findings on the carcinogenicity and genotoxicity of 4-ABP and 4-AABP.

Table 1: Carcinogenicity Data

Parameter4-Aminobiphenyl (4-ABP)This compound (4-AABP)
IARC Classification Group 1 (Carcinogenic to humans)[1]Not classified[2]
Human Evidence Sufficient[4]No data available[2]
Animal Evidence Sufficient[4]Limited/Inconclusive
Primary Target Organ(s) Urinary bladder, Liver[2][5]Mammary gland, Ear duct, Forestomach (for its N-hydroxy metabolite in rats)[6]

Table 2: Genotoxicity Data (Ames Test) [7]

StrainCompoundConcentration (µ g/plate )Metabolic Activation (S9)Revertants/plate (Mean ± SD)
YG1029 (High NAT/OAT) 4-Aminobiphenyl5Rat789 ± 98
This compound10Rat855 ± 47
TA100 (Normal NAT/OAT) 4-Aminobiphenyl5Rat~200
This compound10Rat169 ± 39
TA100/1,8DNP6 (No NAT/OAT) 4-Aminobiphenyl5Rat~200
This compound10Rat149 ± 28

*NAT/OAT: N-acetyltransferase/O-acetyltransferase

Mechanisms of Carcinogenesis

The carcinogenicity of 4-ABP is intrinsically linked to its metabolic activation into reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer.[2] While the carcinogenicity of 4-AABP is not established, its potential to cause cancer is thought to be dependent on its metabolic conversion to 4-ABP.

Metabolic Activation Pathways

The metabolic pathways of both 4-ABP and 4-AABP primarily involve enzymes in the liver. The following diagrams illustrate the key steps in their biotransformation.

Metabolic_Activation_of_4_Aminobiphenyl ABP 4-Aminobiphenyl (4-ABP) N_OH_ABP N-hydroxy-4-aminobiphenyl ABP->N_OH_ABP N-hydroxylation (CYP1A2) AABP This compound (4-AABP) (Detoxification) ABP->AABP N-acetylation (NAT) Nitrenium Nitrenium Ion (Reactive Electrophile) N_OH_ABP->Nitrenium O-acetylation (NAT) or O-sulfonation (SULT) DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Metabolic activation pathway of 4-Aminobiphenyl.

Metabolic_Pathway_of_4_Acetylaminobiphenyl AABP This compound (4-AABP) N_OH_AABP N-hydroxy-4-acetylaminobiphenyl AABP->N_OH_AABP N-hydroxylation ABP 4-Aminobiphenyl (4-ABP) AABP->ABP Deacetylation Reactive_Metabolites Reactive Metabolites N_OH_AABP->Reactive_Metabolites ABP->Reactive_Metabolites Further Metabolism DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts

Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.

In Vivo Carcinogenicity Bioassay of 4-Aminobiphenyl in Mice

This protocol is based on studies investigating the carcinogenicity of 4-ABP in mice.

  • Animal Model: Male and female BALB/c mice.[8]

  • Administration: 4-Aminobiphenyl hydrochloride was administered in the drinking water.

  • Dosage: Doses ranged from 7 to 300 ppm, administered continuously.[8]

  • Duration: The study duration was up to 96 weeks.

  • Observations:

    • Clinical signs and mortality were recorded daily.

    • Body weight and food/water consumption were measured weekly for the first 13 weeks and monthly thereafter.

    • Complete necropsy was performed on all animals.

    • Histopathological examination of all major organs and any gross lesions was conducted.

  • Endpoint: The primary endpoint was the incidence of tumors in various organs.

Carcinogenicity_Bioassay_Workflow start Start: Animal Acclimation dosing Chronic Dosing with 4-ABP (in drinking water) start->dosing observation In-life Observations (Clinical signs, body weight) dosing->observation necropsy Terminal Necropsy observation->necropsy At study termination or morbidity histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis (Tumor incidence) histopathology->analysis end End: Carcinogenicity Assessment analysis->end

Workflow for in vivo carcinogenicity bioassay.
Comparative Mutagenicity (Ames Test) of 4-AABP and 4-ABP

This protocol is based on a study comparing the mutagenicity of 4-AABP and 4-ABP in Salmonella typhimurium.[7]

  • Bacterial Strains: S. typhimurium strains YG1029 (high N-acetyltransferase activity), TA100 (normal N-acetyltransferase activity), and TA100/1,8DNP6 (N-acetyltransferase deficient).[7]

  • Test Compounds: 4-Aminobiphenyl and this compound dissolved in a suitable solvent (e.g., DMSO).

  • Metabolic Activation: The test was performed with and without a rat liver S9 fraction for metabolic activation.

  • Procedure (Plate Incorporation Assay):

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix or buffer.

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies.

  • Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow start Prepare Bacterial Cultures (S. typhimurium strains) mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) in Top Agar start->mix plate Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to controls) count->analyze end End: Determine Mutagenicity analyze->end

Workflow for the Ames mutagenicity test.

Conclusion

The available scientific evidence unequivocally identifies 4-Aminobiphenyl as a potent human and animal carcinogen.[2] Its mechanism of action through metabolic activation to DNA-reactive species is well-established. In contrast, the carcinogenicity of this compound has not been definitively determined due to a lack of long-term animal studies. However, its structural similarity to 4-ABP and its potential to be metabolized to 4-ABP warrant a precautionary approach. The comparative mutagenicity data suggests that 4-AABP can be at least as mutagenic as 4-ABP under certain metabolic conditions, particularly in the presence of high N-acetyltransferase activity.[7]

For researchers and professionals in drug development, this distinction is critical for risk assessment and the implementation of appropriate safety protocols. All work with 4-Aminobiphenyl should be conducted under strict containment conditions to minimize exposure. While the carcinogenic risk of this compound is not as well-defined, its potential for metabolic conversion to 4-ABP and its demonstrated mutagenicity suggest that it should also be handled with caution, using appropriate personal protective equipment to avoid exposure. Further research, including long-term animal carcinogenicity studies on 4-AABP, is necessary to fully elucidate its carcinogenic potential.

References

A Comparative Analysis of the Metabolic Activation of 4-Acetylaminobiphenyl and 2-Acetylaminofluorene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic pathways, enzyme kinetics, and DNA adduct formation of two potent aromatic amine carcinogens.

For researchers and professionals in the fields of toxicology, pharmacology, and drug development, understanding the metabolic activation of xenobiotics is paramount to assessing their carcinogenic potential. This guide provides a comprehensive comparison of the metabolic activation of two well-characterized aromatic amines: 4-Acetylaminobiphenyl (4-AABP) and 2-Acetylaminofluorene (2-AAF). By examining their metabolic pathways, the kinetics of the enzymes involved, and the resulting DNA damage, we can gain a clearer understanding of their mechanisms of toxicity.

Metabolic Activation Pathways: A Tale of Two Amines

The carcinogenicity of both 4-AABP and 2-AAF is not an inherent property of the parent molecules but rather a consequence of their metabolic conversion to reactive electrophilic species that can bind to cellular macromolecules, most critically, DNA. The primary metabolic activation pathway for both compounds is initiated by N-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2.

Following N-hydroxylation, the resulting N-hydroxy metabolites can undergo further activation through two main pathways:

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this step involves the addition of a sulfo group to the N-hydroxy metabolite, forming a highly unstable sulfate ester. This ester can spontaneously dissociate to form a highly reactive nitrenium ion, which is a potent electrophile that readily attacks nucleophilic sites on DNA.

  • Acetylation: N-acetyltransferases (NATs) can catalyze the O-acetylation of the N-hydroxy metabolite, forming an N-acetoxy ester. Similar to the sulfate ester, this intermediate is unstable and can decompose to form a reactive nitrenium ion.

While both compounds share these general activation pathways, the efficiency of these steps and the specific enzymes involved can differ, leading to variations in their carcinogenic potency.

Metabolic Activation of this compound (4-AABP)

G 4-AABP 4-AABP N-hydroxy-4-AABP N-hydroxy-4-AABP 4-AABP->N-hydroxy-4-AABP CYP1A2 (N-hydroxylation) N-sulfonyloxy-4-AABP N-sulfonyloxy-4-AABP N-hydroxy-4-AABP->N-sulfonyloxy-4-AABP SULTs N-acetoxy-4-AABP N-acetoxy-4-AABP N-hydroxy-4-AABP->N-acetoxy-4-AABP NATs Nitrenium Ion Nitrenium Ion N-sulfonyloxy-4-AABP->Nitrenium Ion N-acetoxy-4-AABP->Nitrenium Ion DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts

Metabolic activation pathway of 4-AABP.

Metabolic Activation of 2-Acetylaminofluorene (2-AAF)

G 2-AAF 2-AAF N-hydroxy-2-AAF N-hydroxy-2-AAF 2-AAF->N-hydroxy-2-AAF CYP1A2 (N-hydroxylation) N-sulfonyloxy-2-AAF N-sulfonyloxy-2-AAF N-hydroxy-2-AAF->N-sulfonyloxy-2-AAF SULTs N-acetoxy-2-AAF N-acetoxy-2-AAF N-hydroxy-2-AAF->N-acetoxy-2-AAF NATs Nitrenium Ion Nitrenium Ion N-sulfonyloxy-2-AAF->Nitrenium Ion N-acetoxy-2-AAF->Nitrenium Ion DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts

Metabolic activation pathway of 2-AAF.

Quantitative Comparison of Metabolic Activation

The following tables summarize key quantitative data related to the metabolic activation of 4-AABP and 2-AAF. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here are compiled from various sources and should be interpreted with this in mind. For 4-AABP, data for its deacetylated form, 4-aminobiphenyl (4-ABP), is often used as a proxy due to the rapid in vivo deacetylation of 4-AABP.

Table 1: Enzyme Kinetics of N-Hydroxylation

CompoundEnzymeSpeciesSystemKm (µM)Vmax (pmol/mg/min)Citation
2-AcetylaminofluoreneCYP1A2RatLiver Microsomes0.0333.63[1][2]
4-AminobiphenylCYP1A2MouseLiver Microsomes--[3]
4-AminobiphenylCYP2E1MouseLiver Microsomes--[3]

Table 2: DNA Adduct Levels

CompoundSpeciesTissueAdduct Level (adducts/10^9 nucleotides)Citation
2-AcetylaminofluoreneRatLiverVaries with dose and duration of exposure[4]
4-Aminobiphenyl*HumanBladder5 - 80[5]

*Data for 4-Aminobiphenyl (4-ABP). DNA adducts of 4-ABP are frequently measured as biomarkers of exposure to this carcinogen.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of metabolic activation. Below are outlines of key experimental protocols.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the formation of metabolites from a parent compound by liver enzymes.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Extraction cluster_3 Analysis A Prepare incubation mixture: - Liver microsomes - NADPH regenerating system - Buffer (e.g., phosphate buffer) B Add substrate (4-AABP or 2-AAF) A->B C Incubate at 37°C B->C D Stop reaction (e.g., with cold acetonitrile) C->D E Extract metabolites (e.g., with ethyl acetate) D->E F Analyze by HPLC or LC-MS/MS E->F

Workflow for in vitro metabolism assay.

Protocol Details:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, mouse, or human), an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add the substrate (4-AABP or 2-AAF, typically dissolved in a small volume of an organic solvent like DMSO) to the incubation mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C with shaking for a specified period (e.g., 15-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which will precipitate the proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube and extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

  • Analysis: Analyze the extracted metabolites by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the parent compound and its metabolites.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens.[7][8][9][10]

G cluster_0 DNA Digestion cluster_1 Adduct Enrichment cluster_2 Radiolabeling cluster_3 Separation & Quantification A Isolate DNA from tissues or cells B Digest DNA to deoxynucleoside 3'-monophosphates (using micrococcal nuclease and spleen phosphodiesterase) A->B C Enrich for adducted nucleotides (e.g., by nuclease P1 treatment or butanol extraction) B->C D Label 5'-hydroxyl group of adducted nucleotides with [γ-32P]ATP using T4 polynucleotide kinase C->D E Separate labeled adducts by multidimensional thin-layer chromatography (TLC) D->E F Quantify adducts by autoradiography and scintillation counting E->F

Workflow for 32P-postlabeling assay.

Protocol Details:

  • DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to the carcinogen.

  • Enzymatic Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using a combination of micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the sample for the adducted nucleotides. This can be achieved by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not most adducted nucleotides, or by selective extraction with n-butanol.[11]

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: Detect the separated adducts by autoradiography. Quantify the amount of each adduct by excising the corresponding spots from the TLC plate and measuring the radioactivity using liquid scintillation counting. The level of DNA adducts is then calculated relative to the total amount of nucleotides in the original DNA sample.

Conclusion

Both this compound and 2-Acetylaminofluorene are potent carcinogens that require metabolic activation to exert their genotoxic effects. The primary activation pathway for both involves N-hydroxylation by CYP1A2, followed by sulfation or acetylation to form highly reactive nitrenium ions that can bind to DNA. While the general mechanisms are similar, differences in enzyme kinetics and the ultimate levels of DNA adduct formation likely contribute to their distinct carcinogenic profiles. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolic activation of these and other aromatic amines, contributing to a more comprehensive understanding of their carcinogenic risk. Further research focusing on direct, quantitative comparisons of 4-AABP and 2-AAF metabolism and DNA adduct formation under identical conditions is warranted to more precisely delineate their relative carcinogenic potencies.

References

Cross-Validation of HPLC and GC-MS Methods for 4-Acetylaminobiphenyl Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Acetylaminobiphenyl is crucial for toxicological studies and drug metabolism research. The selection of an appropriate analytical method is a critical step in obtaining high-quality data. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This comparison is supported by representative experimental data and detailed methodologies to aid in method selection and cross-validation.

Data Presentation: Quantitative Performance Comparison

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method in the analysis of this compound and structurally similar compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~0.05 µg/mL~0.03 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.1 µg/mL
Accuracy (% Recovery) 98% - 102%99% - 101%
Precision (% RSD) < 2.0%< 1.5%

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful implementation and validation of analytical methods. The following are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in various sample matrices.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

2. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample in the mobile phase to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with a capillary column and a mass selective detector.

  • GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Inlet Temperature: 280 °C.[1]

  • Injection Mode: Splitless (1 µL injection volume).[1]

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, using target ions such as m/z 196, 181, and 152.[2]

2. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a volatile solvent such as acetone or ethyl acetate.[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.03, 0.1, 1, 10, 50 µg/mL).[2]

  • Sample Solution: Dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range. An internal standard may be added for improved accuracy.[2]

Methodology Workflow and Comparison

The following diagram illustrates the general workflow for the analysis of this compound by HPLC and GC-MS, highlighting the key differences in the analytical process.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Comparison start Sample dissolution Dissolution in Appropriate Solvent start->dissolution dilution Dilution to Working Concentration dissolution->dilution filtration Filtration (HPLC) dilution->filtration if HPLC gcms_injection Injection into GC dilution->gcms_injection hplc_injection Injection into HPLC filtration->hplc_injection hplc_separation C18 Reverse-Phase Separation hplc_injection->hplc_separation hplc_detection UV/DAD Detection hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant comparison Cross-Validation: Compare Results hplc_quant->comparison gcms_separation Capillary Column Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_quant Quantification gcms_detection->gcms_quant gcms_quant->comparison

Caption: Workflow for HPLC and GC-MS analysis and cross-validation of this compound.

References

Assessing the Relative Mutagenic Potential of 4-Acetylaminobiphenyl Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the mutagenic potential of 4-Acetylaminobiphenyl (4-AABP) and its primary metabolites. 4-AABP is a metabolite of the known human bladder carcinogen 4-aminobiphenyl (4-ABP), found in tobacco smoke and certain industrial settings. Understanding the mutagenicity of its metabolites is crucial for evaluating its carcinogenic risk. This document summarizes key experimental data, details relevant methodologies, and visualizes the metabolic and experimental processes involved.

Metabolic Activation is Key to Mutagenicity

This compound itself is not directly mutagenic. Its genotoxic potential arises from its metabolic activation, primarily through enzymatic reactions in the liver, to electrophilic intermediates that can bind to DNA and induce mutations. The initial and critical step in this activation cascade is the N-hydroxylation of the acetylamino group.

The metabolic pathway of 4-AABP involves several key steps that can lead to either detoxification or the formation of reactive, mutagenic species.

Metabolic Pathway of this compound AABP This compound (4-AABP) N_OH_AABP N-Hydroxy-4-acetylaminobiphenyl (N-OH-AABP) AABP->N_OH_AABP CYP450 (N-hydroxylation) OH_AABP Ring-hydroxylated metabolites (e.g., 4'-Hydroxy-4-AABP) AABP->OH_AABP CYP450 (Ring hydroxylation) N_OAc_AABP N-Acetoxy-4-acetylaminobiphenyl (N-OAc-AABP) N_OH_AABP->N_OAc_AABP N-Acetyltransferase (O-acetylation) Detox Detoxification (e.g., Glucuronidation) N_OH_AABP->Detox Nitrenium Nitrenium Ion N_OAc_AABP->Nitrenium Spontaneous heterolysis DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding OH_AABP->Detox

Metabolic activation pathway of 4-AABP.

Comparative Mutagenicity in the Ames Test

The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to regain their ability to produce histidine and form colonies.

The mutagenicity of 4-AABP and its metabolites is typically evaluated in the presence of a mammalian metabolic activation system, such as a rat liver S9 fraction, to simulate the metabolic processes that occur in the body.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)ConcentrationResult (Revertants/plate)Reference
This compound (4-AABP) TA100Rat Liver10 µ g/plate 169 ± 39[1]
YG1029 (high NAT activity)Rat Liver10 µ g/plate 855 ± 47[1]
4-Aminobiphenyl (4-ABP) TA100Rat Liver5 µ g/plate ~200[1]
YG1029 (high NAT activity)Rat Liver5 µ g/plate 789 ± 98[1]
N-formyl derivative of N-hydroxy-4-aminobiphenyl TA98None-Direct-acting mutagen[2]
N-acetyl and N-propionyl derivatives of N-hydroxy-4-aminobiphenyl TA98Required-Mutagenic[2]

Note: The data presented in the table are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide valuable insights into the relative mutagenic potential of these compounds. The higher mutagenicity observed in the YG1029 strain, which has elevated N-acetyltransferase (NAT) activity, underscores the critical role of O-acetylation in the metabolic activation of N-hydroxy metabolites to highly reactive DNA-binding species.[1]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The following is a generalized protocol for the Ames test, based on standard methodologies.

1. Bacterial Strains and Culture Preparation:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Bacteria are grown overnight in a nutrient broth to reach the late exponential or early stationary phase of growth.

2. Metabolic Activation:

  • A liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats is prepared.

  • The S9 fraction is mixed with a cofactor solution (S9 mix) containing NADP+ and glucose-6-phosphate.

3. Plate Incorporation Assay:

  • The test compound, bacterial culture, and S9 mix (or a buffer for tests without metabolic activation) are added to molten top agar.

  • The mixture is poured onto a minimal glucose agar plate.

  • The plates are incubated at 37°C for 48-72 hours.

4. Data Analysis:

  • The number of revertant colonies on each plate is counted.

  • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants and the count is significantly higher than the spontaneous reversion rate in the negative control.

Ames Test Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (e.g., S. typhimurium TA98/TA100) Mixing Mix: Bacteria + Test Compound + S9 Mix (or buffer) + Top Agar Culture->Mixing S9_Mix S9 Mix Preparation (for metabolic activation) S9_Mix->Mixing Test_Compound Test Compound Dilutions Test_Compound->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Evaluation Evaluate Mutagenic Potential (Dose-response, fold increase) Counting->Evaluation

Generalized workflow for the Ames test.

Conclusion

The mutagenic potential of this compound is dependent on its metabolic activation to reactive intermediates. The key metabolic steps involve N-hydroxylation followed by O-acetylation, leading to the formation of a highly reactive nitrenium ion that can form DNA adducts. Experimental data from the Ames test demonstrates that while 4-AABP itself has low mutagenic activity, its potency is significantly increased in bacterial strains with higher N-acetyltransferase activity, highlighting the importance of this metabolic pathway.[1] N-hydroxy and N-acetoxy derivatives are considered key ultimate and proximate mutagens, respectively. Further quantitative and comparative studies on a wider range of metabolites under standardized conditions are necessary to provide a more definitive ranking of their mutagenic potential.

References

Unraveling the Presence of 4-Acetylaminobiphenyl DNA Adducts Across Tissues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of DNA adducts is paramount in assessing the genotoxic potential of chemical compounds. This guide provides a comparative analysis of 4-Acetylaminobiphenyl (4-AABP) DNA adducts in various tissues, supported by experimental data and detailed methodologies.

This compound (4-AABP), a metabolite of the known human carcinogen 4-aminobiphenyl (4-ABP), can form covalent bonds with DNA, creating adducts that can lead to mutations and initiate carcinogenesis. The primary adduct formed is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). The levels of these adducts can vary significantly between different tissues, reflecting differences in metabolic activation and detoxification pathways.

Quantitative Comparison of 4-AABP DNA Adducts in Different Tissues

The following tables summarize the levels of dG-C8-ABP, the major DNA adduct of 4-AABP, found in various tissues from experimental animal models and human samples. These data, gathered from multiple studies, offer a comparative view of adduct distribution.

Table 1: dG-C8-ABP Adduct Levels in Human Tissues

TissueAdduct Level (adducts per 10⁸ nucleotides)Comments
Bladder Mucosa< 0.32 - 3.94Levels were determined in specimens from bladder cancer patients.[1]
Lung< 0.32 - 49.5Levels were determined in specimens from lung cancer patients.[1]

Table 2: dG-C8-ABP Adduct Levels in Mouse Tissues (Following AαC Administration)

TissueAdduct Level (adducts per 10⁸ nucleotides)
Liver~2.5
Colon~1.8
Lung~4.0
Bladder~1.5

Note: Data for mouse tissues were obtained from a study where mice were administered 2-amino-9H-pyrido[2,3-b]indole (AαC), another carcinogenic aromatic amine. While not 4-AABP, the resulting dG-C8-AαC adduct provides a comparative insight into adduct distribution across tissues in a controlled experimental setting.[2]

Table 3: dG-C8-ABP Adduct Levels in Rat Tissues

TissueAdduct Level (adducts per 10⁹ bases)Comments
LiverDetected at femtomole levelsData from 4-ABP-treated rats.[3][4]
Bladder5 - 80Data from human bladder cancer patients, for comparative context.[3][4]

Metabolic Activation of this compound

The formation of 4-AABP DNA adducts is a multi-step process involving metabolic activation, primarily in the liver. The following diagram illustrates the key steps in this pathway.

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Activation) cluster_2 DNA Adduct Formation AABP This compound (4-AABP) N_OH_AABP N-Hydroxy-4-acetylaminobiphenyl AABP->N_OH_AABP CYP1A2 N_Acetoxy_AABP N-Acetoxy-4-acetylaminobiphenyl N_OH_AABP->N_Acetoxy_AABP N-Acetyltransferase (NAT) Nitrenium_Ion Arylnitrenium Ion (Reactive Electrophile) N_Acetoxy_AABP->Nitrenium_Ion Spontaneous Heterolysis DNA_Adduct dG-C8-ABP Adduct Nitrenium_Ion->DNA_Adduct DNA DNA (Guanine)

Metabolic activation of 4-AABP leading to DNA adduct formation.

Experimental Protocols

Accurate quantification of 4-AABP DNA adducts is crucial for comparative studies. The two most common and sensitive methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for dG-C8-ABP Analysis

This method offers high specificity and sensitivity for the detection and quantification of DNA adducts.

1. DNA Isolation and Digestion:

  • Isolate genomic DNA from tissues using standard phenol-chloroform extraction or commercial kits.

  • Quantify the DNA concentration using UV spectrophotometry.

  • To 200 µg of DNA in water (100 µl), add 8 U of nuclease P1, 20 µl of 1 M sodium acetate (pH 5.1), and 20 µl of 2 mM zinc chloride.[3]

  • Add a known amount of a deuterated internal standard (d₉-dG-C8-ABP) for accurate quantification.[3]

  • Incubate the mixture for 3 hours at 37°C.[3]

  • Add 20 µl of 1 M carbonate buffer (pH 9), 0.05 U of phosphodiesterase I, and 4 U of alkaline phosphatase.[3]

  • Incubate for another 3 hours at 37°C.[3]

2. Immunoaffinity Purification (Optional but recommended for low adduct levels):

  • Use monoclonal antibodies specific for dG-C8-ABP bound to a solid support (e.g., Sepharose) to selectively capture the adducts from the digested DNA solution.[3]

  • Wash the support to remove non-specifically bound nucleosides.

  • Elute the captured dG-C8-ABP and the internal standard.

3. LC-MS/MS Analysis:

  • Perform chromatographic separation using a C18 reverse-phase column.

  • Employ a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).[3]

  • Monitor the transition of the protonated molecular ion of dG-C8-ABP (m/z 435.1) to a specific product ion (m/z 319.1).[3]

  • Simultaneously monitor the transition for the deuterated internal standard (e.g., m/z 444.1 → m/z 328.1).[3]

  • Quantify the amount of dG-C8-ABP by comparing its peak area to that of the internal standard.

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis Analysis dna_isolation DNA Isolation from Tissue add_is Add Deuterated Internal Standard dna_isolation->add_is dna_digestion Enzymatic Digestion to Nucleosides purification Immunoaffinity Purification dna_digestion->purification add_is->dna_digestion lc_separation LC Separation (C18 Column) purification->lc_separation ms_detection Tandem MS Detection (SRM Mode) lc_separation->ms_detection quantification Quantification vs. Internal Standard ms_detection->quantification

References

Validating 4-Acetylaminobiphenyl as a Biomarker of 4-Aminobiphenyl Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Acetylaminobiphenyl (4-AABP) and other key biomarkers for assessing exposure to the human bladder carcinogen 4-Aminobiphenyl (4-ABP). This document synthesizes experimental data to objectively evaluate the performance of these biomarkers and includes detailed methodologies for their analysis.

Introduction

4-Aminobiphenyl (4-ABP) is a recognized human carcinogen, primarily linked to an increased risk of bladder cancer.[1][2][3] Exposure to 4-ABP can occur through various sources, including tobacco smoke, certain industrial processes, and as a contaminant in some dyes.[3] Accurate assessment of 4-ABP exposure is crucial for understanding its health risks and for developing effective preventative and therapeutic strategies. This guide focuses on the validation of urinary this compound (4-AABP) as a biomarker of 4-ABP exposure and compares its utility against more established biomarkers, namely 4-ABP-hemoglobin adducts and 4-ABP-DNA adducts.

Metabolic Fate of 4-Aminobiphenyl

Upon entering the body, 4-ABP undergoes extensive metabolism, leading to both detoxification and metabolic activation. A key detoxification pathway is N-acetylation, which converts 4-ABP to 4-AABP. Conversely, metabolic activation, primarily through N-hydroxylation, generates reactive intermediates that can bind to macromolecules like proteins and DNA, forming adducts.[2] These adducts are considered biomarkers of the biologically effective dose and are directly implicated in the carcinogenic process.

4-Aminobiphenyl (4-ABP) 4-Aminobiphenyl (4-ABP) N-acetylation (Detoxification) N-acetylation (Detoxification) 4-Aminobiphenyl (4-ABP)->N-acetylation (Detoxification) N-hydroxylation (Activation) N-hydroxylation (Activation) 4-Aminobiphenyl (4-ABP)->N-hydroxylation (Activation) This compound (4-AABP) This compound (4-AABP) N-acetylation (Detoxification)->this compound (4-AABP) Excretion in Urine Excretion in Urine This compound (4-AABP)->Excretion in Urine Reactive Metabolites Reactive Metabolites N-hydroxylation (Activation)->Reactive Metabolites Binding to Hemoglobin Binding to Hemoglobin Reactive Metabolites->Binding to Hemoglobin Binding to DNA Binding to DNA Reactive Metabolites->Binding to DNA 4-ABP-Hemoglobin Adducts 4-ABP-Hemoglobin Adducts Binding to Hemoglobin->4-ABP-Hemoglobin Adducts 4-ABP-DNA Adducts 4-ABP-DNA Adducts Binding to DNA->4-ABP-DNA Adducts Cancer Initiation Cancer Initiation 4-ABP-DNA Adducts->Cancer Initiation

Metabolic Pathway of 4-Aminobiphenyl (4-ABP)

Comparison of 4-ABP Biomarkers

The validation of a biomarker relies on its sensitivity, specificity, and the correlation of its levels with the exposure dose. This section compares urinary 4-AABP with 4-ABP-hemoglobin and 4-ABP-DNA adducts based on available scientific evidence.

BiomarkerMatrixType of MarkerAdvantagesDisadvantages
This compound (4-AABP) UrineDetoxification MetaboliteNon-invasive sample collection.Limited validation data; potential instability in urine; reflects recent exposure.[4]
4-ABP-Hemoglobin Adducts BloodBiologically Effective DoseWell-validated; reflects integrated exposure over the lifespan of red blood cells (approx. 120 days); correlated with smoking status and bladder cancer risk.[5][6]Invasive sample collection.
4-ABP-DNA Adducts Tissues, CellsBiologically Effective DoseDirectly measures damage to genetic material; considered a key event in carcinogenesis.[7]Highly invasive sample collection; technically challenging to measure at low levels.

Quantitative Data on Biomarker Levels

The following table summarizes representative quantitative data for 4-ABP-hemoglobin adducts in smokers and non-smokers, highlighting the biomarker's ability to distinguish between exposed and unexposed populations. Similar robust, comparative data for urinary 4-AABP is currently lacking in the scientific literature.

PopulationBiomarkerMean Level (pg/g Hemoglobin)Reference
Smokers4-ABP-Hemoglobin Adducts103 ± 47[6]
Non-smokers4-ABP-Hemoglobin Adducts65 ± 44[6]
Smokers4-ABP-Hemoglobin AdductsSignificantly higher than non-smokers[1]
Non-smokers4-ABP-Hemoglobin AdductsLower than smokers[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate measurement of biomarkers. Below are summarized protocols for the analysis of 4-ABP-hemoglobin and 4-ABP-DNA adducts.

Quantification of 4-ABP-Hemoglobin Adducts

This method involves the release of 4-ABP from hemoglobin, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood Sample Collection Blood Sample Collection Isolation of Hemoglobin Isolation of Hemoglobin Blood Sample Collection->Isolation of Hemoglobin Alkaline Hydrolysis Alkaline Hydrolysis Isolation of Hemoglobin->Alkaline Hydrolysis Extraction of 4-ABP Extraction of 4-ABP Alkaline Hydrolysis->Extraction of 4-ABP Derivatization Derivatization Extraction of 4-ABP->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Workflow for 4-ABP-Hemoglobin Adduct Analysis

Methodology:

  • Sample Collection: Whole blood is collected from subjects.

  • Hemoglobin Isolation: Red blood cells are lysed, and hemoglobin is isolated.

  • Hydrolysis: The hemoglobin sample is subjected to alkaline hydrolysis to release the parent amine, 4-ABP, from the adduct.

  • Extraction: The released 4-ABP is extracted from the hydrolysate using an organic solvent.

  • Derivatization: The extracted 4-ABP is derivatized to a more volatile and detectable compound, often using an acylating agent.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer for separation and detection.

  • Quantification: The amount of 4-ABP is quantified by comparing the signal to that of a known amount of an internal standard.[8]

Quantification of 4-ABP-DNA Adducts

The analysis of DNA adducts is more complex and typically involves DNA isolation, enzymatic digestion, and sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_sample_prep_dna Sample Preparation cluster_analysis_dna Analysis Tissue/Cell Collection Tissue/Cell Collection DNA Isolation DNA Isolation Tissue/Cell Collection->DNA Isolation Enzymatic Digestion Enzymatic Digestion DNA Isolation->Enzymatic Digestion Adduct Enrichment Adduct Enrichment Enzymatic Digestion->Adduct Enrichment LC-MS/MS Analysis LC-MS/MS Analysis Adduct Enrichment->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Workflow for 4-ABP-DNA Adduct Analysis

Methodology:

  • Sample Collection: Tissue biopsies or isolated cells are obtained.

  • DNA Isolation: Genomic DNA is extracted and purified from the samples.

  • Enzymatic Digestion: The purified DNA is enzymatically hydrolyzed to individual nucleosides.

  • Adduct Enrichment: Techniques such as solid-phase extraction or immunoaffinity chromatography may be used to enrich the adducted nucleosides.

  • LC-MS/MS Analysis: The sample is analyzed by liquid chromatography coupled with tandem mass spectrometry to separate and identify the specific 4-ABP-DNA adducts.

  • Quantification: Adduct levels are quantified using isotope dilution mass spectrometry with a stable isotope-labeled internal standard.[7]

Logical Relationship in Biomarker Selection

The choice of a biomarker for assessing 4-ABP exposure depends on the specific research or clinical question. The following diagram illustrates the logical considerations for selecting the most appropriate biomarker.

Exposure to 4-ABP Exposure to 4-ABP Metabolism Metabolism Exposure to 4-ABP->Metabolism Urinary 4-AABP Urinary 4-AABP Marker of Recent Exposure (Detoxification) Metabolism->Urinary 4-AABP 4-ABP-Hemoglobin Adducts 4-ABP-Hemoglobin Adducts Marker of Integrated Exposure (Biologically Effective Dose) Metabolism->4-ABP-Hemoglobin Adducts 4-ABP-DNA Adducts 4-ABP-DNA Adducts Marker of Genotoxic Damage (Biologically Effective Dose) Metabolism->4-ABP-DNA Adducts Non-invasive, recent exposure assessment Non-invasive, recent exposure assessment Urinary 4-AABP->Non-invasive, recent exposure assessment Long-term exposure and risk assessment Long-term exposure and risk assessment 4-ABP-Hemoglobin Adducts->Long-term exposure and risk assessment Mechanistic studies of carcinogenesis Mechanistic studies of carcinogenesis 4-ABP-DNA Adducts->Mechanistic studies of carcinogenesis

References

A Comparative Guide to the Metabolism of 4-Acetylaminobiphenyl: In Vitro vs. In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics is paramount for assessing their efficacy and toxicity. This guide provides a comparative analysis of the in vitro and in vivo metabolism of 4-Acetylaminobiphenyl (4-AABP), a known metabolite of the human carcinogen 4-aminobiphenyl (4-ABP). By examining data from various experimental systems, this document aims to highlight the similarities and discrepancies between in vitro and in vivo metabolic profiles, offering insights for study design and interpretation.

Executive Summary

The metabolism of this compound (4-AABP) involves a series of complex enzymatic reactions, primarily occurring in the liver, leading to detoxification or metabolic activation to potentially carcinogenic species. This guide synthesizes findings from in vitro systems, such as isolated hepatocytes and liver microsomes, and in vivo studies, primarily analyzing urinary and biliary metabolites. While in vitro models provide a valuable tool for elucidating metabolic pathways and identifying key enzymes, in vivo studies offer a more holistic view of the compound's fate, including its distribution, excretion, and the interplay of different organs in its biotransformation. A strong correlation is observed in the major metabolites identified in both settings, although quantitative differences in their distribution can exist.

Data Presentation: A Comparative Look at Metabolite Formation

Direct quantitative comparison of 4-AABP metabolism in the same species under identical conditions for both in vitro and in vivo models is limited in publicly available literature. However, by compiling data from multiple studies on 4-AABP and its parent compound, 4-aminobiphenyl (4-ABP), we can construct a comparative overview.

Table 1: Major Metabolites of 4-Aminobiphenyl and this compound Identified in In Vitro and In Vivo Systems

MetaboliteIn Vitro SystemIn Vivo System (Urine/Bile)Reference
From 4-Aminobiphenyl
This compound (4-AABP)Isolated Hepatocytes (various species)Urine (various species)[1]
4'-Hydroxy-4-aminobiphenylIsolated Hepatocytes (various species)Urine (various species)[1]
3-Hydroxy-4-aminobiphenylIsolated Hepatocytes (various species)Urine (various species)[1]
4'-Hydroxy-4-acetylaminobiphenylIsolated Hepatocytes (various species)Urine (various species)[1]
N-Hydroxy-4-aminobiphenylPerfused Guinea Pig Liver-[2]
From this compound
4-Aminobiphenyl (4-ABP)Human Uroepithelial Cells-
N-Hydroxy-4-acetylaminobiphenylPerfused Guinea Pig Liver, Human Uroepithelial Cells-[2]
4'-Hydroxy-4-acetylaminobiphenylPerfused Guinea Pig Liver-[2]
4-GlycolylaminobiphenylPerfused Guinea Pig Liver-[2]

Note: A dash (-) indicates that the metabolite was not reported or not a major focus of the cited study in that specific system. The correlation between metabolites from isolated hepatocytes and urinary profiles has been described as good.[1]

Metabolic Pathways of this compound

The biotransformation of 4-AABP proceeds through two main phases of metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion.

Phase I Metabolism:
  • N-Deacetylation: The primary step in the metabolism of 4-AABP is often the removal of the acetyl group to form the parent amine, 4-aminobiphenyl (4-ABP).

  • N-Hydroxylation: This is a critical activation step, catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy-4-acetylaminobiphenyl. This metabolite is considered a proximate carcinogen.

  • Ring Hydroxylation: Hydroxyl groups can be added to the biphenyl rings, primarily at the 4'-position, to form hydroxylated metabolites.

Phase II Metabolism:
  • Glucuronidation: The hydroxylated metabolites can undergo conjugation with glucuronic acid, a major detoxification pathway.

  • Sulfation: Conjugation with sulfate is another pathway for the detoxification of hydroxylated metabolites.

Metabolic_Pathway_of_4_Acetylaminobiphenyl AABP This compound ABP 4-Aminobiphenyl AABP->ABP N-Deacetylation N_OH_AABP N-Hydroxy-4-acetylaminobiphenyl AABP->N_OH_AABP N-Hydroxylation (CYP450) Ring_OH_AABP Ring-Hydroxylated This compound AABP->Ring_OH_AABP Ring Hydroxylation (CYP450) N_OH_ABP N-Hydroxy-4-aminobiphenyl ABP->N_OH_ABP N-Hydroxylation (CYP450) DNA_Adducts DNA Adducts N_OH_AABP->DNA_Adducts Metabolic Activation Conjugates Conjugates (Glucuronides, Sulfates) Ring_OH_AABP->Conjugates N_OH_ABP->DNA_Adducts Metabolic Activation Excretion Excretion Conjugates->Excretion

Metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of metabolic studies. Below are representative protocols for in vitro and in vivo investigations of 4-AABP metabolism.

In Vitro: Isolated Hepatocyte Incubation

This protocol is adapted from studies on the metabolism of 4-aminobiphenyl in isolated hepatocytes.[1]

  • Hepatocyte Isolation: Hepatocytes are isolated from the desired species (e.g., rat, guinea pig) by collagenase perfusion of the liver. Cell viability is assessed using trypan blue exclusion.

  • Incubation: Freshly isolated hepatocytes are suspended in a suitable incubation buffer (e.g., Krebs-Henseleit buffer) and incubated with radiolabeled or non-labeled 4-AABP at a specific concentration. Incubations are typically carried out at 37°C in a shaking water bath.

  • Sample Collection and Processing: At various time points, aliquots of the cell suspension are collected. The reaction is quenched, and the cells are separated from the medium by centrifugation.

  • Metabolite Extraction: Metabolites are extracted from both the cell pellet and the supernatant using an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: The extracted metabolites are concentrated and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for identification.

In_Vitro_Workflow cluster_0 In Vitro Metabolism Workflow A Hepatocyte Isolation B Incubation with 4-AABP A->B C Sample Collection B->C D Metabolite Extraction C->D E Metabolite Analysis (HPLC/MS) D->E

Workflow for in vitro metabolism studies.
In Vivo: Animal Dosing and Urine/Bile Collection

This protocol is a generalized procedure based on in vivo metabolism studies of aromatic amines.

  • Animal Dosing: Laboratory animals (e.g., rats, guinea pigs) are administered 4-AABP, often radiolabeled, via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Housing and Sample Collection: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. Bile can be collected from bile-duct cannulated animals. Samples are collected at predetermined intervals.

  • Sample Processing: Urine and bile samples may be treated with enzymes like β-glucuronidase and sulfatase to hydrolyze conjugates and facilitate the analysis of Phase I metabolites.

  • Metabolite Extraction and Analysis: Similar to the in vitro protocol, metabolites are extracted from the biological fluids and analyzed using chromatographic and spectrometric techniques to identify and quantify the metabolic products.

Comparison of In Vitro and In Vivo Findings

  • Qualitative Correlation: In vitro systems, particularly isolated hepatocytes, generally show a good qualitative correlation with the metabolites identified in vivo.[1] Major metabolic pathways such as N-deacetylation, N-hydroxylation, and ring hydroxylation are observed in both settings.[1][2]

  • Metabolic Activation: Both in vitro and in vivo studies highlight the critical role of N-hydroxylation in the metabolic activation of 4-AABP to reactive species that can bind to DNA and initiate carcinogenesis.

  • Quantitative Differences: While the same metabolites are often produced, their relative proportions can differ between in vitro and in vivo systems. This can be attributed to factors such as first-pass metabolism, enterohepatic circulation, and the contribution of extrahepatic tissues in vivo, which are not fully recapitulated in simple in vitro models.

  • Conjugation: In vivo, conjugated metabolites are major excretory products. While in vitro systems like hepatocytes can perform Phase II reactions, the extent and profile of conjugation may differ from the in vivo situation due to the absence of whole-body clearance mechanisms.

Conclusion

Both in vitro and in vivo models are indispensable tools in the study of this compound metabolism. In vitro systems offer a controlled environment to dissect metabolic pathways and identify reactive metabolites. In vivo studies provide a comprehensive picture of the compound's disposition in a whole organism. For a thorough risk assessment and understanding of the carcinogenic potential of 4-AABP, a combined approach, leveraging the strengths of both in vitro and in vivo methodologies, is essential. Future research should aim for more direct quantitative comparisons within the same experimental framework to further refine the in vitro-in vivo extrapolation of metabolic data.

References

evaluating the efficacy of different analytical columns for 4-Acetylaminobiphenyl separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of aromatic compounds, the choice of analytical column is paramount to achieving accurate and reliable separation. This guide provides an objective comparison of the efficacy of different analytical columns for the separation of 4-Acetylaminobiphenyl, a key metabolite of the carcinogenic aromatic amine 4-aminobiphenyl. The performance of a standard C18 column is contrasted with that of Phenyl-Hexyl and Biphenyl columns, supported by representative experimental data and detailed protocols.

Understanding the Separation Mechanisms

The retention and separation of this compound on different stationary phases are governed by distinct chemical interactions.

  • C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase chromatography. Their primary retention mechanism is hydrophobic (van der Waals) interactions between the long alkyl chains of the stationary phase and the non-polar regions of the analyte. For this compound, retention is primarily influenced by its overall hydrophobicity.

  • Phenyl-Hexyl Columns: These columns offer a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl linker, the phenyl group provides π-π interactions with the aromatic rings of the analyte. This can lead to enhanced retention and altered selectivity for aromatic compounds compared to a purely hydrophobic phase.[1]

  • Biphenyl Columns: Biphenyl columns provide an even stronger π-π interaction capability due to the presence of two conjugated phenyl rings in the stationary phase ligand.[2][3] This often results in increased retention and unique selectivity for aromatic and moderately polar analytes, making them a powerful alternative to traditional C18 columns.[4]

Performance Comparison

To illustrate the differences in performance, a representative dataset for the separation of this compound on C18, Phenyl-Hexyl, and Biphenyl columns is presented below. These values are based on typical performance characteristics observed for aromatic amines under reversed-phase conditions.

Analytical ColumnStationary PhaseRetention Time (min)Resolution (Rs)Peak Asymmetry (As)Theoretical Plates (N)
Column A C18 (L1)4.21.81.212000
Column B Phenyl-Hexyl (L11)5.52.51.114000
Column C Biphenyl (L11)6.83.11.015000

Disclaimer: The data in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific column manufacturer, HPLC system, and experimental conditions.

Experimental Protocols

The following is a general experimental protocol that can be adapted to evaluate the performance of different analytical columns for the separation of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 10 µg/mL in 50:50 Water:Acetonitrile

4. Data Analysis:

  • Inject a standard solution of this compound onto each column under the identical chromatographic conditions.

  • Compare the resulting chromatograms, focusing on:

    • Retention Time (tR): The time at which the analyte elutes.

    • Resolution (Rs): The degree of separation between the analyte peak and any adjacent impurity peaks.

    • Peak Asymmetry (As): A measure of peak shape.

    • Theoretical Plates (N): A measure of column efficiency.

Visualizing the Workflow

The logical workflow for selecting an appropriate analytical column for this compound separation is outlined below.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Final Selection Define Analyte Define Analyte: This compound Select Columns Select Columns: C18, Phenyl-Hexyl, Biphenyl Define Analyte->Select Columns Develop Method Develop Isocratic/Gradient Method Select Columns->Develop Method Run Experiments Run Experiments on Each Column Develop Method->Run Experiments Collect Data Collect Data: Retention Time, Resolution, Asymmetry Run Experiments->Collect Data Compare Performance Compare Performance Metrics Collect Data->Compare Performance Evaluate Results Evaluate Results Against Requirements Compare Performance->Evaluate Results Select Optimal Column Select Optimal Column Evaluate Results->Select Optimal Column Method Validation Proceed to Method Validation Select Optimal Column->Method Validation

Caption: A flowchart illustrating the workflow for analytical column evaluation.

Signaling Pathways of Interaction

The separation process is dictated by the chemical interactions between this compound and the stationary phase. These interactions can be visualized as signaling pathways.

cluster_C18 C18 Column cluster_Phenyl Phenyl-Hexyl / Biphenyl Columns Analyte This compound Hydrophobic Hydrophobic Interactions Analyte->Hydrophobic PiPi π-π Interactions Analyte->PiPi Hydrophobic2 Hydrophobic Interactions Analyte->Hydrophobic2 C18_Phase C18 Stationary Phase Hydrophobic->C18_Phase Phenyl_Phase Phenyl-Based Stationary Phase PiPi->Phenyl_Phase Hydrophobic2->Phenyl_Phase

Caption: Interaction pathways between this compound and different stationary phases.

Conclusion

The selection of an appropriate analytical column is a critical step in the development of a robust method for the separation of this compound. While C18 columns can provide adequate separation based on hydrophobicity, Phenyl-Hexyl and Biphenyl columns offer alternative selectivity through the inclusion of π-π interactions. As indicated by the representative data, this can lead to increased retention, improved resolution, and better peak shape for aromatic analytes like this compound. For challenging separations requiring enhanced selectivity and resolution, Biphenyl columns, in particular, present a compelling alternative to the traditional C18 phase. Researchers are encouraged to screen multiple column chemistries during method development to identify the optimal stationary phase for their specific application.

References

A Guide to Inter-Laboratory Comparison of 4-Acetylaminobiphenyl Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Acetylaminobiphenyl (4-AABP) is critical for applications ranging from toxicological risk assessment to quality control in pharmaceutical manufacturing. This guide provides an objective comparison of analytical methodologies for 4-AABP quantification, supported by data from inter-laboratory studies on closely related aromatic amines. It also offers detailed experimental protocols for the key analytical techniques discussed.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for 4-AABP quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of common analytical techniques, drawing on data from studies of 4-AABP and other primary aromatic amines (PAAs).

Analytical MethodAnalyte(s)Sample MatrixKey Performance CharacteristicsNo. of Labs (in study)
LC-MS/MS 3-AminobiphenylMainstream Cigarette SmokeMean concentrations ranged from 2.5 to 3.0 ng/cigarette, demonstrating good agreement between two different SPE cleanup methods.[1]4
LC-MS/MS Aniline, 4,4-MDA, 2,4-TDA, 2,6-TDA3% Acetic Acid Migration SolutionFor aniline, 87.5% of results were satisfactory at one concentration level, and 100% at another. Similar high rates of satisfactory results were observed for other PAAs.[2]27
LC-MS & LC-DAD Primary Aromatic AminesCold Water Extracts of Paper13 labs used LC-MS and 4 labs used LC-DAD, allowing for a comparison of these techniques in a proficiency test.[3]17
LC-HRMS vs. LC-MS/MS 35 Primary Aromatic AminesCold Water Extracts of NapkinsBoth methods showed good qualitative agreement for PAAs detected at significant levels, with some inter-laboratory differences noted for specific compounds.[4]2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of aromatic amines by LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and selective, making it suitable for the trace-level quantification of 4-AABP in complex matrices.

  • Sample Preparation (based on a dual SPE clean-up approach for aromatic amines):

    • Fortify the sample with an internal standard (e.g., a deuterated analog of 4-AABP).

    • Perform an initial solid-phase extraction (SPE) using a strong cation exchange cartridge to isolate the aromatic amines.

    • Elute the amines and subject the eluate to a second SPE clean-up using a C18 cartridge to remove interfering non-polar compounds.

    • Evaporate the final eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1]

  • Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-AABP and its internal standard to ensure selectivity and sensitivity.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 4-AABP, derivatization is often required.

  • Sample Preparation and Derivatization:

    • Extract 4-AABP from the sample matrix using a suitable solvent (e.g., dichloromethane) via liquid-liquid extraction.

    • Concentrate the extract.

    • Derivatize the extracted 4-AABP to increase its volatility. A common method is acylation using an agent like trifluoroacetic anhydride (TFAA).

    • After derivatization, the sample is ready for GC-MS analysis.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to ensure the separation of the derivatized 4-AABP from other components.

    • Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.

    • Data Acquisition: Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Visualizing the Inter-Laboratory Comparison Process

The following diagrams illustrate the key workflows and logical relationships in an inter-laboratory comparison study and analytical method validation.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Study Design & Protocol Development B Preparation & Homogeneity Testing of Test Material A->B C Participant Recruitment B->C D Distribution of Test Material & Instructions C->D E Analysis of Material by Participating Laboratories D->E F Submission of Results E->F G Statistical Analysis of Submitted Data (e.g., z-scores) F->G H Evaluation of Laboratory Performance G->H I Issuance of Final Report H->I

Workflow of a typical inter-laboratory comparison study.

G cluster_0 Method Development cluster_1 Method Validation Parameters A Initial Method Setup B Specificity / Selectivity A->B C Linearity & Range A->C H Robustness A->H F Limit of Detection (LOD) B->F D Accuracy C->D E Precision (Repeatability & Intermediate) C->E G Limit of Quantification (LOQ) D->G E->G F->G I Validated Method G->I H->I

Logical flow of analytical method validation.

References

Safety Operating Guide

Proper Disposal of 4-Acetylaminobiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Acetylaminobiphenyl, a compound utilized in various research applications, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its potential hazards, including being a metabolite of the carcinogen 4-aminobiphenyl, it requires handling as a hazardous chemical. Adherence to the following procedural steps is imperative for its safe management and disposal.

Hazard and Safety Summary

A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.

PropertyData
Physical State Solid, off-white to beige powder or crystalline solid.[1]
Primary Hazards May cause skin, eye, and respiratory irritation.[1][2] Suspected carcinogen.[3][4]
Incompatibilities Strong oxidizing agents.[2][5]
Hazardous Decomposition May release irritating and toxic fumes and gases, including carbon monoxide, carbon dioxide, and nitrogen oxides, upon combustion.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the mandatory use of appropriate PPE to minimize exposure risks.[1][2]

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[1][7]

  • Body Protection: A fully fastened laboratory coat.[1][8]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator should be used, especially if there is a risk of generating dust.[1][2]

2. Waste Segregation and Collection: Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Isolate all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.[7]

  • Do not mix with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[7]

  • For solid waste, carefully sweep up the material, avoiding dust generation.[1][2] Place the collected solid into a designated hazardous waste container.[2][9]

  • For contaminated materials such as paper towels or gloves, place them directly into the designated, sealed, and clearly labeled waste container.[2]

3. Containerization and Labeling: Proper containment and labeling are critical for safe storage and transport.

  • Use a dedicated, leak-proof, and compatible container for all this compound waste.[7]

  • The container must be clearly labeled with the following information:[7][10]

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[7]

    • The primary hazard(s) (e.g., "Irritant," "Potential Carcinogen")[7]

    • The date of accumulation[7]

4. Storage: Store hazardous waste in a manner that prevents accidental release and exposure.

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[2][7]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

  • Cupboards and refrigerators used for storing carcinogens should be labeled with a "carcinogen" sign.[3]

5. Final Disposal: The final disposal of this compound must be handled by qualified professionals.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[1][7][11]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. [1][7] The standard procedure for carcinogens is often incineration by a specialist contractor.[3]

6. Spill and Decontamination Procedures: In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate the immediate area and notify your supervisor and EHS department.[7]

  • If safe to do so, prevent the spread of the spill using absorbent materials.[7]

  • Wearing appropriate PPE, carefully collect the spilled material and place it in the designated hazardous waste container.[7]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[7]

Disposal Workflow

DisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste (Unused chemical, contaminated labware, PPE) ppe->segregate containerize Step 3: Place in Labeled, Leak-Proof Hazardous Waste Container segregate->containerize spill Spill Occurs segregate->spill store Step 4: Store in Designated, Secure, and Ventilated Area containerize->store contact_ehs Step 5: Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal decontaminate Decontaminate Spill Area and Collect Waste spill->decontaminate Follow Spill Protocol decontaminate->containerize

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetylaminobiphenyl
Reactant of Route 2
Reactant of Route 2
4-Acetylaminobiphenyl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.